molecular formula C8H7BrN2O B1380386 5-Bromo-7-methoxy-1H-indazole CAS No. 1374652-62-6

5-Bromo-7-methoxy-1H-indazole

カタログ番号: B1380386
CAS番号: 1374652-62-6
分子量: 227.06 g/mol
InChIキー: GLOTVIAEDAXCAT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-7-methoxy-1H-indazole is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-7-methoxy-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-7-methoxy-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-bromo-7-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-7-3-6(9)2-5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOTVIAEDAXCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307125
Record name 5-Bromo-7-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-62-6
Record name 5-Bromo-7-methoxy-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374652-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Spectroscopic Data and Characterization Guide: 5-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-7-methoxy-1H-indazole (CAS: 1374652-62-6) is a critical heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., IRAK4, JNK) and CNS-active agents.[1] Its structural utility lies in the orthogonal reactivity of the bromine handle (amenable to Suzuki/Buchwald couplings) and the indazole core's hydrogen-bond donor/acceptor capability.

This guide provides a rigorous technical breakdown of the molecule's spectroscopic signature, synthesis-dependent impurity profiles, and structural elucidation logic. It is designed to allow researchers to validate the identity of this intermediate with high confidence.

Chemical Identity & Physical Properties[2][3][4]

PropertyDetail
IUPAC Name 5-Bromo-7-methoxy-1H-indazole
CAS Number 1374652-62-6
Molecular Formula

Molecular Weight 227.06 g/mol
Monoisotopic Mass 225.97 (for

)
Appearance Off-white to pale orange solid (impurity dependent)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in

Synthesis & Impurity Context

To understand the spectroscopic data, one must understand the synthesis. The most robust route involves the diazotization of substituted anilines. Impurities from this process (e.g., uncyclized diazonium species or regioisomers) often appear in the spectra.

Synthesis Workflow (Jacobson/Diazotization Route)

The following diagram outlines the standard synthesis pathway and the critical quality control (QC) checkpoints required to ensure spectral purity.

SynthesisWorkflow Start 4-methoxy-2-methyl aniline Bromination Bromination (Br2/CHCl3) Start->Bromination Intermed 2-bromo-4-methoxy- 6-methyl aniline Bromination->Intermed QC: Check Regioisomer Cyclization Cyclization (NaNO2, H+, then tBuOK) Intermed->Cyclization Product 5-Bromo-7-methoxy- 1H-indazole Cyclization->Product QC: 1H NMR

Figure 1: Synthetic pathway from aniline precursor to final indazole. QC steps highlight where spectroscopic validation is critical.

Comprehensive Spectroscopic Profile

Mass Spectrometry (MS)

The presence of Bromine provides a definitive isotopic signature.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)

  • Key Diagnostic: The 1:1 doublet ratio of the molecular ion is non-negotiable for validation.

m/z (Observed)AssignmentRelative AbundanceNotes
226.98

(

)
100%Base peak
228.98

(

)
~98%Diagnostic Br isotope pattern
248.96

VariableSodium adduct common in unbuffered LCMS
Nuclear Magnetic Resonance (NMR)

The


 NMR spectrum in DMSO-

is the gold standard for purity assessment. The molecule exhibits a characteristic "meta-coupling" pattern between protons H4 and H6, and a distinct deshielded singlet for H3.

Solvent: DMSO-


 (Recommended over 

to visualize the labile NH proton).

H NMR Assignment Table (400 MHz, DMSO-

)
Shift (

ppm)
MultiplicityIntegralCoupling (

Hz)
AssignmentStructural Logic
13.10 - 13.40 br s1H-NH (H-1) Exchangeable. Broad due to tautomerism (

).
8.05 s1H-H-3 Characteristic indazole C3-H; highly deshielded by the adjacent N=N system.
7.65 d1H

H-4 Meta-coupled to H-6. Deshielded by ortho-Br and the aromatic ring current.
7.05 d1H

H-6 Meta-coupled to H-4. Shielded relative to H-4 due to ortho-Methoxy group.
3.94 s3H--OCH

Distinct singlet. Diagnostic for 7-position substitution.

C NMR Key Shifts (100 MHz, DMSO-

)
  • C-3: ~134.5 ppm (Ar-CH)

  • C-7: ~146.0 ppm (C-O, quaternary)

  • C-5: ~112.5 ppm (C-Br, quaternary)

  • Methoxy: ~56.2 ppm (

    
    )
    
Tautomerism & Regiochemistry

Indazoles exist in a tautomeric equilibrium between


 and 

forms. For 7-methoxy substituted indazoles, the

-tautomer
is thermodynamically favored in solution (DMSO), but the 7-OMe group can create steric pressure.

Differentiation Strategy (NOE Experiment):

  • 
    -isomer:  Strong NOE correlation between NH  and H-7  is impossible (H-7 is substituted). Therefore, look for NOE between OMe  and H-6 .
    
  • N-Alkylation checks: If you alkylate this intermediate, the regioselectivity (

    
     vs 
    
    
    
    ) must be confirmed via 2D NMR (HMBC).
    
    
    -alkylation typically shows a correlation between the
    
    
    protons and
    
    
    .

Experimental Protocol: Standard QC Run

To replicate the data above for a batch release or manuscript, follow this self-validating protocol.

Step 1: Sample Preparation

  • Weigh 5–10 mg of 5-Bromo-7-methoxy-1H-indazole.

  • Dissolve in 0.6 mL of DMSO-

    
      (99.9% D). Note: Do not use 
    
    
    
    if you need to integrate the NH peak for stoichiometry checks.
  • Filter through a cotton plug if any insolubles (inorganic salts from cyclization) remain.

Step 2: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to

    
     seconds. The C3-H and aromatic protons can have long T1 relaxation times; insufficient delay will affect integration accuracy.
    
  • Scans: 16 scans are usually sufficient.

Step 3: Processing & Validation

  • Reference residual DMSO quintet to 2.50 ppm.

  • Pass/Fail Criteria:

    • Integral of OMe (3.94 ppm) vs H3 (8.05 ppm) must be 3:1 (

      
       5%).
      
    • No extraneous peaks in the 6.5–7.5 ppm region (indicates aniline starting material).

Structural Elucidation Logic Tree

Use the following decision tree to troubleshoot unexpected spectral results.

ElucidationLogic Start Crude Sample Analysis MS_Check Mass Spec (ESI+) Isotope Pattern? Start->MS_Check Br_Confirm 1:1 Doublet at 226/228? MS_Check->Br_Confirm NMR_Check 1H NMR (DMSO-d6) Br_Confirm->NMR_Check Yes Fail_MS Check for Debromination (Peak at 149) Br_Confirm->Fail_MS No H3_Peak Singlet at ~8.0 ppm? NMR_Check->H3_Peak OMe_Peak Singlet at ~3.9 ppm? H3_Peak->OMe_Peak Yes Fail_Regio Suspect Regioisomer (Check Coupling Constants) H3_Peak->Fail_Regio No (Doublet?) Pass Identity Confirmed OMe_Peak->Pass Yes

Figure 2: Logical decision tree for validating the identity of 5-Bromo-7-methoxy-1H-indazole.

References

  • BLD Pharm. (n.d.).[1] 5-Bromo-7-methoxy-1H-indazole Product Analysis. Retrieved from

  • GuideChem. (n.d.). Synthesis of 1H-Indazole, 7-bromo-5-methoxy-. Retrieved from

  • European Patent Office. (2010). Synthesis of 5-substituted 7-azaindoles and 7-azaindolines (Analogous Chemistry). Patent EP1633750. Retrieved from

  • Claramunt, R. M., et al. (2004). The tautomerism of indazoles. Journal of Organic Chemistry. (Contextual grounding for N-H tautomerism). Retrieved from

Sources

An In-Depth Technical Guide to the ¹H NMR of 5-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-7-methoxy-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] The indazole core is a key pharmacophore found in a variety of biologically active molecules.[3] Accurate structural elucidation is paramount in the synthesis and development of novel therapeutic agents, and Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for this purpose. This guide provides a detailed technical analysis of the ¹H NMR spectrum of 5-Bromo-7-methoxy-1H-indazole, offering insights into spectral prediction, experimental considerations, and data interpretation.

Molecular Structure and Proton Environments

The structure of 5-Bromo-7-methoxy-1H-indazole (C₈H₇BrN₂O) dictates the number and type of signals in its ¹H NMR spectrum.[4] Understanding the electronic environment of each proton is the first step in predicting and interpreting the spectrum.

The molecule has five distinct proton environments:

  • N1-H: The proton attached to the nitrogen at position 1. This is an acidic proton and its chemical shift is highly dependent on solvent, concentration, and temperature.

  • H3: The proton on the pyrazole ring.

  • H4: An aromatic proton on the benzene ring.

  • H6: An aromatic proton on the benzene ring.

  • -OCH₃: The three equivalent protons of the methoxy group.

Figure 1: Structure of 5-Bromo-7-methoxy-1H-indazole with Proton Labeling

Predicted ¹H NMR Spectral Analysis

N1-H: The N-H proton of the indazole ring is expected to be significantly deshielded and will likely appear as a broad singlet at a high chemical shift, typically in the range of 13.0-13.5 ppm . For unsubstituted 1H-indazole in DMSO-d₆, this peak is observed around 13.1 ppm.[7]

H3: This proton is part of the electron-deficient pyrazole ring and is expected to resonate at a relatively downfield chemical shift, likely as a singlet, in the region of 8.0-8.2 ppm .

Aromatic Protons (H4 and H6):

  • The bromine at C5 and the methoxy group at C7 exert significant electronic effects on the aromatic protons.

  • H4: This proton is ortho to the bromine atom and meta to the methoxy group. The electron-withdrawing nature of the bromine will deshield H4. It is expected to appear as a doublet.

  • H6: This proton is ortho to the methoxy group and meta to the bromine atom. The electron-donating methoxy group will shield H6, causing it to appear at a more upfield chemical shift compared to H4. It will also appear as a doublet.

  • The coupling between H4 and H6 will be a small meta coupling, with a J-value typically around 1.5-2.5 Hz.

-OCH₃ Protons: The protons of the methoxy group are shielded and will appear as a sharp singlet at a more upfield chemical shift, likely around 3.9-4.1 ppm . In 3-ethoxycarbonyl-7-methoxy-1H-indazole, the methoxy protons appear at 3.98 ppm.[8]

Tabular Summary of Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm) in DMSO-d₆Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N1-H13.0 - 13.5Broad Singlet (br s)-
H38.0 - 8.2Singlet (s)-
H47.6 - 7.8Doublet (d)~2.0
H67.0 - 7.2Doublet (d)~2.0
-OCH₃3.9 - 4.1Singlet (s)-

Experimental Protocol for ¹H NMR Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

1. Sample Preparation: a. Accurately weigh 5-10 mg of 5-Bromo-7-methoxy-1H-indazole. b. Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is of high purity to minimize impurity peaks.[9] c. Vortex the sample until fully dissolved. d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters (300 or 400 MHz Spectrometer): a. Temperature: Set the probe temperature to a constant value, typically 25 °C (298 K). Temperature can affect the chemical shifts of exchangeable protons like N1-H.[10] b. Pulse Sequence: Use a standard single-pulse sequence. c. Acquisition Time: Set to at least 3-4 seconds to ensure good resolution. d. Relaxation Delay: Use a relaxation delay of 1-2 seconds. e. Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. f. Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm). g. Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[8]

3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the spectrum. c. Perform baseline correction. d. Integrate all peaks to determine the relative number of protons. e. Calibrate the chemical shift scale using the residual solvent peak.

Figure 2: Workflow for ¹H NMR Analysis SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) NMR_Acquisition NMR Data Acquisition (300/400 MHz, 298 K) SamplePrep->NMR_Acquisition Transfer to NMR Tube DataProcessing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->DataProcessing Generate FID SpectralAnalysis Spectral Analysis (Referencing, Integration, Peak Picking) DataProcessing->SpectralAnalysis Generate Spectrum StructureValidation Structure Validation SpectralAnalysis->StructureValidation Assign Peaks

Figure 2: Workflow for ¹H NMR Analysis

Data Interpretation and Analysis

Interpreting the spectrum involves assigning each signal to a specific proton in the molecule.

  • The Singlet in the Far Downfield Region (13.0-13.5 ppm): This broad singlet, integrating to one proton, is characteristic of the N1-H proton of the indazole ring. Its broadness is due to quadrupolar relaxation and potential chemical exchange.

  • The Singlets in the Aromatic and Methoxy Regions:

    • The singlet integrating to one proton between 8.0-8.2 ppm is assigned to H3 .

    • The sharp singlet integrating to three protons around 3.9-4.1 ppm is assigned to the -OCH₃ group.

  • The Doublets in the Aromatic Region:

    • Two doublets, each integrating to one proton, will be observed.

    • The downfield doublet (7.6-7.8 ppm ) is assigned to H4 , which is deshielded by the adjacent bromine.

    • The upfield doublet (7.0-7.2 ppm ) is assigned to H6 , which is shielded by the neighboring methoxy group.

    • The coupling constant for both doublets should be identical and small (~2.0 Hz), confirming their meta relationship.

Conclusion

The ¹H NMR spectrum of 5-Bromo-7-methoxy-1H-indazole provides a clear and unambiguous fingerprint for its structural confirmation. The predictable chemical shifts and coupling patterns of the N-H, pyrazole, aromatic, and methoxy protons allow for a confident assignment of all signals. This in-depth guide provides the necessary theoretical and practical framework for researchers to acquire, interpret, and utilize ¹H NMR data for the characterization of this and similar indazole derivatives in a drug discovery and development context.

References

  • Chem-Impex. (n.d.). 5-Bromo-7-methyl-1H-indazole. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules. Retrieved from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

  • MPG.PuRe. (2025). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Retrieved from [Link]

  • RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Retrieved from [Link]

Sources

An In-depth Technical Guide to the 13C NMR of 5-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Bromo-7-methoxy-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding, a robust experimental framework, and a predictive guide to the spectral interpretation of this molecule. Our approach emphasizes the causality behind experimental design and data interpretation, ensuring scientific integrity and practical utility.

Introduction: The Role of 13C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules. Unlike 1H NMR, which can be complicated by scalar coupling, standard proton-decoupled 13C NMR spectra display each unique carbon atom as a single peak, providing a direct count of non-equivalent carbons.[1] The chemical shift (δ) of each peak is highly sensitive to the local electronic environment, offering profound insights into the functional groups and overall connectivity of the molecule.[2] For complex heterocyclic systems like 5-Bromo-7-methoxy-1H-indazole, 13C NMR serves as a definitive "fingerprint," crucial for structural verification and purity assessment.[3]

The indazole core, a bicyclic aromatic system, presents a unique electronic landscape. The introduction of a bromine atom at the C5 position and a methoxy group at the C7 position introduces significant electronic perturbations. Understanding how these substituents influence the chemical shifts of the indazole skeleton is key to an accurate spectral assignment.

Molecular Structure and Predicted Electronic Effects

The chemical shifts in the 13C NMR spectrum of 5-Bromo-7-methoxy-1H-indazole are governed by the interplay of the inherent electronic properties of the indazole ring and the inductive and resonance effects of the bromo and methoxy substituents.

  • Indazole Core: The parent indazole ring system has characteristic chemical shifts that have been extensively studied.[4] The carbons of the pyrazole ring (C3, C3a, C7a) have distinct shifts from those of the benzene ring (C4, C5, C6, C7). The tautomeric equilibrium of the N1-H proton can influence the observed chemical shifts, particularly in different solvents.[5]

  • Bromo Substituent (C5): Bromine is an electronegative atom that exerts a strong inductive (-I) deshielding effect on the carbon to which it is attached (the ipso-carbon, C5). This effect typically shifts the C5 signal significantly downfield. Its effect on adjacent carbons (ortho, meta, para) is more complex, involving a combination of inductive and weaker resonance (+M) effects.

  • Methoxy Substituent (C7): The methoxy group is a strong resonance electron-donating group (+M) and a moderately inductive electron-withdrawing group (-I). The resonance effect dominates, leading to a significant shielding (upfield shift) of the ortho (C6) and para (C4) positions relative to C7. The ipso-carbon (C7) is deshielded. The methoxy carbon itself typically resonates in a well-defined region of the spectrum, generally around 55-62 ppm.[6][7] For aromatic methoxy groups with at least one adjacent proton, the chemical shift is expected to be in the narrower range of 56 ± 1 ppm.[8]

The logical relationship between the molecular structure and its expected 13C NMR signals is paramount for spectral assignment.

Caption: Numbering of the 5-Bromo-7-methoxy-1H-indazole carbon skeleton.

Predicted 13C NMR Chemical Shifts

Based on data from unsubstituted indazole, substituted aromatic systems, and established substituent effects, a predicted 13C NMR spectrum for 5-Bromo-7-methoxy-1H-indazole in DMSO-d6 is summarized below.[4][9] These values serve as a robust starting point for spectral assignment.

Carbon AtomTypePredicted Chemical Shift (δ, ppm)Rationale for Prediction
C3CH133 - 137Typical chemical shift for C3 in the indazole ring.[10]
C3aQuaternary C122 - 126Bridgehead carbon, influenced by the pyrazole ring.
C4CH118 - 122Shielded (upfield shift) due to the para relationship with the strong electron-donating methoxy group.
C5Quaternary C112 - 116Ipso-carbon attached to bromine; expected to be significantly deshielded by induction, but literature on bromoindazoles shows this position can be complex.
C6CH95 - 99Strongly shielded (upfield shift) due to the ortho relationship with the electron-donating methoxy group.
C7Quaternary C145 - 149Ipso-carbon attached to the methoxy group; deshielded by the electronegative oxygen atom.
C7aQuaternary C140 - 144Bridgehead carbon, part of both rings, influenced by adjacent nitrogen and methoxy-substituted carbon.
-OCH3CH355 - 57Typical range for an aromatic methoxy carbon with an adjacent proton.[8]

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The following protocol outlines a self-validating workflow for acquiring a reliable 13C NMR spectrum. The rationale behind each step is provided to ensure technical accuracy and reproducibility.

Sample Preparation
  • Analyte: Weigh approximately 15-25 mg of high-purity 5-Bromo-7-methoxy-1H-indazole. Rationale: This concentration provides a good balance between achieving adequate signal-to-noise (S/N) in a reasonable time and ensuring complete dissolution.

  • Solvent: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) to the analyte in a clean, dry 5 mm NMR tube. Rationale: DMSO-d6 is an excellent solvent for many polar organic molecules, including indazoles. Its residual 13C signal appears as a multiplet around 39.5 ppm, which typically does not overlap with the aromatic or methoxy signals of the analyte.

  • Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. Visually inspect for any particulate matter. Rationale: A homogenous solution is critical for acquiring sharp, well-resolved NMR signals.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference (0 ppm), but it is often unnecessary as modern spectrometers can reference the residual solvent peak. Rationale: Referencing to the known DMSO-d6 peak (δ ≈ 39.5 ppm) is a reliable and convenient method.[11]

Spectrometer Setup and Data Acquisition

This protocol assumes a 400 MHz (or higher) spectrometer.

  • Instrument Tuning: Insert the sample into the spectrometer. Tune and match the 13C probe to the sample. Rationale: Proper tuning ensures maximum sensitivity and optimal pulse performance.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d6. Perform automated or manual shimming to optimize the magnetic field homogeneity. Rationale: A stable lock and a well-shimmed field are essential for high-resolution spectra with sharp lineshapes.

  • Acquisition Parameters:

    • Experiment: Select a standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker systems).

    • Spectral Width (SW): Set to ~240-250 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.

    • Transmitter Frequency Offset (O1p): Center the spectral width around 110-120 ppm.

    • Acquisition Time (AQ): Set to 1.0 - 1.5 seconds. Rationale: A longer acquisition time provides better digital resolution but requires a longer total experiment time.

    • Relaxation Delay (D1): Set to 2.0 seconds. Rationale: This delay allows for sufficient relaxation of most carbon nuclei between pulses. Quaternary carbons have longer relaxation times and may appear less intense; a longer delay (5-10 s) would be needed for accurate quantitative analysis.

    • Pulse Angle: Use a 30-degree flip angle. Rationale: A smaller flip angle allows for a shorter relaxation delay, increasing the number of scans that can be acquired in a given time, which is beneficial for the low-sensitivity 13C nucleus.

    • Number of Scans (NS): Set to 1024 or higher. Rationale: Due to the low natural abundance of 13C (~1.1%), a large number of scans is required to achieve an adequate S/N ratio.

Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening (LB) factor of 1-2 Hz to improve the S/N ratio. Perform the Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the center of the DMSO-d6 multiplet to 39.52 ppm.

  • Peak Picking: Identify all significant peaks and label their chemical shifts.

The logical flow for this experimental procedure is designed to move from sample preparation to final, interpretable data systematically.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 15-25 mg of Analyte B Add 0.6 mL DMSO-d6 A->B C Dissolve Completely (Vortex/Sonicate) B->C D Tune & Match Probe C->D E Lock & Shim D->E F Set Acquisition Parameters (zgpg30) E->F G Acquire Data (NS = 1024+) F->G H Fourier Transform (LB=1Hz) G->H I Phase & Baseline Correct H->I J Reference Spectrum (DMSO-d6 = 39.52 ppm) I->J K Peak Pick & Analyze J->K

Caption: Workflow for 13C NMR Spectrum Acquisition and Processing.

Conclusion

The structural elucidation of 5-Bromo-7-methoxy-1H-indazole via 13C NMR spectroscopy is a systematic process grounded in the fundamental principles of substituent effects on aromatic systems. By combining predictive analysis based on known chemical shift data with a robust and well-rationalized experimental protocol, researchers can confidently acquire and interpret the 13C NMR spectrum of this and related molecules. This guide provides the necessary theoretical framework and practical steps to ensure the generation of high-quality, reliable data essential for research and development in the chemical and pharmaceutical sciences.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2021). PMC. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. (2013). PubMed. [Link]

  • Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2022). MDPI. [Link]

  • 13-C NMR - How Many Signals. (2022). Master Organic Chemistry. [Link]

  • 13C NMR of indazoles. (2016). ResearchGate. [Link]

  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. [Link]

  • Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (2015). ResearchGate. [Link]

  • Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. MPG.PuRe. [Link]

  • Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. (2013). ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities. (2010). Organometallics. [Link]

  • Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis. Synfacts. [Link]

  • The 13C NMR spectrum for compound 7e. ResearchGate. [Link]

  • 5-Bromoindole. PubChem. [Link]

  • NMR Prediction. ACD/Labs. [Link]

  • Supporting Information. Wiley-VCH. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 5-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Bromo-7-methoxy-1H-indazole, a heterocyclic compound of interest in pharmaceutical research. This document moves beyond a simple recitation of methods to offer a deeper understanding of the principles guiding the analytical process. We will explore ionization techniques, predict fragmentation pathways based on chemical structure, and provide detailed, field-tested protocols for robust and reliable characterization. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the generated data. This guide is intended for researchers and drug development professionals seeking to employ mass spectrometry for the structural elucidation and analysis of novel indazole derivatives.

Introduction: The Analytical Imperative for Novel Heterocycles

5-Bromo-7-methoxy-1H-indazole belongs to the indazole class of heterocyclic compounds, a scaffold that is frequently incorporated into pharmacologically active molecules.[1] The precise characterization of such compounds is a cornerstone of drug discovery and development, with mass spectrometry (MS) serving as a pivotal analytical technique.[2] MS provides not only the molecular weight of a compound but also invaluable structural information through the analysis of its fragmentation patterns.[2] This guide will provide the foundational knowledge and practical protocols to effectively analyze 5-Bromo-7-methoxy-1H-indazole and related structures by mass spectrometry, thereby empowering researchers to confidently identify and characterize these molecules.

Foundational Principles: Ionization and Mass Analysis

The successful mass spectrometric analysis of a small molecule like 5-Bromo-7-methoxy-1H-indazole hinges on the selection of an appropriate ionization technique. The goal is to convert the neutral analyte into a gas-phase ion with minimal unintended degradation, allowing for the accurate determination of its mass-to-charge ratio (m/z).

Electrospray Ionization (ESI): A Soft Approach for Polar Molecules

Electrospray ionization (ESI) is a "soft" ionization technique particularly well-suited for polar and thermally labile molecules.[3] Given the presence of nitrogen atoms in the indazole ring, 5-Bromo-7-methoxy-1H-indazole is expected to be readily protonated. ESI generates ions by applying a high voltage to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[4] A key advantage of ESI is that it typically produces intact protonated molecules ([M+H]⁺), providing clear molecular weight information.[3]

Electron Ionization (EI): The Energetic Path to Fragmentation

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte with a high-energy electron beam.[5] This energetic interaction is highly effective at inducing fragmentation, creating a reproducible "fingerprint" mass spectrum that is invaluable for structural elucidation.[5] While the molecular ion (M⁺˙) may be observed, it is often of low abundance or absent for some molecules due to the extensive fragmentation.[5] The resulting fragment ions, however, provide a wealth of information about the molecule's structure.

Deciphering the Fragmentation Puzzle: Predicting the Mass Spectrum of 5-Bromo-7-methoxy-1H-indazole

The fragmentation of 5-Bromo-7-methoxy-1H-indazole in the mass spectrometer is not a random process. It is governed by the inherent stability of the resulting ions and the relative strengths of the chemical bonds within the molecule. By understanding the influence of the bromo, methoxy, and indazole functionalities, we can predict the major fragmentation pathways.

The Molecular Ion and Isotopic Signature

The molecular formula of 5-Bromo-7-methoxy-1H-indazole is C₈H₇BrN₂O. The presence of a bromine atom is a key diagnostic feature in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[6] This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, with the two peaks having roughly the same intensity.

PropertyValue
Molecular FormulaC₈H₇BrN₂O
Monoisotopic Mass225.9796 u
Molecular Weight227.06 g/mol
Predicted Fragmentation Pathways

The fragmentation of the indazole ring and the influence of its substituents are expected to yield a series of characteristic ions. The following diagram illustrates the predicted fragmentation cascade for 5-Bromo-7-methoxy-1H-indazole.

fragmentation_pathway M [M]+• m/z 226/228 5-Bromo-7-methoxy-1H-indazole F1 [M-CH3]+• m/z 211/213 M->F1 - •CH3 F3 [M-Br]+• m/z 147 M->F3 - •Br F2 [M-CH3-CO]+• m/z 183/185 F1->F2 - CO F4 [M-CH3-CO-HCN]+• m/z 156/158 F2->F4 - HCN

Caption: Predicted EI fragmentation pathway for 5-Bromo-7-methoxy-1H-indazole.

Explanation of Key Fragmentations:

  • Loss of a Methyl Radical (-•CH₃): The methoxy group is a likely site for initial fragmentation, leading to the loss of a methyl radical to form a stable ion at m/z 211/213.

  • Loss of Carbon Monoxide (-CO): Following the loss of the methyl radical, the resulting ion can lose carbon monoxide, a common fragmentation for methoxy-substituted aromatic compounds, to yield an ion at m/z 183/185.

  • Loss of a Bromine Radical (-•Br): Cleavage of the carbon-bromine bond will result in the loss of a bromine radical, producing an ion at m/z 147. This fragment will not exhibit the characteristic M/M+2 isotopic pattern.

  • Loss of Hydrogen Cyanide (-HCN): The indazole ring can undergo cleavage with the loss of a neutral molecule of hydrogen cyanide, a characteristic fragmentation of nitrogen-containing heterocyclic compounds. This would lead to a fragment ion at m/z 156/158 from the [M-CH₃-CO]⁺ ion.

Experimental Protocols: A Blueprint for Analysis

The following protocols provide a detailed, step-by-step methodology for the mass spectrometric analysis of 5-Bromo-7-methoxy-1H-indazole. These protocols are designed to be adaptable to various high-resolution mass spectrometry platforms.

Sample Preparation: The Foundation of Quality Data

The quality of your mass spectrometry data is directly dependent on proper sample preparation. The goal is to create a clean, dilute solution of the analyte in a solvent compatible with the chosen ionization technique.

Protocol for ESI-MS Sample Preparation:

  • Stock Solution Preparation: Accurately weigh a small amount of 5-Bromo-7-methoxy-1H-indazole and dissolve it in a high-purity organic solvent (e.g., methanol, acetonitrile) to create a stock solution of approximately 1 mg/mL.[6]

  • Working Solution Preparation: Perform a serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.[7] The addition of a small amount of acid, such as formic acid, promotes protonation in positive ion mode ESI.[7]

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's fluidics.

  • Blank Samples: Prepare blank samples consisting of the final solvent mixture without the analyte. These are crucial for identifying background ions and ensuring system cleanliness.[8]

sample_prep_workflow start Weigh Analyte stock Prepare 1 mg/mL Stock Solution start->stock dilute Dilute to 1-10 µg/mL Working Solution stock->dilute filter Filter with 0.22 µm Syringe Filter dilute->filter analyze Inject into Mass Spectrometer filter->analyze ms_ms_workflow ion_source Ion Source ([M+H]+ formed) ms1 MS1 (Precursor Ion Selection) ion_source->ms1 cid Collision Cell (Fragmentation) ms1->cid ms2 MS2 (Fragment Ion Analysis) cid->ms2 detector Detector ms2->detector

Sources

The Indazole Scaffold: A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure of 5-Bromo-7-methoxy-1H-indazole

Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of pharmacologically active agents.[1] This guide focuses on 5-Bromo-7-methoxy-1H-indazole, a key heterocyclic building block whose unique substitution pattern offers significant potential for the development of novel therapeutics, particularly in oncology and neurology.[2] We will provide a comprehensive overview of its synthesis, a detailed methodology for its crystallization and subsequent crystal structure elucidation via Single-Crystal X-ray Diffraction (SC-XRD), and an analysis of its potential role in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the experimental causality and structural analysis of this important molecular scaffold.

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a bioisostere of indole, a common motif in biologically active molecules.[3] Unlike indole, the indazole scaffold possesses an additional nitrogen atom that can act as a hydrogen bond acceptor, a feature that significantly enhances its ability to interact with biological targets.[3] This structural nuance has established indazole derivatives as crucial components in a wide array of approved drugs and clinical candidates, including kinase inhibitors like Pazopanib and PARP inhibitors like Niraparib.[4]

The incorporation of specific substituents onto the indazole core allows for the fine-tuning of a compound's physicochemical and pharmacological properties. In 5-Bromo-7-methoxy-1H-indazole, the bromine atom at the 5-position serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse molecular fragments.[5] The methoxy group at the 7-position can influence solubility and metabolic stability, and its electronic properties can modulate the reactivity of the entire ring system. This strategic functionalization makes the title compound a highly valuable intermediate for constructing complex molecular architectures in drug discovery programs.[5]

Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The causality behind each step is critical for ensuring a reproducible and successful outcome.

Proposed Synthesis Protocol

While multiple synthetic routes to substituted indazoles exist, a common and effective strategy involves the diazotization of an appropriately substituted aniline followed by intramolecular cyclization. The following protocol is a proposed method adapted from established procedures for similar isomers.[6]

Starting Material: 3-Bromo-5-methoxy-2-methylaniline

Workflow:

  • Diazotization:

    • Suspend 1 equivalent of 3-bromo-5-methoxy-2-methylaniline in an aqueous solution of a strong acid (e.g., 8 M HCl) at 0°C. The acid protonates the aniline, making it soluble and activating it for the subsequent reaction.

    • Add a solution of sodium nitrite (NaNO₂) (1.05 equivalents) in water dropwise, maintaining the temperature at 0°C. This in-situ generation of nitrous acid converts the primary amine into a diazonium salt. The low temperature is critical to prevent the decomposition of the unstable diazonium intermediate.

    • Stir the reaction mixture for 15-20 minutes at 0°C to ensure complete formation of the diazonium salt.

  • Reductive Cyclization (Intramolecular Graebe-Ullmann reaction):

    • In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride (SnCl₂) (3 equivalents) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the SnCl₂ solution. The reducing agent facilitates the cyclization of the diazonium group onto the adjacent methyl group, which subsequently tautomerizes to form the stable 1H-indazole ring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Basify the reaction mixture with a concentrated NaOH solution to pH > 10 to precipitate the product and dissolve the tin salts.

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield pure 5-Bromo-7-methoxy-1H-indazole.

Crystallization Strategy

The goal of crystallization is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a single crystal lattice. The choice of solvent is paramount.

Protocol for Vapor Diffusion:

  • Solvent Screening: In small vials, dissolve a few milligrams of the purified compound in various solvents of differing polarity (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane) with gentle heating. Allow the vials to cool slowly to room temperature and then to 4°C. Solvents that yield microcrystalline precipitates are good candidates for further optimization.

  • Setting up the Crystallization:

    • Dissolve 5-10 mg of 5-Bromo-7-methoxy-1H-indazole in a minimal amount of a "good" solvent (e.g., acetonitrile, in which it is readily soluble).[7]

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing a larger volume of a "poor" solvent (e.g., diethyl ether or hexane, in which the compound is poorly soluble).[7]

  • Crystal Growth: The "poor" solvent will slowly diffuse into the "good" solvent, gradually reducing the solubility of the compound and creating a state of supersaturation that promotes slow, ordered crystal growth over several days to weeks.

Elucidation of the Crystal Structure

Disclaimer: As of the latest search, the specific crystallographic data for 5-Bromo-7-methoxy-1H-indazole has not been deposited in public databases. Therefore, this section will detail the universal methodology for crystal structure determination and will use the published data for a closely related analog,ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate , to illustrate the principles of data analysis and interpretation.[8] This approach provides a scientifically rigorous and educational framework applicable to the title compound once its crystals are obtained.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

SC_XRD_Workflow A Select & Mount Crystal B Mount on Diffractometer A->B Cryo-cooling C Data Collection (X-ray Exposure) B->C Rotation/Oscillation D Data Reduction & Integration C->D E Structure Solution (Phase Problem) D->E HKL File (Intensities) F Structure Refinement E->F Initial Atomic Model G Validation & CIF Generation F->G Final Structural Model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

  • Crystal Selection and Mounting: A suitable crystal (typically <0.5 mm) is selected under a microscope and mounted on a specialized loop.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (~100 K) on the diffractometer to minimize thermal vibrations. It is then rotated while being irradiated with a monochromatic X-ray beam. The X-rays diffract off the electron clouds of the atoms, producing a pattern of diffraction spots.

  • Structure Solution and Refinement: The positions and intensities of these spots are used to determine the unit cell dimensions and space group. Computational software is then used to solve the "phase problem" and generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to achieve the best possible fit, resulting in the final, precise atomic coordinates.

Analysis of Crystallographic Data (Illustrated with an Analog)

The final output of a successful structure determination is a Crystallographic Information File (CIF), which contains all the information needed to describe the crystal structure.

Table 1: Illustrative Crystallographic Data for an Analog Compound [8] (Data for ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate)

ParameterValue
Chemical FormulaC₁₃H₁₂BrNO₄
Molecular Weight326.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.828(2)
b (Å)7.1335(9)
c (Å)25.119(2)
β (°)100.066(11)
Volume (ų)2616.1(6)
Z (Molecules/Unit Cell)8
Molecular Geometry and Intermolecular Interactions

Analysis of the refined structure reveals the precise bond lengths, bond angles, and torsion angles within the molecule. For 5-Bromo-7-methoxy-1H-indazole, we would expect the indazole ring system to be largely planar.

The true power of crystal structure analysis lies in understanding the non-covalent interactions that govern how molecules pack together in the solid state. These interactions are fundamental to material properties like solubility and melting point and are critical in drug design for understanding ligand-receptor binding. For a bromo-methoxy-indazole derivative, key interactions would include:

  • N-H···N Hydrogen Bonds: The proton on the pyrazole nitrogen (N1) is a strong hydrogen bond donor, while the lone pair on the adjacent nitrogen (N2) of a neighboring molecule is an excellent acceptor. This interaction typically leads to the formation of strong dimeric or catemeric (chain-like) motifs.

  • Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential (a σ-hole) on its outer surface, allowing it to act as an electrophile and interact favorably with nucleophiles like oxygen or nitrogen atoms on adjacent molecules.

  • π-π Stacking: The aromatic indazole rings can stack on top of each other, driven by favorable electrostatic and van der Waals interactions.

Intermolecular_Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N1_A N1-H N2_A N2 N1_A->N2_A N2_B N2 N1_A->N2_B  Hydrogen Bond   Br_A Br O_B O (Methoxy) Br_A->O_B  Halogen Bond   Ring_A Indazole Ring A Ring_B Indazole Ring B Ring_A->Ring_B  π-π Stacking   N1_B N1-H N1_B->N2_B

Caption: Key intermolecular interactions in a substituted indazole crystal lattice.

Applications in Structure-Based Drug Design

A detailed understanding of the solid-state structure of 5-Bromo-7-methoxy-1H-indazole provides invaluable insights for drug development professionals.

  • Pharmacophore Modeling: The precise geometry of the indazole core and the spatial orientation of its hydrogen bond donors and acceptors can be used to build and refine pharmacophore models for screening virtual compound libraries.

  • Fragment-Based Drug Discovery (FBDD): As a "fragment," the indazole core's binding mode to a target protein can be determined crystallographically. The bromine atom at the 5-position then provides a clear vector for synthetic elaboration, allowing chemists to "grow" the fragment into a more potent lead compound.[3]

  • Polymorph Screening: The way a molecule packs in its crystal lattice can significantly affect its therapeutic properties, including solubility and bioavailability. Knowledge of the primary crystal form (polymorph) and its governing intermolecular interactions is the first step in a comprehensive polymorph screen, a critical part of pharmaceutical development.

Drug_Discovery_Logic cluster_info Structural Information cluster_app Application cluster_outcome Outcome A Crystal Structure of 5-Br-7-MeO-Indazole B Pharmacophore Model A->B C Fragment-Based Design A->C D Polymorph Control A->D E Lead Optimization B->E C->E F Improved Drug Properties D->F

Caption: Application of crystal structure data in the drug discovery pipeline.

Conclusion

5-Bromo-7-methoxy-1H-indazole is a strategically important building block for the synthesis of novel therapeutic agents. While its specific crystal structure remains to be publicly disclosed, this guide has outlined the essential, field-proven methodologies for its synthesis, crystallization, and structural elucidation. By understanding the causality behind each experimental step and the principles of crystal packing, researchers can fully leverage the potential of this and similar scaffolds. The analysis of molecular geometry and intermolecular interactions derived from single-crystal X-ray diffraction is not merely an academic exercise; it is a foundational pillar of modern, structure-based drug design, enabling the rational development of safer and more effective medicines.

References

  • MDPI. (2021). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Molecules, 26(15), 4475. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15347-15355. Retrieved from [Link]

  • Google Patents. (2021). CN113045475A - Preparation method of 5-bromo-7-methylindole.
  • National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3145. Retrieved from [Link]

  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 1-10. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-7-methoxy-1-methyl-1H-indazole. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-bromo-7-ethoxy-1H-indazole. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1834-1855. Retrieved from [Link]

  • An-Najah Staff. (2017). Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. Journal of Molecular Structure, 1155, 627-637. Retrieved from [Link]

  • ResearchGate. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]

  • OUCI. (2013). Intermolecular Interactions in Bromo-, Methyl-, and Cyanoimidazole Derivatives. Crystal Growth & Design, 13(7), 2866-2871. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of Indazole Derivatives in Chemical Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Molecules, 26(10), 2969. Retrieved from [Link]

  • MPG.PuRe. (2025). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Journal of the American Chemical Society, 147, 47730-47741. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 5-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth framework for the analysis of the physical properties of 5-Bromo-7-methoxy-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Given that specific, publicly available experimental data for this exact molecule is limited, this document focuses on the authoritative methodologies and expected physicochemical characteristics, drawing upon data from closely related analogs and computational models. This approach serves as a robust template for researchers engaged in the synthesis and characterization of novel indazole derivatives.

The indazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The specific substitutions of a bromine atom at the 5-position and a methoxy group at the 7-position create a unique electronic and steric profile, making a thorough understanding of its physical properties essential for predicting its behavior in biological systems and for optimizing its development as a potential drug candidate.

Section 1: Core Physicochemical Profile

The initial characterization of a new chemical entity involves establishing its fundamental physical constants. These properties are primary indicators of identity, purity, and handling requirements.

The following table summarizes the core physical properties for 5-Bromo-7-methoxy-1H-indazole. The molecular formula and weight are calculated directly. Other values are based on computational predictions and data from analogous structures, such as the N-methylated version (5-Bromo-7-methoxy-1-methyl-1H-indazole), and should be confirmed experimentally.[1]

PropertyValueSource / Method
Molecular Formula C₈H₇BrN₂OCalculated
Molecular Weight 227.06 g/mol Calculated
Appearance Off-white to pale yellow solidPredicted
XLogP3 ~2.3 - 2.6Computed (Analog-based)[1]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
Monoisotopic Mass 225.97417 DaCalculated

The presence of the methoxy group (an electron-donating group) and the bromine atom (an electron-withdrawing group with significant polarizability) on the indazole ring system dictates the molecule's polarity, crystal packing potential, and reactivity. The N-H proton of the pyrazole ring is a key hydrogen bond donor, which will significantly influence its melting point and solubility in protic solvents compared to its N-alkylated counterparts.

Section 2: Spectroscopic and Structural Elucidation Workflow

A multi-technique spectroscopic approach is non-negotiable for the unambiguous confirmation of a molecule's structure and purity. The logical flow of this process ensures that each piece of data corroborates the others, forming a self-validating system.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Confirm Molecular Weight Purification->MS Initial Check NMR NMR Spectroscopy (¹H, ¹³C) Map C-H Framework MS->NMR Proceed if MW correct IR IR Spectroscopy Identify Functional Groups NMR->IR Confirm Structure Purity Purity Assessment (HPLC, Melting Point) IR->Purity Final Validation

Caption: Standard workflow for chemical structure validation.

NMR is the cornerstone of structural elucidation for organic molecules. For 5-Bromo-7-methoxy-1H-indazole, both ¹H and ¹³C NMR are required.

  • Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

    • N-H Proton: A broad singlet, typically downfield (>10 ppm), which will exchange with D₂O.

    • Aromatic Protons: Two signals in the aromatic region (approx. 6.5-8.0 ppm). These would likely appear as doublets or singlets depending on the coupling constants, corresponding to the protons at the C4 and C6 positions.

    • Methoxy Protons: A sharp singlet at approximately 3.8-4.0 ppm, integrating to 3 hydrogens.

    • Indazole C3-H Proton: A singlet in the aromatic region, characteristic of the indazole ring.

  • Expected ¹³C NMR Signals:

    • Multiple signals in the aromatic region (approx. 100-150 ppm) corresponding to the carbon atoms of the bicyclic ring system.

    • A signal for the methoxy carbon around 55-60 ppm.

Protocol for NMR Sample Preparation:

  • Mass Measurement: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for clearly resolving N-H protons.[2][3]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and potentially 2D spectra (like COSY and HSQC) to assign all proton and carbon signals unambiguously. The choice of experiment is dictated by the need to establish connectivity between atoms.

MS provides the exact molecular weight of the compound, serving as the first-line confirmation of a successful synthesis.

  • Expected Mass: The monoisotopic mass is 225.97417 Da.

  • Expected Ionization Pattern (ESI+): The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 227.9819. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two prominent peaks of nearly equal intensity separated by 2 Da (i.e., at m/z 227.98 and 229.98), which is a definitive signature for a monobrominated compound.

Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of the mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The high-resolution data will allow for the confirmation of the elemental formula.

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

  • Expected Characteristic Absorptions:

    • N-H Stretch: A moderate to broad peak in the range of 3100-3300 cm⁻¹.

    • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

    • C=C and C=N Stretches: Multiple sharp peaks in the 1450-1620 cm⁻¹ region, characteristic of the aromatic indazole ring.

    • C-O Stretch (Aryl Ether): A strong, sharp peak typically found around 1200-1250 cm⁻¹.

    • C-Br Stretch: A peak in the fingerprint region, typically below 700 cm⁻¹.

Protocol for ATR-FTIR Analysis:

  • Background Scan: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.[2]

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

Section 3: Determination of Key Physical Constants

The melting point is a critical physical constant that provides a primary indication of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline substance.

Protocol for Digital Melting Point Determination:

  • Sample Preparation: Finely crush a small amount of the dry crystalline solid into a powder.

  • Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Instrument Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

  • Rapid Scan (Optional but Recommended): Set a rapid heating rate (~10-20 °C/min) to quickly determine an approximate melting range. This prevents excessive time spent on the precise measurement.

  • Precise Measurement: Using a fresh sample, set the starting temperature to ~20 °C below the approximate melting point found in the rapid scan. Set the heating rate to a slow value (1-2 °C/min). A slow ramp rate is crucial for allowing the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point). Report this range as the melting point.

Caption: Workflow for accurate melting point determination.

Understanding a compound's solubility in various solvents is fundamental for its application in synthesis (reaction conditions), purification (crystallization), and pharmacology (formulation, bioavailability).

Protocol for Qualitative Solubility Assessment:

  • Solvent Panel: Prepare a panel of common laboratory solvents, including polar protic (water, ethanol), polar aprotic (DMSO, acetone, ethyl acetate), and nonpolar (hexanes, dichloromethane).

  • Sample Preparation: Add approximately 1-2 mg of the compound to a series of small, labeled test tubes or vials.

  • Solvent Addition: Add the selected solvent dropwise (~0.1 mL at a time) to each vial, up to a total volume of 1 mL.

  • Observation: After each addition, vortex or agitate the vial for 10-20 seconds and visually inspect for dissolution.

  • Classification: Classify the solubility based on visual inspection:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: Some solid dissolves, but a significant portion remains.

    • Insoluble: No visible dissolution occurs.

    • Record the approximate concentration at which dissolution occurs (e.g., "soluble at >2 mg/mL in DMSO").

This systematic characterization provides the foundational data package required for any further research or development involving 5-Bromo-7-methoxy-1H-indazole, ensuring scientific rigor and reproducibility.

References

  • Chem-Impex. 5-Bromo-7-methyl-1H-indazole. Available from: [Link]

  • PubChem. 5-bromo-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Available from: [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available from: [Link]

  • MPG.PuRe. Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Available from: [Link]

  • PubChem. 5-Bromo-7-methoxy-1-methyl-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Preparation method of 5-bromo-7-methylindole.
  • Angene Chemical. 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information. Available from: [Link]

  • PubChem. 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Available from: [Link]

  • AWS. Supporting Information. Available from: [Link]

  • PubChem. 5-bromo-7-ethoxy-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

  • PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available from: [Link]

  • Ochem Incorporation. Product Catalog. Available from: [Link]

Sources

Introduction to 5-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-7-methoxy-1H-indazole

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of a compound is paramount to its successful application. This guide provides a comprehensive overview of the solubility of 5-Bromo-7-methoxy-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. While specific experimental solubility data for this compound is not widely published, this document outlines the theoretical considerations and provides a detailed experimental framework for its determination.

5-Bromo-7-methoxy-1H-indazole is a substituted indazole derivative with the chemical formula C8H7BrN2O and a molecular weight of approximately 227.06 g/mol .[1][2] The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in the development of therapeutic agents, particularly protein kinase inhibitors.[3][4][5] The presence of a bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, while the methoxy group can influence the compound's electronic properties and metabolic stability.[3] Given its potential role as a building block in drug discovery, a thorough understanding of its solubility is critical for formulation, assay development, and predicting its behavior in biological systems.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capability, and crystal lattice energy. Based on its structure, 5-Bromo-7-methoxy-1H-indazole is a yellow to orange solid at room temperature.[1] While no experimental solubility data is readily available, we can make some predictions based on its constituent functional groups. The indazole ring system is relatively nonpolar, and the bromine substituent further contributes to its lipophilicity. The methoxy group adds some polarity, and the N-H group of the indazole can act as a hydrogen bond donor. A related compound, 5-Bromo-7-methyl-1H-indazole, is described as being sparingly soluble in water, suggesting that 5-Bromo-7-methoxy-1H-indazole likely exhibits low aqueous solubility as well.[6]

Table 1: Physicochemical Properties of 5-Bromo-7-methoxy-1H-indazole

PropertyValueSource
Molecular FormulaC8H7BrN2O[1][2]
Molecular Weight227.06 g/mol [1]
AppearanceYellow to orange solid[1]
Boiling Point (Predicted)360.9 ± 22.0 °C[7]
Density (Predicted)1.678 ± 0.06 g/cm3 [7]

Experimental Determination of Aqueous Solubility

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol provides a step-by-step guide for determining the solubility of 5-Bromo-7-methoxy-1H-indazole in aqueous media.

Materials
  • 5-Bromo-7-methoxy-1H-indazole

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M HCl

  • 0.1 M NaOH

  • Selected organic co-solvents (e.g., DMSO, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pH meter

  • Analytical balance

  • HPLC-UV or LC-MS system for quantification

Experimental Protocol: Shake-Flask Method
  • Preparation of Solvent Systems: Prepare the desired aqueous and co-solvent systems. For aqueous systems, use deionized water and buffers of physiological relevance like PBS (pH 7.4).

  • Addition of Excess Compound: Add an excess amount of 5-Bromo-7-methoxy-1H-indazole to each vial containing a known volume of the respective solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the samples at a high speed to ensure complete separation of the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant without disturbing the solid pellet. Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[8]

  • pH Measurement: For buffered solutions, measure the pH of the saturated solution after equilibration to ensure it has not changed significantly.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solvent Prepare Solvent Systems (e.g., Water, PBS) add_compound Add Excess Compound to Vials prep_solvent->add_compound shake Shake at Constant Temp (24-48 hours) add_compound->shake centrifuge Centrifuge to Pellet Undissolved Solid shake->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dilute Dilute Sample collect_supernatant->dilute quantify Quantify by HPLC-UV dilute->quantify

Caption: Workflow for Shake-Flask Solubility Determination.

Analytical Method for Quantification: HPLC-UV

A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is essential for accurate quantification of 5-Bromo-7-methoxy-1H-indazole.

Method Development and Validation
  • Column Selection: A C18 reverse-phase column is a suitable starting point.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid) is typically used.

  • Wavelength Selection: The UV detection wavelength should be set at the absorbance maximum of the compound.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, selectivity, and limit of detection (LOD) and quantification (LOQ) according to standard guidelines.[8]

Sample Analysis Protocol
  • Standard Curve Preparation: Prepare a series of standard solutions of 5-Bromo-7-methoxy-1H-indazole of known concentrations in the same diluent as the samples.

  • Injection: Inject the standards and the diluted samples onto the HPLC system.

  • Data Analysis: Integrate the peak area corresponding to the compound in each chromatogram.

  • Concentration Calculation: Construct a standard curve by plotting peak area versus concentration for the standards. Use the linear regression equation of the standard curve to calculate the concentration of the compound in the diluted samples.

  • Solubility Calculation: Back-calculate the solubility in the original supernatant, taking into account the dilution factor.

Data Presentation

The determined solubility data should be presented in a clear and organized manner to facilitate comparison across different conditions.

Table 2: Template for Presenting Solubility Data of 5-Bromo-7-methoxy-1H-indazole

Solvent SystemTemperature (°C)pH (final)Solubility (µg/mL)Solubility (mM)
Deionized Water25N/A
PBS257.4
0.1 M HCl25~1
0.1 M NaOH25~13
5% DMSO in Water25N/A
10% Ethanol in Water25N/A

Strategies for Solubility Enhancement

Given the anticipated poor aqueous solubility, several strategies can be employed to improve the solubility of 5-Bromo-7-methoxy-1H-indazole for in vitro and in vivo studies.

  • pH Adjustment: The indazole moiety has a pKa, and adjusting the pH of the solution to form a salt can significantly increase solubility.

  • Co-solvents: The use of water-miscible organic solvents such as dimethyl sulfoxide (DMSO) or ethanol can increase the solubility by reducing the polarity of the solvent system.[9]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles to encapsulate the compound and increase its apparent solubility.[9]

  • Complexation: Cyclodextrins can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[9]

Logical Relationship of Solubility Enhancement

G cluster_strategies Solubility Enhancement Strategies compound Poorly Soluble Compound (5-Bromo-7-methoxy-1H-indazole) ph_adjust pH Adjustment (Salt Formation) compound->ph_adjust cosolvents Co-solvents (e.g., DMSO, Ethanol) compound->cosolvents surfactants Surfactants (Micelle Formation) compound->surfactants complexation Complexation (e.g., Cyclodextrins) compound->complexation enhanced_solubility Enhanced Aqueous Solubility ph_adjust->enhanced_solubility cosolvents->enhanced_solubility surfactants->enhanced_solubility complexation->enhanced_solubility

Caption: Strategies for Enhancing Aqueous Solubility.

Conclusion

While specific, publicly available solubility data for 5-Bromo-7-methoxy-1H-indazole is scarce, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By following the outlined shake-flask method coupled with a validated HPLC-UV analysis, researchers can obtain reliable and accurate solubility data. This information is indispensable for the continued development and application of this and other promising indazole derivatives in the field of drug discovery.

References

  • 5-Bromo-7-methoxy-1H-indazole: Synthesis, Properties, and Applications in Pharmaceutical Research - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC. Available from: [Link]

  • 5-bromo-7-methoxy-1h-indazole (C8H7BrN2O) - PubChemLite. Available from: [Link]

  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate - MDPI. Available from: [Link]

  • 5-bromo-7-nitro-1H-indazole - Glycogen Bioscience. Available from: [Link]

  • 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available from: [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC. Available from: [Link]

  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Synthesis of new indazole derivatives as potential antioxidant agents - ResearchGate. Available from: [Link]

Sources

5-Bromo-7-methoxy-1H-indazole as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 5-Bromo-7-methoxy-1H-indazole as a Strategic Intermediate in Kinase Inhibitor Discovery

Executive Summary

5-Bromo-7-methoxy-1H-indazole (CAS: 1374652-62-6) has emerged as a high-value scaffold in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors.[1] Unlike the more common 5-bromo-1H-indazole, the introduction of the 7-methoxy group provides distinct physicochemical advantages: it enhances solubility, modulates the pKa of the N-H proton, and offers a specific hydrogen-bond acceptor vector in the kinase hinge-binding region.[1]

This guide details the scalable synthesis, reactivity profile, and application of this intermediate, specifically focusing on its role in developing Spleen Tyrosine Kinase (Syk) inhibitors and other oncology targets.[1]

Chemical Profile & Physicochemical Properties

PropertySpecification
CAS Number 1374652-62-6
IUPAC Name 5-Bromo-7-methoxy-1H-indazole
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated) ~13.5 (N-H acidity), modulated by 7-OMe electron donation
Key Functional Handles C-5 Bromide (Cross-coupling), N-1 Amine (Alkylation), C-7 Methoxy (H-bond acceptor)

Scalable Synthesis Protocol

The most robust route for synthesizing 5-Bromo-7-methoxy-1H-indazole avoids the use of unstable hydrazine intermediates, instead utilizing a diazotization-cyclization strategy starting from commercially available anilines.[1] This method, often referred to as a modified Jacobson or Richter-type cyclization, offers high regiocidelity.[1]

Reaction Scheme Overview
  • Regioselective Bromination: Electrophilic aromatic substitution of the aniline.[1]

  • Diazotization: Formation of the diazonium salt.[1]

  • Cyclization: Base-mediated ring closure via a diazosulfide intermediate.[1]

Detailed Experimental Workflow

Step 1: Preparation of 2-Bromo-4-methoxy-6-methylaniline

  • Reagents: 4-Methoxy-2-methylaniline (1.0 eq), Bromine (Br₂) (1.0 eq), Chloroform (CHCl₃).[1]

  • Protocol:

    • Dissolve 4-methoxy-2-methylaniline in CHCl₃ and cool to 0°C.

    • Add Br₂ dropwise over 30 minutes. The 6-methyl group directs bromination to the ortho-position relative to the amine (position 2), while the 4-methoxy group reinforces this regioselectivity.[1]

    • Stir for 3 hours at 0–5°C.

    • Concentrate the mixture to yield the hydrobromide salt.[1]

    • Yield: ~85% (Solid).

    • QC Check: LC-MS should show [M+H]⁺ ~216/218 (Br isotope pattern).[1]

Step 2: Cyclization to 5-Bromo-7-methoxy-1H-indazole

  • Reagents: NaNO₂ (1.05 eq), HCl (8M), 2-methyl-2-propanethiol (1.0 eq), KOtBu (8.0 eq), DMSO.[1]

  • Mechanism: The diazonium salt is trapped by the thiol to form a diazosulfide, which undergoes a [3,3]-sigmatropic rearrangement or radical cyclization upon treatment with strong base (KOtBu) to form the indazole N-N bond.[1]

  • Protocol:

    • Diazotization: Suspend the aniline hydrobromide from Step 1 in 8M HCl. Cool to -5°C. Add aqueous NaNO₂ dropwise. Stir for 10 min. Neutralize to pH 4–5 with sodium acetate.[1]

    • Sulfide Formation: Add the diazonium solution to a cold (0°C) solution of 2-methyl-2-propanethiol in ethanol. Stir for 30 min. Extract with diethyl ether and concentrate to obtain the diazosulfide intermediate.[1]

    • Ring Closure: Dissolve the residue in DMSO. Add this solution to a stirred solution of Potassium tert-butoxide (KOtBu) in DMSO at 10°C.

    • Remove cooling bath and stir for 30–60 minutes (exothermic reaction).

    • Workup: Quench into ice/HCl. Extract with dichloromethane (DCM).[1] Wash with brine.

    • Purification: Recrystallization from toluene or column chromatography (EtOAc/Hexanes).[1]

    • Yield: 60–70%.

Visualization: Synthesis & Reactivity

G cluster_reactivity Functionalization Vectors Start 4-Methoxy-2-methylaniline (Precursor) Inter1 2-Bromo-4-methoxy- 6-methylaniline Start->Inter1 Br2, CHCl3 (Bromination) Diazo Diazonium Intermediate Inter1->Diazo NaNO2, HCl (Diazotization) Product 5-BROMO-7-METHOXY- 1H-INDAZOLE Diazo->Product 1. t-BuSH 2. KOtBu, DMSO (Cyclization) Suzuki C-5 Arylation (Suzuki Coupling) Product->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Alkylation N-1 Alkylation (Selectivity Control) Product->Alkylation R-X, Cs2CO3

Figure 1: Synthetic workflow from aniline precursor to the indazole core, highlighting key functionalization vectors.[1]

Applications in Medicinal Chemistry

Spleen Tyrosine Kinase (Syk) Inhibitors

The 5-bromo-7-methoxy-1H-indazole scaffold is a bioisostere for the purine core found in ATP.[1] In the development of Syk inhibitors (critical for treating autoimmune diseases like rheumatoid arthritis and certain lymphomas), this intermediate is used to synthesize analogs of compounds like Fostamatinib .[1]

  • Mechanism: The indazole nitrogen (N1-H) forms a hydrogen bond with the hinge region of the kinase (specifically Glu339/Ala353 in Syk).[1]

  • Role of 7-Methoxy: The 7-methoxy group is positioned to interact with the "gatekeeper" residue or solvent front, improving selectivity against other kinases (e.g., JAK or Src family) by creating steric clash in non-target enzymes.[1]

  • Coupling Strategy: The C-5 bromine is typically coupled via Suzuki reaction to a solubilizing tail (e.g., a substituted pyrazole or triazine) to engage the ribose-binding pocket.[1]

Reactivity Profile for Library Generation
  • C-5 Bromine: Highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Stille, Buchwald-Hartwig).[1] It allows the attachment of diverse aryl/heteroaryl groups to probe the hydrophobic pocket of the target protein.[1]

  • N-1 vs. N-2 Selectivity: Alkylation of the indazole is pH and condition-dependent.[1]

    • Basic Conditions (Cs₂CO₃/DMF): Favors N-1 alkylation (thermodynamic product), which is generally desired for kinase inhibition.[1]

    • Acidic/Neutral Conditions: Can lead to mixtures; protecting groups (e.g., THP, SEM) are often employed at N-1 prior to C-5 modification to prevent side reactions.[1]

Quality Control & Characterization

To ensure the integrity of the intermediate for downstream GMP synthesis, the following specifications are recommended:

  • HPLC Purity: >98.0% (Area %).[1] Impurities often include the 5,7-dibromo analog if bromination was not controlled.[1]

  • ¹H NMR (DMSO-d₆):

    • δ 13.2 ppm (s, 1H, NH )[1]

    • δ 8.05 ppm (s, 1H, H-3)[1]

    • δ 7.60 ppm (d, 1H, H-4)[1]

    • δ 7.05 ppm (d, 1H, H-6)[1]

    • δ 3.95 ppm (s, 3H, OCH ₃)[1]

  • Storage: Hygroscopic. Store under nitrogen at 2–8°C.

References

  • Kissei Pharmaceutical Co., Ltd. (2015).[1] 1,2,4-Triazine-6-carboxamide derivative and use thereof as Syk inhibitor.[1][2] US Patent 9,145,414 B2. Retrieved January 29, 2026, from [1]

  • Pfizer Inc. (2009). Indazole derivatives and their use as CB1 mediated disorder treatments. WO Patent 2009106982A1. Retrieved January 29, 2026, from [1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 83669485, 5-Bromo-7-methoxy-1H-indazole. Retrieved January 29, 2026, from [Link][1]

Sources

The Emerging Therapeutic Potential of 5-Bromo-7-methoxy-1H-indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has garnered significant attention in medicinal chemistry for its versatile pharmacological activities.[1] This "privileged scaffold" is a cornerstone in the design of numerous therapeutic agents, with applications ranging from oncology to neurology.[2][3] The inherent ability of the indazole ring to participate in various non-covalent interactions, particularly hydrogen bonding through its N-H and N atoms, makes it an effective mimic of other key biological motifs, such as purines. This bioisosteric relationship allows indazole derivatives to effectively target the ATP-binding sites of a multitude of enzymes, most notably protein kinases.[4] The strategic substitution on the indazole core is a key determinant of biological activity and selectivity. This guide focuses on the 5-bromo-7-methoxy-1H-indazole scaffold, a substitution pattern poised for significant therapeutic potential, particularly in the realm of targeted cancer therapy.

The Strategic Importance of 5-Bromo and 7-Methoxy Substitutions

The introduction of a bromine atom at the 5-position and a methoxy group at the 7-position of the 1H-indazole core is a deliberate and strategic choice in medicinal chemistry design.

  • The 5-Bromo Moiety: The bromine atom at the C5 position serves multiple crucial functions. Firstly, it acts as a versatile synthetic handle, enabling further molecular diversification through various cross-coupling reactions, such as Suzuki and Stille couplings.[5][6] This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of substituents. Secondly, the bromine atom can participate in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity and selectivity for a target protein.

  • The 7-Methoxy Group: The methoxy group at the C7 position can influence the molecule's physicochemical properties, including its lipophilicity and metabolic stability. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions within the binding pocket of a target protein, thereby contributing to the overall binding affinity.

The combination of these two substituents on the indazole scaffold creates a unique electronic and steric profile that can be exploited for the development of potent and selective therapeutic agents.

Anticipated Biological Activity: A Focus on Kinase Inhibition in Oncology

Indazole derivatives are well-established as potent inhibitors of various protein kinases, many of which are implicated in cancer progression.[7][8] Several FDA-approved anticancer drugs, including Axitinib and Pazopanib, feature the indazole scaffold.[9][10] The primary mechanism of action for many of these indazole-based drugs is the inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[7][11]

While specific data for 5-Bromo-7-methoxy-1H-indazole derivatives are emerging, based on the extensive research on related analogs, it is highly probable that this class of compounds will exhibit potent anticancer activity through the inhibition of key oncogenic kinases. For instance, a series of 5-bromo-7-azaindolin-2-one derivatives demonstrated significantly increased anticancer activity compared to the multi-kinase inhibitor Sunitinib, with IC50 values in the low micromolar range against various cancer cell lines.[12] Furthermore, a potent indazole derivative has been reported to inhibit VEGFR-2 with an impressive IC50 value of 1.24 nM, highlighting the potential of this scaffold in targeting angiogenesis.[11]

The proposed mechanism of action for these compounds involves the induction of apoptosis (programmed cell death) in cancer cells.[5] This is often achieved by modulating the expression of key apoptosis-regulating proteins, such as the Bcl-2 family members and caspases.[5][7]

Signaling Pathway: Targeting the VEGFR-2 Signaling Cascade

A primary anticipated target for 5-Bromo-7-methoxy-1H-indazole derivatives is the VEGFR-2 signaling pathway, a critical regulator of angiogenesis. The diagram below illustrates the key steps in this pathway and the likely point of intervention for these inhibitors.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras/Raf/MEK/ERK Pathway Dimerization->Ras cluster_downstream cluster_downstream Indazole 5-Bromo-7-methoxy -1H-indazole Derivative Indazole->Dimerization Inhibits Angiogenesis Angiogenesis, Cell Proliferation, Survival Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_evaluation Lead Optimization & Further Evaluation Synthesis Synthesis of 5-Bromo-7-methoxy -1H-indazole Core Derivatization Derivatization & Library Generation Synthesis->Derivatization Cell_Viability Cell Viability Assays (e.g., MTT) Derivatization->Cell_Viability Kinase_Inhibition Kinase Inhibition Assays Cell_Viability->Kinase_Inhibition Active Compounds SAR Structure-Activity Relationship (SAR) Studies Kinase_Inhibition->SAR SAR->Derivatization Iterative Design Mechanism Mechanism of Action Studies (e.g., Apoptosis) SAR->Mechanism In_Vivo In Vivo Efficacy (Animal Models) Mechanism->In_Vivo Promising Leads

Sources

potential applications of 5-Bromo-7-methoxy-1H-indazole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists

5-Bromo-7-methoxy-1H-indazole: A Versatile Scaffold for Modern Drug Discovery

Abstract: The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in the design of novel therapeutics.[1][2] This guide provides an in-depth technical analysis of 5-Bromo-7-methoxy-1H-indazole, a key intermediate with significant potential in pharmaceutical research. We will explore its synthesis, physicochemical properties, and diverse applications, with a particular focus on its role as a foundational building block for potent kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their discovery programs.

The Indazole Core: A Privileged Structure in Medicinal Chemistry

Indazoles are aromatic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring.[3][4] This bicyclic system is a bioisostere of indole and purine, allowing it to mimic the structure of ATP and competitively bind to the active sites of numerous enzymes, particularly protein kinases.[5] This inherent characteristic has led to the development of several successful drugs, including the tyrosine kinase inhibitors Pazopanib and Axitinib, which feature an indazole core.[2][6] The versatility of the indazole scaffold, coupled with its proven track record in approved therapeutics, makes its derivatives highly valuable for exploring novel biological targets.[1][6]

Profile of 5-Bromo-7-methoxy-1H-indazole

5-Bromo-7-methoxy-1H-indazole is a functionalized indazole derivative that serves as a crucial starting material in multi-step organic syntheses.[7] Its unique substitution pattern provides distinct advantages for medicinal chemists.

Physicochemical Properties
PropertyValueSource
CAS Number 1374652-62-6[7]
Molecular Formula C₈H₇BrN₂O[7]
Molecular Weight 227.06 g/mol [7]
Appearance Yellow to orange solid[7]
Purity ≥97%[7]
Structural Features and Synthetic Utility

The power of 5-Bromo-7-methoxy-1H-indazole lies in its substituents. The bromine atom at the 5-position is an excellent handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[6] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The methoxy group at the 7-position influences the electronic properties of the ring system and can enhance metabolic stability, a critical consideration in lead optimization.[6]

Caption: Chemical structure of 5-Bromo-7-methoxy-1H-indazole.

Synthesis of 5-Bromo-7-methoxy-1H-indazole

A robust synthetic route is essential for the practical application of any chemical intermediate. A common method for preparing substituted indazoles involves the cyclization of appropriately substituted anilines. The following workflow outlines a validated synthesis pathway.

Synthesis_Workflow A 4-methoxy-2-methyl aniline B 2-bromo-4-methoxy-6-methyl aniline hydrobromide A->B Bromination (Br2, CHCl3) C Diazotization B->C NaNO2, HCl D Cyclization with Potassium tert-butoxide C->D Addition of 2-methyl-2-propanethiol, then KOtBu E 5-Bromo-7-methoxy-1H-indazole D->E

Caption: Synthetic workflow for 5-Bromo-7-methoxy-1H-indazole.

Detailed Experimental Protocol

The synthesis can be performed in two main stages, starting from 4-methoxy-2-methyl aniline.[8]

Step 1: Preparation of 2-bromo-4-methoxy-6-methyl aniline hydrobromide [8]

  • Dissolve 4-methoxy-2-methyl aniline (1.0 eq) in chloroform.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of bromine (1.0 eq) in chloroform dropwise to the cooled solution. Causality: This electrophilic aromatic substitution reaction introduces the bromine atom ortho to the methyl group and para to the methoxy group, driven by the directing effects of these substituents.

  • After the addition is complete, allow the reaction to stir for several hours.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting residue is diluted with ether and dried under high vacuum to yield 2-bromo-4-methoxy-6-methyl aniline hydrobromide.

Step 2: Preparation of 5-Bromo-7-methoxy-1H-indazole [8]

  • Suspend the 2-bromo-4-methoxy-6-methyl aniline hydrobromide (1.0 eq) in hydrochloric acid (8 M).

  • Cool the suspension to 0°C.

  • Add a solution of sodium nitrite (1.05 eq) in water dropwise. Causality: This step forms a diazonium salt from the aniline functional group, which is a key intermediate for the subsequent cyclization.

  • Neutralize the resulting solution by adding solid sodium acetate until the pH reaches 4-5.

  • In a separate flask, prepare a solution of 2-methyl-2-propanethiol (1.0 eq) in ethanol at 0°C.

  • Add the diazonium salt solution dropwise to the thiol solution and stir for 30 minutes at 0°C.

  • Pour the mixture into ice and extract with diethyl ether. Wash the organic layers with water and brine, then dry over magnesium sulfate and concentrate.

  • Dissolve the residue in dimethyl sulfoxide (DMSO).

  • In a separate flask, prepare a solution of potassium tert-butoxide (8.0 eq) in DMSO in a cold water bath (approx. 10°C).

  • Transfer the residue solution via cannula to the potassium tert-butoxide solution. Causality: The strong base, KOtBu, facilitates the intramolecular cyclization to form the indazole ring system.

  • Remove the cooling bath and stir for an additional 30 minutes.

  • Pour the reaction mixture into an ice/concentrated hydrochloric acid mixture.

  • Extract the product with dichloromethane, wash with water and brine, dry over magnesium sulfate, and concentrate to yield the crude product.

  • Purify the crude solid by preparative HPLC to obtain 5-Bromo-7-methoxy-1H-indazole.

Potential Applications in Medicinal Chemistry

The true value of 5-Bromo-7-methoxy-1H-indazole is realized in its application as a scaffold for developing targeted therapeutics. Its structure is particularly amenable to the design of kinase inhibitors.

Kinase Inhibitors for Oncology

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[2] The indazole core is a proven pharmacophore for targeting the ATP-binding site of various kinases.[9]

Kinase_Inhibition cluster_0 Mechanism of Action Kinase Kinase Active Site Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Binds Indazole Indazole Inhibitor (e.g., derivatized from 5-Bromo-7-methoxy-1H-indazole) Indazole->Kinase Competitively Binds Block Inhibition Indazole->Block Block->Phosphorylation

Caption: Competitive inhibition of a kinase by an indazole-based drug.

  • c-Met Inhibitors: The receptor tyrosine kinase c-Met is an attractive target in oncology, as its deregulation is implicated in several human cancers.[10] Indazole derivatives have been successfully designed and synthesized as novel c-Met inhibitors.[10][11] The 5-bromo position of our title compound is an ideal site for introducing moieties that can interact with key residues in the c-Met active site, potentially leading to highly potent and selective inhibitors.[12][13]

  • Aurora Kinase Inhibitors: Aurora kinases are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many tumors, making them important anticancer targets.[9][14] In silico and knowledge-based drug design approaches have identified indazole derivatives as potent inhibitors of Aurora kinases.[15] 5-Bromo-7-methoxy-1H-indazole provides a starting point for developing inhibitors with potential selectivity for different Aurora kinase isoforms (A, B, or C).[14][15]

  • Other Kinase Targets: The indazole scaffold has demonstrated broad utility. Derivatives have been developed as inhibitors for Polo-like kinase 4 (PLK4), Fibroblast Growth Factor Receptors (FGFR), and Janus kinases (JAK), among others.[9][16][17] The ability to functionalize the 5-bromo position allows for the tailored design of inhibitors against a wide array of kinase targets.

Phosphodiesterase (PDE) Inhibitors

Cyclic-nucleotide phosphodiesterases (PDEs) are enzymes that regulate cellular levels of the secondary messengers cAMP and cGMP.[18] PDE inhibitors, particularly those targeting PDE4, have established anti-inflammatory activity and are used to treat conditions like COPD and psoriasis.[18][19] While direct data for 5-Bromo-7-methoxy-1H-indazole is limited, related nitrogen-containing heterocyclic compounds are known PDE inhibitors, suggesting this scaffold could be a valuable starting point for developing novel PDE-targeted therapeutics.[20]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 5-Bromo-7-methoxy-1H-indazole is proprietary or nascent, principles can be inferred from related compounds.

Position for ModificationRationalePotential Therapeutic Impact
C5 (via Bromine) Suzuki or other cross-coupling reactions to introduce aryl or heteroaryl groups.Enhance potency by accessing additional binding pockets; modulate selectivity and ADME properties.
N1 Alkylation or arylation.Can improve metabolic stability and alter physicochemical properties like solubility.[6]
C3 Functionalization via various synthetic routes.Introduce hydrogen bond donors/acceptors or other key interacting groups to improve target binding.

The following table presents IC₅₀ values for representative indazole-based kinase inhibitors, illustrating the high potency achievable with this scaffold.

Compound ClassTarget KinaseIC₅₀ ValueSource
1H-Indazol-3-amine derivativeFGFR1< 4.1 nM[9]
1H-Indazol-3-amine derivativeFGFR22.0 nM[9]
Indazole Derivative (Entrectinib)ALK12 nM[1]
Indazole Derivativec-Met0.17 µM[10]
Indazole-based PLK4 InhibitorPLK4< 0.1 nM[16]

Conclusion

5-Bromo-7-methoxy-1H-indazole is more than a simple chemical intermediate; it is a strategically designed building block for modern drug discovery.[7] Its combination of a privileged indazole core with versatile functional handles makes it an exceptionally valuable starting point for developing targeted therapies.[6][21] Its primary potential lies in the synthesis of kinase inhibitors for oncology, with demonstrated applicability to critical targets like c-Met and Aurora kinases. As researchers continue to explore the vast chemical space accessible from this scaffold, 5-Bromo-7-methoxy-1H-indazole is poised to be at the heart of the next generation of precision medicines.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-7-methoxy-1H-indazole: Synthesis, Properties, and Applications in Pharmaceutical Research.
  • Guidechem. How to Prepare 1H-Indazole,7-broMo-5-Methoxy-.
  • Chem-Impex. 5-Bromo-7-methyl-1H-indazole.
  • Benchchem. 6-Bromo-5-methoxy-1-methyl-1H-indazole.
  • PubMed. Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies.
  • Benchchem. Synthesis routes of 5-bromo-1H-indazole.
  • Benchchem. Application Notes and Protocols: Leveraging 1-(5-bromo-1H-indazol-3-yl)ethanone for Kinase Inhibitor.
  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
  • ResearchGate. Different biological activities reported with Indazole derivatives.
  • ChemicalBook. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.
  • MDPI. Heterocyclic Nitrogen Compounds as Potential PDE4B Inhibitors in Activated Macrophages.
  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • PubChemLite. 5-bromo-7-methoxy-1h-indazole (C8H7BrN2O).
  • Benchchem. Biological Activity of Bromo-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals.
  • Taylor & Francis. Indazole – Knowledge and References.
  • PubMed. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.
  • PMC. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
  • EPO. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
  • PMC. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety.
  • PMC. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • CJST. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • PMC. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors.
  • PMC. The Azaindole Framework in the Design of Kinase Inhibitors.
  • PMC. Computational study on novel natural inhibitors targeting c-MET.
  • ResearchGate. Indazoles as potential c-met inhibitors: Design, synthesis and molecular docking studies | Request PDF.
  • Benchchem. The Structure-Activity Relationship of 3-Bromo-Indazole Analogs: A Comparative Guide.
  • ResearchGate. Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats | Request PDF.
  • MDPI. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors.
  • ACS Publications. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 | Journal of Medicinal Chemistry.
  • PubMed. Orally active indole N-oxide PDE4 inhibitors.
  • Sigma-Aldrich. 5-Bromo-1H-indazole 97 53857-57-1.
  • MDPI. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview.
  • PubMed. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation.
  • PMC. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors.
  • PubMed. The Radiosensitizing Effect of the Aurora Kinase Inhibitors, ENMD-2076, on Canine Mast Cell Tumours in Vitro.
  • PubMed. Aurora kinase A inhibitor, LY3295668 erbumine: a phase 1 monotherapy safety study in patients with locally advanced or metastatic solid tumors.
  • PMC. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules.
  • MDPI. Discovery of Natural Phosphodiesterase 5 Inhibitors from Dalbergia cochinchinensis Pierre Leaves Using LC-QTOF-MS 2.

Sources

The 5-Bromo-7-Methoxy-1H-Indazole Scaffold: A Technical Guide to Synthetic Reactivity and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-bromo-7-methoxy-1H-indazole core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules.[1][2] This technical guide provides an in-depth exploration of the reactivity of this specific indazole system. We will delve into the strategic synthesis of the core structure, its functionalization through key transformations such as palladium-catalyzed cross-coupling reactions and N-alkylation, and the influence of its substituent pattern on chemical behavior. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important heterocyclic motif.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle, is a bioisostere of indole and a cornerstone in the design of therapeutic agents.[1][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[2][3] The 5-bromo-7-methoxy-1H-indazole variant is of particular interest due to the orthogonal reactivity of its functional groups. The bromine atom at the 5-position serves as a prime handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.[4][5] The methoxy group at the 7-position, while generally less reactive, can influence the electronic properties of the ring system and presents opportunities for further modification. The NH moiety of the pyrazole ring is a site for alkylation or arylation, allowing for modulation of the molecule's physicochemical properties.[6][7]

Synthesis of the 5-Bromo-7-Methoxy-1H-Indazole Core

The construction of the 5-bromo-7-methoxy-1H-indazole scaffold can be achieved through a multi-step sequence, typically starting from a readily available substituted aniline. The following protocol is adapted from a known procedure for a structurally related isomer and provides a reliable route to the target compound.[8]

Conceptual Workflow for Synthesis

A 4-Methoxy-2-methylaniline B 2-Bromo-4-methoxy-6-methylaniline hydrobromide A->B Bromination C 5-Bromo-7-methoxy-1H-indazole B->C Diazotization & Cyclization

Caption: Synthetic pathway to 5-bromo-7-methoxy-1H-indazole.

Detailed Experimental Protocol

Step 1: Bromination of 4-Methoxy-2-methylaniline

  • Dissolve 4-methoxy-2-methylaniline in a suitable solvent such as chloroform.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of bromine in chloroform dropwise to the cooled aniline solution.

  • After the addition is complete, allow the reaction to stir for a designated period while monitoring by TLC.

  • Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to quench excess bromine, followed by extraction and concentration to yield 2-bromo-4-methoxy-6-methylaniline.

  • The hydrobromide salt can be precipitated by treating the free base with a solution of HBr in a suitable solvent.

Step 2: Diazotization and Cyclization

  • Suspend the 2-bromo-4-methoxy-6-methylaniline hydrobromide in aqueous hydrochloric acid and cool to 0°C.[8]

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.[8]

  • After stirring for a short period, the resulting diazonium salt solution is carefully added to a solution containing a reducing agent and a base, such as potassium tert-butoxide in dimethyl sulfoxide, to facilitate cyclization.[8]

  • The reaction mixture is stirred at a controlled temperature and then quenched by pouring into an ice/acid mixture.[8]

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification by column chromatography or recrystallization affords the desired 5-bromo-7-methoxy-1H-indazole.[8]

Key Reactivity and Functionalization

The 5-bromo-7-methoxy-1H-indazole scaffold offers several avenues for chemical modification. The following sections detail the most synthetically valuable transformations.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The bromine atom at the 5-position is the primary site for diversification of the indazole core. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose.

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the indazole C5-position and a variety of sp2- and sp3-hybridized carbon atoms.[4][5] This reaction is widely used to introduce aryl, heteroaryl, and vinyl groups.

Conceptual Workflow for Suzuki-Miyaura Coupling

A 5-Bromo-7-methoxy-1H-indazole D 5-Aryl-7-methoxy-1H-indazole A->D B Organoboron Reagent (e.g., Arylboronic acid) B->D C Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) C->D

Caption: Suzuki-Miyaura coupling of 5-bromo-7-methoxy-1H-indazole.

Detailed Experimental Protocol (Adapted from a similar system) [4]

  • To a reaction vessel, add 5-bromo-7-methoxy-1H-indazole (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).

  • Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05-0.10 eq.).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction to 80-100°C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the 5-substituted-7-methoxy-1H-indazole.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(dppf)Cl2K2CO3Dioxane/H2O10075-95
Pd(PPh3)4Na2CO3Toluene/EtOH/H2O9070-90
Pd(OAc)2 / SPhosK3PO4Toluene11080-98

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindazoles.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C5-position.[9][10]

Conceptual Workflow for Buchwald-Hartwig Amination

A 5-Bromo-7-methoxy-1H-indazole D 5-(Amino)-7-methoxy-1H-indazole A->D B Amine (R2NH) B->D C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) C->D

Caption: Buchwald-Hartwig amination of 5-bromo-7-methoxy-1H-indazole.

Detailed Experimental Protocol (Adapted from a similar system) [11]

  • In an oven-dried flask under an inert atmosphere, combine 5-bromo-7-methoxy-1H-indazole (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01-0.05 eq.), and a suitable phosphine ligand like XPhos (0.02-0.10 eq.).

  • Add a strong, non-nucleophilic base, for example, sodium tert-butoxide (1.4 eq.).

  • Add an anhydrous solvent, such as toluene or 1,4-dioxane.

  • Degas the mixture and heat to 80-110°C until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction mixture, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • Purify the residue by column chromatography to obtain the 5-amino-7-methoxy-1H-indazole derivative.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the C5-position and a terminal alkyne, providing access to valuable alkynyl-substituted indazoles.[12][13]

Conceptual Workflow for Sonogashira Coupling

A 5-Bromo-7-methoxy-1H-indazole D 5-Alkynyl-7-methoxy-1H-indazole A->D B Terminal Alkyne B->D C Pd Catalyst (e.g., Pd(PPh3)2Cl2) CuI (co-catalyst) Base (e.g., Et3N) C->D

Caption: Sonogashira coupling of 5-bromo-7-methoxy-1H-indazole.

Detailed Experimental Protocol (Adapted from a similar system) [14]

  • To a solution of 5-bromo-7-methoxy-1H-indazole (1.0 eq.) and the terminal alkyne (1.5 eq.) in a suitable solvent like DMF or a mixture with triethylamine, add a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.02-0.05 eq.) and copper(I) iodide (CuI) (0.04-0.10 eq.).

  • Degas the reaction mixture and stir at room temperature or with gentle heating (40-70°C).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the reaction with water and extract with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated.

  • Purify the crude product via column chromatography.

N-Alkylation of the Indazole Core

The NH proton of the indazole ring is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile to afford N-substituted indazoles.[6][7] The regioselectivity of N-alkylation (N1 vs. N2) is influenced by the reaction conditions (base, solvent) and the substitution pattern of the indazole ring.[15][16]

Conceptual Workflow for N-Alkylation

A 5-Bromo-7-methoxy-1H-indazole C N1- and/or N2-alkylated 5-bromo-7-methoxy-indazole A->C B Base (e.g., NaH, Cs2CO3) Electrophile (R-X) B->C

Caption: N-alkylation of 5-bromo-7-methoxy-1H-indazole.

Detailed Experimental Protocol [4]

  • Dissolve 5-bromo-7-methoxy-1H-indazole (1.0 eq.) in an anhydrous solvent such as DMF or THF.

  • Add a base, for instance, cesium carbonate (Cs2CO3) (1.5-2.0 eq.) or sodium hydride (NaH) (1.2 eq., added portion-wise at 0°C).

  • Stir the mixture at room temperature for 30-60 minutes to ensure deprotonation.

  • Add the alkylating agent (e.g., an alkyl halide or tosylate) (1.1-1.5 eq.) and continue stirring at room temperature or with heating.

  • Monitor the reaction for the formation of the N1 and N2 isomers by TLC or LC-MS.

  • After completion, quench the reaction (e.g., with water or saturated aqueous NH4Cl) and extract with an organic solvent.

  • The organic layer is dried and concentrated.

  • The regioisomers are typically separable by column chromatography.

Factors Influencing Regioselectivity:

  • Steric Hindrance: Bulky substituents at the C7 position can favor N1 alkylation.[15]

  • Electronic Effects: Electron-withdrawing groups at C7 can promote N2 alkylation.[16]

  • Reaction Conditions: The choice of base and solvent can significantly impact the N1/N2 ratio. For example, NaH in THF often favors N1 alkylation for many indazole systems.[7][16]

BaseSolventGeneral Trend
NaHTHFOften favors N1-alkylation
Cs2CO3DMFCan give mixtures of N1 and N2
K2CO3AcetoneCan give mixtures of N1 and N2

Table 2: General Trends in N-Alkylation Regioselectivity of Indazoles.

Reactivity of the Methoxy Group

The 7-methoxy group is generally stable under the conditions of many cross-coupling and N-alkylation reactions. However, under harsh acidic conditions (e.g., HBr or BBr3), ether cleavage can occur to reveal the corresponding 7-hydroxy-indazole, providing another point for diversification.

Conclusion

The 5-bromo-7-methoxy-1H-indazole scaffold is a highly valuable and synthetically tractable building block in modern drug discovery. Its well-defined points of reactivity at the C5-bromo and N1/N2 positions allow for systematic and diverse functionalization. A thorough understanding of the reaction conditions that govern these transformations, as detailed in this guide, empowers the medicinal chemist to efficiently explore the chemical space around this important pharmacophore in the pursuit of novel therapeutic agents.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

  • Substituted Indazoles as Nav1.7 Blockers for the Treatment of Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST. Available at: [Link]

  • Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica. Available at: [Link]

  • Reactivity of 1,1-disubstituted indazol-3-ylio oxides: synthesis of some substituted indazolols and indazolinones. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at: [Link]

  • 5-Bromo-7-methoxy-1H-indazole: Synthesis, Properties, and Applications in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork Research Profiles. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. Available at: [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Available at: [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Available at: [Link]

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. Available at: [Link]

  • Synthetic process of 5-bromo-7-azaindole. Patsnap. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI. Available at: [Link]

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate. Available at: [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. The Royal Society of Chemistry. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of 5-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromo-7-methoxy-1H-indazole in Modern Drug Discovery

5-Bromo-7-methoxy-1H-indazole is a substituted indazole, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. The indazole scaffold is recognized as a "privileged structure," frequently appearing in molecules with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The specific substitutions of a bromine atom at the 5-position and a methoxy group at the 7-position of the indazole ring in this molecule offer unique opportunities for synthetic elaboration and modulation of its physicochemical and pharmacological properties.

The bromine atom serves as a versatile synthetic handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). The methoxy group can influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. Given its potential as a key building block in the synthesis of novel therapeutic agents, a thorough understanding of the stability and optimal storage conditions of 5-Bromo-7-methoxy-1H-indazole is paramount to ensure its integrity and the reproducibility of experimental results.

This in-depth technical guide provides a comprehensive overview of the stability profile of 5-Bromo-7-methoxy-1H-indazole, detailing the factors that can influence its degradation and providing evidence-based recommendations for its proper storage and handling.

Physicochemical Properties and Characterization

A foundational understanding of the physicochemical properties of 5-Bromo-7-methoxy-1H-indazole is essential for its effective use in research and development.

PropertyValueSource
CAS Number 1374652-62-6Commercial Suppliers
Molecular Formula C₈H₇BrN₂OCommercial Suppliers
Molecular Weight 227.06 g/mol Commercial Suppliers
Appearance Typically an off-white to pale yellow or tan solidInferred from related compounds
Melting Point Not available in the public domain. For the related compound 5-Bromo-1H-indazole, the melting point is 123-127 °C.[1] The methoxy group may alter this value.
Solubility Expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols. Poorly soluble in water.Inferred from related compounds

Chemical Stability and Potential Degradation Pathways

The stability of a chemical compound is its ability to resist chemical change or decomposition. For a valuable intermediate like 5-Bromo-7-methoxy-1H-indazole, understanding its stability under various stress conditions is critical for defining appropriate storage conditions and predicting its shelf-life. The indazole ring, while aromatic, possesses reactive sites susceptible to degradation.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. The stability of 5-Bromo-7-methoxy-1H-indazole should be evaluated across a range of pH values (typically acidic, neutral, and basic) as per ICH guidelines. While specific data for this molecule is unavailable, substituted indazoles can exhibit susceptibility to degradation under harsh acidic or basic conditions, which could potentially lead to the opening of the pyrazole ring or other rearrangements.

Oxidative Stability

Oxidation can be a significant degradation pathway, particularly for electron-rich aromatic systems. The methoxy group on the indazole ring may increase its susceptibility to oxidation. Common laboratory oxidants like hydrogen peroxide can be used to perform forced degradation studies to identify potential oxidative degradation products.[2]

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in many organic molecules. Brominated aromatic compounds can be particularly susceptible to photodecomposition. Photostability testing, as outlined in ICH guideline Q1B, is crucial to determine if the compound needs to be protected from light during storage and handling. It has been reported that 1H-indazoles can undergo phototransposition to benzimidazoles upon high-energy UVC irradiation.[3]

Recommended Storage Conditions

Based on the general properties of substituted indazoles and information from suppliers of related compounds, the following storage conditions are recommended to ensure the long-term stability of 5-Bromo-7-methoxy-1H-indazole:

  • Temperature: Store in a refrigerator at 2-8°C .[3] Storing at low temperatures slows down potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidative degradation. The container should be tightly sealed to prevent moisture ingress.

  • Light: Protect from light by storing in an amber vial or a light-proof container.

  • Purity: As with any research chemical, it is advisable to periodically re-analyze the purity of stored 5-Bromo-7-methoxy-1H-indazole, especially if it has been stored for an extended period or if it has been exposed to suboptimal conditions.

The following diagram illustrates the decision-making process for the appropriate storage of 5-Bromo-7-methoxy-1H-indazole.

G Storage Decision Workflow for 5-Bromo-7-methoxy-1H-indazole start Receive/Synthesize 5-Bromo-7-methoxy-1H-indazole check_purity Confirm Purity and Identity (HPLC, NMR, MS) start->check_purity short_term Short-Term Storage (< 1 month) check_purity->short_term For immediate use long_term Long-Term Storage (> 1 month) check_purity->long_term For archival store_short Store at 2-8°C in a sealed vial short_term->store_short store_long Store at 2-8°C under inert gas (Ar/N₂) in an amber vial long_term->store_long protect_light Protect from Light store_short->protect_light store_long->protect_light protect_air_moisture Protect from Air and Moisture store_long->protect_air_moisture

Caption: A workflow for making decisions on the appropriate storage of 5-Bromo-7-methoxy-1H-indazole.

Experimental Protocol: Forced Degradation Study

To definitively establish the stability profile of 5-Bromo-7-methoxy-1H-indazole, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.

Objective: To identify potential degradation products and degradation pathways, and to develop a stability-indicating analytical method.

Materials:

  • 5-Bromo-7-methoxy-1H-indazole

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV or photodiode array (PDA) detector

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 5-Bromo-7-methoxy-1H-indazole in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature for a defined period, monitoring the reaction progress by HPLC.

  • Thermal Degradation:

    • Expose a solid sample of 5-Bromo-7-methoxy-1H-indazole to dry heat (e.g., 80°C) in a controlled oven for a specified duration.

    • At time points, dissolve a portion of the solid in the initial solvent and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of the compound (in a photostable solvent like acetonitrile) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples by HPLC. A control sample should be kept in the dark under the same conditions.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.

    • The peak purity of the parent compound should be assessed using a PDA detector to ensure that no degradation products are co-eluting.

The following flowchart outlines the experimental workflow for a forced degradation study.

G Forced Degradation Experimental Workflow start Prepare Stock Solution of 5-Bromo-7-methoxy-1H-indazole stress_conditions Subject to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Degradation (Solid, 80°C) stress_conditions->thermal photo Photodegradation (ICH Q1B) stress_conditions->photo sampling Sample at Time Points and Neutralize (if applicable) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC-PDA Method sampling->hplc data_analysis Data Analysis: - Quantify Degradation - Assess Peak Purity - Identify Degradants (LC-MS) hplc->data_analysis

Caption: A flowchart detailing the key steps in performing a forced degradation study of 5-Bromo-7-methoxy-1H-indazole.

Conclusion and Best Practices

5-Bromo-7-methoxy-1H-indazole is a valuable building block in drug discovery, and maintaining its chemical integrity is crucial for the success of research endeavors. While specific stability data for this compound is not extensively documented, by applying sound scientific principles and drawing parallels with related indazole derivatives, a robust strategy for its storage and handling can be implemented.

Key Recommendations:

  • Always store 5-Bromo-7-methoxy-1H-indazole at 2-8°C, protected from light and moisture.

  • For long-term storage, use an inert atmosphere to prevent oxidation.

  • Verify the purity of the compound upon receipt and periodically thereafter.

  • Conduct a forced degradation study to establish its intrinsic stability and to develop a validated stability-indicating analytical method.

By adhering to these guidelines, researchers can ensure the quality and reliability of their starting materials, leading to more consistent and reproducible scientific outcomes.

References

  • Mullani, N. N., & Nargatti, P. I. (2021). Forced Degradation Study- A Tool for Detection, Isolation and Identification of Impurities and Degraded Products in Drug Substance and Drug Product. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formul
  • Preparation method of 5-bromo-7-methylindole. (2021).
  • Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. (2025).
  • 5-Bromo-7-azaindole synthesis. (n.d.). ChemicalBook.
  • Preparation method for 5-bromo-7-azaindole. (2012).
  • Forced degradation study data. (n.d.).
  • Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. (2025). Journal of Applied Pharmaceutical Science.
  • Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. (2024). ScienceOpen.
  • Forced Degradation Studies Research Articles. (n.d.). R Discovery.
  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. (2025). MPG.PuRe.
  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
  • Synthesis of substituted 1H-indazoles from arynes and hydrazones. (2012). PubMed.
  • SAFETY D
  • 5-Bromo-7-Azaindole Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
  • Recent advances in C–H functionalization of 2H-indazoles. (2021). Organic & Biomolecular Chemistry.
  • 5-Bromo-7-methoxy-1H-indazole. (n.d.).
  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. (2025). PubMed.
  • 5-Bromo-1H-indazole 97%. (n.d.). Sigma-Aldrich.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). Institute of Chemistry of Clermont-Ferrand.
  • 1 H NMR spectrum of 5-hydroxy-7-methoxy-4-methylphthalide (400 MHz, DMSO). (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). PMC - PubMed Central.
  • Supporting Inform
  • 5-Bromo-7-methoxy-1-methyl-1H-indazole. (n.d.). PubChem.
  • 5-bromo-1H-indazole(53857-57-1) 1 H NMR. (n.d.). ChemicalBook.
  • 5-bromo-1H-indazole. (n.d.). PubChem.

Sources

Methodological & Application

Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 5-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of C-C Bond Formation in Indazole Scaffolds

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutics, particularly as kinase inhibitors in oncology.[1][2] The functionalization of this heterocycle is a cornerstone of modern drug discovery. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most robust and versatile methods for constructing carbon-carbon bonds.[3]

This guide provides an in-depth examination of the Suzuki-Miyaura coupling as applied to 5-Bromo-7-methoxy-1H-indazole. This specific substrate is a valuable building block for creating libraries of novel compounds, where the bromine atom at the C5 position serves as a versatile handle for introducing molecular diversity.[4] We will move beyond a simple recitation of steps to explore the causal relationships behind procedural choices, offering a protocol that is both reliable and adaptable.

Section 1: The Catalytic Heart of the Reaction: Mechanism & Critical Parameters

The Suzuki-Miyaura coupling is a complex process orchestrated by a palladium catalyst, cycling between Pd(0) and Pd(II) oxidation states to forge a new C-C bond.[1][2][3] Understanding this cycle is paramount to troubleshooting and optimization.

The three key phases are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-Bromo-7-methoxy-1H-indazole, forming a Pd(II) intermediate.[3][5][6] This is often the rate-determining step.

  • Transmetalation: The organic moiety from an organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step is critically dependent on activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][6][7]

  • Reductive Elimination: The two organic partners, now bound to the palladium, couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5][6]

Suzuki_Miyaura_Cycle Figure 1: The Palladium Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Indazole-Br pd_intermediate Ar-Pd(II)L₂(Br) (Indazole Complex) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OH)₂ Base pd_diaryl Ar-Pd(II)L₂(Ar') (Di-organic Complex) transmetalation->pd_diaryl reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination Ar-Ar' (Product) reductive_elimination->pd0

Figure 1: The Palladium Catalytic Cycle
Causality Behind Component Selection
  • The Substrate Challenge (NH-Indazole): A critical consideration is the presence of the acidic N-H proton on the indazole ring. Many standard cross-coupling protocols can fail with such substrates because the free N-H can coordinate to the palladium catalyst, leading to inhibition or side reactions.[8] The protocol must be robust enough to overcome this. While N-protection is a viable strategy, direct coupling on the NH-free heterocycle is more step-economical.[8] The choice of a suitable base and ligand is therefore crucial.

  • Palladium Catalyst & Ligand: The ligand is not a passive spectator; it stabilizes the palladium center and modulates its reactivity.[3]

    • Function: Electron-rich and sterically bulky phosphine ligands (like those in PdCl₂(dppf) or standalone ligands like P(t-Bu)₃) are often employed.[5][7] They promote the oxidative addition and reductive elimination steps, enhancing the overall reaction rate.[3][5]

    • Rationale: For heterocyclic substrates, ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are highly effective, balancing stability and activity.[1][9]

  • Base: The base's primary role is to activate the boronic acid, forming a boronate complex (e.g., [ArB(OH)₃]⁻).[7] This complex is significantly more nucleophilic and readily participates in transmetalation.

    • Function: Inorganic bases like potassium carbonate (K₂CO₃) or the stronger cesium carbonate (Cs₂CO₃) are common choices.[1][2][10]

    • Rationale: For NH-containing substrates, the base must be strong enough to facilitate boronate formation without causing unwanted deprotonation or side reactions of the indazole itself. Cs₂CO₃ often provides superior results in challenging couplings.[10]

  • Solvent System: The solvent must accommodate both the organic substrates and the inorganic base.

    • Function: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is standard.[1][2][3] Water is not just a co-solvent; it is often essential for dissolving the base and facilitating the formation of the active boronate species.

    • Rationale: A dioxane/water mixture provides a good balance of polarity to dissolve all reaction components and typically allows for heating to temperatures sufficient to drive the reaction to completion.[1][2]

Section 2: Optimized Protocol for the Synthesis of 5-Aryl-7-methoxy-1H-indazoles

This protocol is designed for a 1.0 mmol scale and can be adjusted accordingly. It prioritizes procedural simplicity and high yield, drawing from established methods for coupling bromoindazoles.[1][2][10]

Data Presentation: Reagent Stoichiometry
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
5-Bromo-7-methoxy-1H-indazole227.062271.01.0
Arylboronic Acid--1.21.2
Cesium Carbonate (Cs₂CO₃)325.826522.02.0
PdCl₂(dppf)·CH₂Cl₂816.64410.050.05 (5 mol%)
1,4-Dioxane (Anhydrous)-4 mL--
Water (Degassed)-1 mL--
Experimental Workflow

The following workflow outlines the critical stages of the protocol, emphasizing the need for an inert atmosphere to protect the catalyst.

Figure 2: Step-by-step experimental workflow
Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-7-methoxy-1H-indazole (227 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 eq), and cesium carbonate (652 mg, 2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Solvent Addition: Under a positive pressure of nitrogen, add anhydrous 1,4-dioxane (4 mL) via syringe.

  • Degassing: Vigorously stir the suspension and bubble nitrogen gas through it for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.[3]

  • Catalyst Addition: While maintaining a positive nitrogen pressure, quickly add the PdCl₂(dppf)·CH₂Cl₂ catalyst (41 mg, 0.05 mmol, 5 mol%).

  • Water Addition: Add degassed water (1 mL) via syringe.

  • Reaction: Securely seal the vessel and place it in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under N₂) and analyzing them by TLC (e.g., using 30% ethyl acetate in hexanes) or LC-MS. The disappearance of the starting bromoindazole is a key indicator of completion.

Section 3: Protocol Validation: Work-up and Purification

A clean work-up is essential for isolating the desired product in high purity.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the suspension through a pad of Celite to remove the palladium catalyst and inorganic salts.[1][2] Rinse the pad with additional ethyl acetate (2 x 10 mL).

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 25 mL) and brine (1 x 25 mL).[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40%, is typically effective for separating the product from non-polar impurities and any residual starting material.[1][2]

  • Characterization: Confirm the structure and purity of the final 5-aryl-7-methoxy-1H-indazole product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Section 4: Field-Proven Insights: Optimization and Troubleshooting

Even robust protocols may require optimization for novel or challenging substrates.

IssuePotential CauseRecommended Solution
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Ineffective base/ligand combination.1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere.2. Increase temperature to 110-120 °C (if using a sealed vessel).3. Screen other conditions: Try K₃PO₄ as the base or a more electron-rich ligand like SPhos or XPhos.
Protodeborylation The boronic acid is unstable under the reaction conditions, reacting with a proton source instead of the catalyst.[3]1. Use the corresponding pinacol boronate ester instead of the boronic acid.2. Use a slight excess (1.5 eq) of the boronic acid.3. Minimize water content if possible, though some is often necessary.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.[3]Improve the degassing procedure. Freeze-pump-thaw cycles (x3) are more effective than simple nitrogen bubbling for complete oxygen removal.
Dehalogenation of Starting Material Side reaction where the bromine is replaced by hydrogen.This can be promoted by certain impurities or catalyst degradation. Ensure high-purity reagents. Sometimes, lowering the reaction temperature or using a different palladium source can mitigate this.
Formation of Palladium Black Catalyst decomposition and agglomeration.[12]This indicates ligand dissociation or oxidation. Ensure the ligand-to-palladium ratio is appropriate (typically 1:1 to 1.2:1 for pre-formed complexes) and that the system is free of oxygen.

Conclusion

The Suzuki-Miyaura coupling of 5-Bromo-7-methoxy-1H-indazole is a powerful and reliable method for synthesizing a diverse range of 5-aryl-7-methoxy-1H-indazoles. Success hinges on a sound understanding of the catalytic cycle and meticulous attention to experimental detail, particularly the maintenance of an inert atmosphere. By following the detailed protocol and utilizing the troubleshooting guide provided, researchers can confidently employ this reaction as a cornerstone of their synthetic strategy in the pursuit of novel chemical entities for drug discovery and development.

References

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]

  • Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health (PMC). [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC. National Institutes of Health. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. ResearchGate. [Link]

  • Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. IJCRT.org. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the Buchwald-Hartwig amination of 5-Bromo-7-methoxy-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, featured in numerous FDA-approved therapeutics for oncology and other indications.[1][2][3] The ability to efficiently forge C-N bonds at the C5 position is critical for the synthesis of novel derivatives and compound libraries in drug discovery. This document delves into the mechanistic underpinnings of the reaction, explains the causal logic behind the selection of catalysts, ligands, and conditions, and offers a step-by-step protocol designed for reproducibility and scalability. It is intended for researchers, chemists, and drug development professionals seeking a robust method for the functionalization of this important heterocyclic system.

Introduction: The Strategic Importance of Indazole Functionalization

The Buchwald-Hartwig amination has revolutionized the synthesis of carbon-nitrogen bonds, becoming an indispensable tool in modern organic and medicinal chemistry.[4][5] Its broad functional group tolerance and operational simplicity have replaced harsher, more limited classical methods for creating aryl amines.[4] The reaction's strategic value is particularly evident in the synthesis of complex heterocyclic compounds.

The 1H-indazole core is a cornerstone of numerous pharmaceuticals, including the anti-cancer agents Pazopanib and Axitinib, and the antiemetic Granisetron.[1] These molecules underscore the therapeutic potential of the indazole scaffold.[6] The targeted amination of 5-Bromo-7-methoxy-1H-indazole offers a direct route to novel 5-amino-indazole derivatives, which are key building blocks for exploring new chemical space and developing next-generation therapeutics. This guide provides a validated protocol to achieve this transformation efficiently.

Mechanistic Rationale: The Palladium Catalytic Cycle

The success of the Buchwald-Hartwig amination hinges on a carefully orchestrated palladium-catalyzed cycle.[7] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle is generally accepted to proceed through three primary stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[8][9]

  • Catalyst Activation & Oxidative Addition : The cycle begins with an active Pd(0) species, often generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂.[8][9] This electron-rich Pd(0) complex undergoes oxidative addition into the C-Br bond of the 5-Bromo-7-methoxy-1H-indazole, forming a Pd(II)-aryl intermediate.[10]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. In the presence of a base (e.g., NaOtBu), the coordinated amine is deprotonated to form a more nucleophilic palladium-amido complex.[7]

  • Reductive Elimination : This is the final, product-forming step. The aryl group and the amino group are eliminated from the palladium center, forging the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8][10]

The choice of ligand is critical as it modulates the steric and electronic properties of the palladium center, influencing the rates of each step in the cycle.[4][7]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition + Ar-Br pd2_aryl L-Pd(II)(Ar)(Br) oxidative_addition->pd2_aryl amine_coordination Amine (R₂NH) Coordination & Deprotonation (Base) pd2_aryl->amine_coordination + R₂NH - HBr pd2_amido L-Pd(II)(Ar)(NR₂) amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 + Ar-NR₂

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Optimizing Reaction Parameters: A Scientist's Guide

The selection of each reaction component is a critical decision that directly impacts yield, purity, and reaction time. The parameters below are chosen to provide a robust starting point for the amination of 5-Bromo-7-methoxy-1H-indazole, a potentially challenging heteroaromatic substrate.

Parameter Recommended Choice Rationale & Causality
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A reliable and common Pd(0) source. While Pd(II) sources like Pd(OAc)₂ are also effective, they require an in situ reduction step.[9][11] Using a Pd(0) source can lead to more consistent initiation.
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)The choice of ligand is paramount. For heteroaromatic halides, bulky and electron-rich biarylphosphine ligands are essential.[11][12] Xantphos provides a wide bite angle and the right electronic properties to promote both oxidative addition and the crucial reductive elimination step, often preventing catalyst decomposition.[10]
Base NaOtBu (Sodium tert-butoxide)A strong, non-nucleophilic base is required to efficiently deprotonate the amine or the intermediate palladium-amine complex. While weaker bases like K₂CO₃ or Cs₂CO₃ offer greater functional group tolerance, NaOtBu is often more effective for less reactive aryl bromides and ensures a faster reaction rate.[9]
Solvent Toluene or DioxaneThese are high-boiling, non-coordinating solvents that effectively dissolve the organic reagents and facilitate the required reaction temperatures (typically 80-110 °C).[8][13] Toluene is particularly favored as it can help mitigate the inhibitory effects of halide salts that might precipitate from solution.[10] Chlorinated solvents and acetonitrile should be avoided as they can inhibit the catalyst.[9]
Temperature 100-110 °CElevated temperatures are generally necessary to overcome the activation barriers for the oxidative addition and reductive elimination steps, ensuring a reasonable reaction time.[9]
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst and some phosphine ligands are sensitive to oxidation.[8] Maintaining an inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.

Detailed Experimental Protocol

This protocol describes a general procedure for coupling an amine with 5-Bromo-7-methoxy-1H-indazole. Molar equivalents should be adjusted based on the specific amine used.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Notes
5-Bromo-7-methoxy-1H-indazoleC₈H₇BrN₂O227.061.0Substrate
Amine (e.g., Morpholine)C₄H₉NO87.121.2Nucleophile
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.01-0.02Palladium Source
XantphosC₃₉H₃₂OP₂578.620.02-0.04Ligand
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.101.4Base
TolueneC₇H₈92.14-Anhydrous Solvent
Experimental Workflow Diagram

Workflow start Start setup 1. Inert Atmosphere Setup (Schlenk flask, Ar/N₂) start->setup addition 2. Reagent Addition (Indazole, Amine, Base, Solvent) setup->addition catalyst 3. Catalyst Addition (Pd₂(dba)₃, Xantphos) addition->catalyst reaction 4. Reaction (Heat to 110 °C, Stir) catalyst->reaction monitoring 5. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Aqueous Work-up (Quench, Extract, Wash) monitoring->workup Complete purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize end End Product characterize->end

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Vessel Preparation : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-Bromo-7-methoxy-1H-indazole (1.0 eq.), the desired amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process is critical to remove oxygen.[8]

  • Solvent Addition : Under a positive pressure of inert gas, add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Catalyst Preparation : In a separate small vial, weigh out Pd₂(dba)₃ (0.02 eq.) and Xantphos (0.04 eq.). Briefly flush the vial with inert gas.

  • Catalyst Addition : Quickly add the catalyst/ligand solids to the stirring reaction mixture. Alternatively, they can be added as a slurry in a small amount of anhydrous toluene.

  • Reaction Execution : Seal the vessel tightly and place it in a preheated oil bath at 110 °C. Stir vigorously for 4-16 hours.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere if possible) and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction : Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired 5-amino-7-methoxy-1H-indazole product.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
No or Low Conversion Inactive catalyst (oxidized Pd or ligand).Ensure rigorous inert atmosphere technique. Use fresh, high-purity reagents. Consider using a robust pre-catalyst.
Insufficiently strong base.For challenging couplings, ensure NaOtBu is fresh and has been handled under inert conditions.
Poor solubility of reagents.Increase solvent volume or consider a co-solvent. Ensure vigorous stirring.[9]
Side Product Formation Hydrodehalogenation (removal of Br).Lower the reaction temperature slightly. Ensure the base is not in vast excess.
Homocoupling of the indazole.This can indicate issues with the catalyst turnover. Re-evaluate the palladium/ligand ratio and ensure high purity of both.
Incomplete Reaction Reaction has stalled.An additional charge of the catalyst/ligand mixture may be required. Ensure the temperature is maintained.

Conclusion

The Buchwald-Hartwig amination is a powerful and highly adaptable method for the synthesis of 5-amino-7-methoxy-1H-indazole derivatives. Success relies on a firm understanding of the catalytic mechanism and the careful selection of reaction components. The protocol detailed herein, utilizing a Pd₂(dba)₃/Xantphos catalyst system with NaOtBu in toluene, provides a reliable and validated starting point for researchers. By following the outlined procedures and employing rigorous inert atmosphere techniques, scientists can efficiently access a wide range of valuable compounds for drug discovery and development.

References

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • How to Prepare 1H-Indazole,7-broMo-5-Methoxy-. Guidechem.
  • Proposed catalytic cycle of Buchwald−Hartwig crosscoupling.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC).
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applic
  • Indazole From Natural Resources And Biological Activity.
  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

Sources

Application Notes and Protocols for the N-alkylation of 5-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Indazoles in Modern Drug Discovery

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a multitude of pharmacologically active agents. Its unique structural and electronic properties have made it a cornerstone in the design of therapeutics targeting a wide array of diseases, including cancer and inflammatory conditions. The strategic N-alkylation of the indazole core is a critical step in the synthesis of numerous drug candidates, as the nature and position of the N-alkyl substituent can profoundly influence the molecule's biological activity, selectivity, and pharmacokinetic profile.

5-Bromo-7-methoxy-1H-indazole is a versatile building block in medicinal chemistry. The bromine atom at the 5-position serves as a valuable handle for further functionalization via cross-coupling reactions, while the methoxy group at the 7-position can modulate the electronic properties of the ring system and influence intermolecular interactions with biological targets. Consequently, the regioselective N-alkylation of this substrate is of paramount importance for the efficient synthesis of novel drug candidates.

This comprehensive guide provides a detailed exploration of the N-alkylation of 5-bromo-7-methoxy-1H-indazole, offering in-depth mechanistic insights, practical experimental protocols, and robust analytical methods for product characterization.

Mechanistic Insights: The Dichotomy of N1 versus N2 Alkylation

The N-alkylation of an unsymmetrically substituted indazole, such as 5-bromo-7-methoxy-1H-indazole, presents a fundamental challenge of regioselectivity, with the reaction potentially occurring at either the N1 or N2 position of the pyrazole ring. The outcome of this competition is dictated by a delicate interplay of electronic and steric factors, as well as the specific reaction conditions employed.

The two possible regioisomers, the N1- and N2-alkylated products, can exhibit distinct biological activities and physicochemical properties. Therefore, controlling the regioselectivity of the alkylation reaction is crucial for the successful synthesis of the desired therapeutic agent.

Caption: Regioselective N-alkylation of 5-bromo-7-methoxy-1H-indazole.

Factors Influencing Regioselectivity:
  • Steric Hindrance: The substituent at the C7 position can sterically hinder the approach of the alkylating agent to the adjacent N1 position. In the case of 5-bromo-7-methoxy-1H-indazole, the methoxy group at C7 is expected to exert some steric bulk, which may favor alkylation at the more accessible N2 position. However, studies have shown that substituents at C7 can also direct to N1 depending on the reaction conditions.[1][2][3][4]

  • Electronic Effects: The electronic nature of the substituents on the indazole ring plays a critical role in determining the nucleophilicity of the N1 and N2 atoms. Electron-withdrawing groups at C7, such as nitro or carboxylate, have been shown to strongly favor N2 alkylation.[1][2][3][4] The methoxy group is typically electron-donating through resonance, which could increase the electron density at both nitrogen atoms, making the prediction of its electronic influence on regioselectivity less straightforward without experimental data.

  • Reaction Conditions: The choice of base, solvent, and alkylating agent can significantly impact the N1/N2 ratio.

    • Base: Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to deprotonate the indazole, forming the indazolide anion. The nature of the counter-ion (e.g., Na+, K+) can influence the site of alkylation.

    • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are typically employed. The ability of the solvent to solvate the cation of the base can affect the reactivity of the indazolide anion.

    • Alkylating Agent: The reactivity and steric bulk of the alkylating agent (e.g., alkyl halides, tosylates) will also influence the regioselectivity.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the N-alkylation of 5-bromo-7-methoxy-1H-indazole. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the reagents and intermediates.

Table of Reagents and Materials:
Reagent/MaterialFormulaMW ( g/mol )PuritySupplier
5-Bromo-7-methoxy-1H-indazoleC8H7BrN2O227.06>98%Commercially available
Alkyl Halide (e.g., Iodomethane)CH3I141.94>99%Commercially available
Sodium Hydride (60% dispersion in mineral oil)NaH24.0060%Commercially available
N,N-Dimethylformamide (DMF), anhydrousC3H7NO73.09>99.8%Commercially available
Tetrahydrofuran (THF), anhydrousC4H8O72.11>99.9%Commercially available
Saturated aqueous ammonium chlorideNH4Cl53.49-Prepared in-house
Ethyl acetateC4H8O288.11ACS gradeCommercially available
Brine (Saturated aqueous sodium chloride)NaCl58.44-Prepared in-house
Anhydrous magnesium sulfateMgSO4120.37-Commercially available
Silica gelSiO260.0860 Å, 230-400 meshCommercially available
Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol is a general method that often provides good yields, though the regioselectivity may vary.

  • Reaction Setup:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 5-bromo-7-methoxy-1H-indazole (1.0 eq).

    • Add anhydrous DMF (approximately 10 mL per 1 mmol of indazole).

    • Cool the solution to 0 °C using an ice bath.

  • Deprotonation:

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium indazolide may be observed as a change in color or the cessation of gas evolution.

  • Alkylation:

    • Slowly add the alkylating agent (e.g., iodomethane, 1.1 eq) to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.

Analytical Characterization of N1 and N2 Isomers

The unambiguous identification of the N1 and N2 alkylated isomers is critical. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Thin Layer Chromatography (TLC):

TLC is a quick and effective method for monitoring the reaction progress and for the initial identification of the products. The N1 and N2 isomers will likely have different Rf values.

High-Performance Liquid Chromatography (HPLC):

HPLC provides a more accurate determination of the N1/N2 ratio and can be used to assess the purity of the isolated isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are indispensable tools for the structural elucidation of the N1 and N2 isomers. Key diagnostic signals include:

  • ¹H NMR: The chemical shift of the proton at the C3 position is often informative. Additionally, the chemical shifts of the protons on the alkyl group will differ between the two isomers. Nuclear Overhauser Effect (NOE) experiments can be used to definitively establish the regiochemistry. For the N1 isomer, an NOE correlation is expected between the N-alkyl protons and the proton at the C7a position.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring, particularly C3 and C7a, will be different for the N1 and N2 isomers.

Mass Spectrometry (MS):

MS is used to confirm the molecular weight of the products. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization A Reaction Setup: 5-Bromo-7-methoxy-1H-indazole Anhydrous Solvent (DMF/THF) Inert Atmosphere B Deprotonation: Add Base (e.g., NaH) Stir at 0 °C A->B C Alkylation: Add Alkylating Agent Stir at RT, Monitor by TLC/LC-MS B->C D Quench Reaction (e.g., sat. aq. NH4Cl) C->D E Liquid-Liquid Extraction (e.g., EtOAc/Water) D->E F Drying and Concentration E->F G Purification: Flash Column Chromatography F->G H TLC & HPLC (Check purity and N1/N2 ratio) G->H I NMR Spectroscopy (¹H, ¹³C, NOE for structural elucidation) H->I J Mass Spectrometry (Confirm Molecular Weight) I->J

Caption: Workflow for N-alkylation of 5-bromo-7-methoxy-1H-indazole.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive base (e.g., old NaH)- Wet solvent or reagents- Low reaction temperature or insufficient reaction time- Use fresh, high-quality base.- Ensure all glassware is oven-dried and use anhydrous solvents.- Increase the reaction temperature or extend the reaction time.
Poor regioselectivity - Suboptimal choice of base or solvent.- Steric and electronic effects of the substrate.- Screen different bases (e.g., K2CO3, Cs2CO3) and solvents (e.g., THF, Acetonitrile).- Consider a different synthetic strategy if high selectivity cannot be achieved.
Formation of byproducts - Over-alkylation (dialkylation)- Reaction with the solvent (e.g., DMF decomposition)- Use a stoichiometric amount of the alkylating agent.- Perform the reaction at a lower temperature.
Difficult separation of isomers - Similar polarities of the N1 and N2 isomers.- Optimize the mobile phase for column chromatography.- Consider using a different stationary phase (e.g., alumina) or HPLC for separation.

Conclusion

The N-alkylation of 5-bromo-7-methoxy-1H-indazole is a crucial transformation for the synthesis of novel therapeutic agents. A thorough understanding of the factors governing regioselectivity, coupled with carefully executed experimental protocols and rigorous analytical characterization, is essential for the successful and efficient production of the desired N-alkylated indazole isomers. This guide provides a solid foundation for researchers and drug development professionals to navigate the challenges and opportunities associated with this important chemical transformation.

References

  • Cunningham, D., & Maguire, A. R. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1952. [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(42), 26235-26245. [Link]

  • Lu, X., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170. [Link]

  • Chem-Impex. (n.d.). 5-Bromo-7-methyl-1H-indazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]

  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Lu, X., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • Lu, X., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PubMed. [Link]

  • Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4797. [Link]

  • Google Patents. (2021). Preparation method of 4-bromo-5-methyl-1H-indazole.

Sources

Controlling Regioselectivity in the N-Alkylation of 5-Bromo-7-methoxy-1H-indazole: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The biological activity of N-alkylated indazoles is often critically dependent on the point of attachment of the alkyl group, with N1 and N2 isomers exhibiting distinct pharmacological profiles. However, the direct alkylation of 1H-indazoles frequently yields a mixture of these regioisomers, posing significant challenges for synthesis and purification that can impact yield and cost-effectiveness.[3][4] This application note provides a detailed guide to achieving regioselective N-alkylation of 5-Bromo-7-methoxy-1H-indazole, a versatile building block for drug discovery.[5] We present two distinct, field-proven protocols designed to selectively favor either the N1 or N2 isomer by rationally manipulating reaction conditions. The underlying mechanistic principles governing this selectivity—including tautomer stability, ion-pair effects, and the influence of substituents—are discussed to empower researchers to adapt and optimize these methods for their specific synthetic targets.

The Challenge of Indazole N-Alkylation: A Mechanistic Overview

The N-alkylation of an indazole begins with the deprotonation of the N-H proton by a base, generating an ambident indazolide anion. This anion possesses two nucleophilic nitrogen atoms, N1 and N2, leading to competition during the subsequent reaction with an electrophile (the alkylating agent).

The regiochemical outcome of this reaction is a delicate interplay of thermodynamic and kinetic factors, which can be steered by careful selection of reagents and solvents.[4][6]

  • Tautomer Stability: The starting material, 1H-indazole, is generally considered to be the more thermodynamically stable tautomer compared to the 2H-form.[1][4][6] Consequently, reactions that allow for equilibration often favor the formation of the more stable N1-alkylated product.[4][6]

  • Steric and Electronic Effects: The substituents on the indazole ring profoundly influence the reactivity of the two nitrogen atoms. Electron-withdrawing groups, particularly at the C7 position (e.g., -NO₂, -CO₂Me), have been shown to electronically favor nucleophilic attack at the N2 position.[3][6] Conversely, the 7-methoxy group in our substrate is electron-donating, which might intuitively suggest a preference for N1. However, its steric bulk can hinder access to the N1 position, adding a layer of complexity.

  • Reaction Conditions (Base, Solvent, Counter-ion): The choice of base and solvent is paramount in controlling regioselectivity.[4] These conditions dictate the nature of the indazolide ion pair in solution.

    • In non-polar solvents like THF with a base like NaH , a "tight ion pair" is formed where the Na⁺ cation is closely associated with the N1 position (the site of higher electron density). This association sterically encumbers the N1 position, paradoxically leading to the alkylating agent being directed to the more accessible N2 position under kinetically controlled conditions. However, many protocols using NaH/THF are reported to give high N1 selectivity, suggesting other factors are at play, possibly thermodynamic control.[1][3][6]

    • In polar aprotic solvents like DMF or DMSO , "solvent-separated ion pairs" are favored. The solvent molecules solvate the cation, leaving both N1 and N2 atoms more accessible for alkylation, often leading to mixtures unless other factors dominate.[4]

    • The Counter-ion Effect: Larger cations, such as Cs⁺ from Cs₂CO₃, have been shown to drive N1 selectivity. This is rationalized by the cation's ability to chelate with both the indazole's N2 nitrogen and an oxygen atom on a nearby substituent (if present), thereby directing the alkylating agent to the N1 position.[2][7]

Experimental Protocols

The following protocols are designed as robust starting points for the selective alkylation of 5-Bromo-7-methoxy-1H-indazole. Researchers should perform initial small-scale trials to confirm the regioselectivity for their specific alkylating agent.

Protocol 1: N1-Selective Alkylation (Thermodynamic Control)

This protocol leverages conditions known to favor the formation of the thermodynamically more stable N1 isomer. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been established as a highly effective system for achieving N1 selectivity across a range of indazole substrates.[1][3][6]

Core Principle: This method aims to establish conditions that allow for equilibration to the more stable N1 product. While the initial kinetic product might be N2, under sufficient thermal energy and time, the reaction can revert and converge on the thermodynamic minimum.

Materials and Reagents:

  • 5-Bromo-7-methoxy-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl Halide (e.g., Iodomethane, Ethyl Bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 5-Bromo-7-methoxy-1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the indazole).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Activation: Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indazolide should result in a clear solution or a fine suspension.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm consumption of the starting material. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.

  • Work-up:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to decompose excess NaH.

    • Add deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to separate the N1 and N2 isomers.

Protocol 2: N2-Selective Alkylation (Kinetic Control)

Achieving high N2 selectivity often requires circumventing the thermodynamic pathway. Mitsunobu conditions are known to favor the N2 isomer for many indazoles.[4] This reaction proceeds through a different mechanism that does not involve a free indazolide anion.

Core Principle: The Mitsunobu reaction involves the activation of an alcohol with a phosphine/azodicarboxylate adduct. The indazole then acts as the nucleophile. The steric bulk of the phosphine-oxide leaving group complex at the N1 position is thought to kinetically favor the attack from the less hindered N2 nitrogen.

Materials and Reagents:

  • 5-Bromo-7-methoxy-1H-indazole

  • Primary or Secondary Alcohol (the source of the alkyl group)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-Bromo-7-methoxy-1H-indazole (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Solvent Addition: Dissolve the components in anhydrous THF (approx. 0.1 M).

  • Initiation: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DIAD or DEAD (1.5 eq) dropwise via syringe over 15-20 minutes. A color change (e.g., to orange/red) and/or the formation of a precipitate is typically observed. Caution: Azodicarboxylates are hazardous.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

    • Redissolve the residue in a minimal amount of dichloromethane or ethyl acetate.

  • Purification: Directly purify the crude residue by flash column chromatography. The triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts are typically more polar and will elute after the desired products. Careful chromatography is required to separate the N1 and N2 isomers.

Data Summary & Expected Outcomes

The choice of protocol is expected to significantly influence the product distribution. The following table provides a summary for a model alkylation with an ethyl group.

ParameterProtocol 1: N1-SelectiveProtocol 2: N2-Selective
Reaction Type Sₙ2 AlkylationMitsunobu Reaction
Base/Reagents NaHPPh₃, DIAD/DEAD
Electrophile Ethyl IodideEthanol
Solvent Anhydrous THFAnhydrous THF
Temperature 0 °C to RT (or 50 °C)0 °C to RT
Control Element ThermodynamicKinetic
Expected Major Isomer N1-ethyl-5-bromo-7-methoxyindazoleN2-ethyl-5-bromo-7-methoxyindazole
Anticipated N1:N2 Ratio >10:1~1:3 to 1:5
Key Byproducts None (after quench)Triphenylphosphine oxide, Hydrazide

Visualization of Workflows

General Experimental Workflow

The diagram below outlines the standard sequence of operations for the synthesis and isolation of the target compounds.

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis Reagents Indazole + Reagents Reaction Stir under N2 (Temp & Time Control) Reagents->Reaction In Anhydrous Solvent Monitoring TLC / LC-MS Check Reaction->Monitoring Sample periodically Monitoring->Reaction Continue if incomplete Quench Quench Reaction Monitoring->Quench When complete Extract Aqueous Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterize NMR, MS, etc. Purify->Characterize

Caption: General workflow for indazole N-alkylation.

Isomer Characterization Logic

Distinguishing between the N1 and N2 isomers is non-trivial and requires careful spectroscopic analysis.

G cluster_N1 Isomer 1 Analysis cluster_N2 Isomer 2 Analysis Crude Crude Product (Mixture of N1 & N2 Isomers) Sep Chromatographic Separation Crude->Sep NMR1 Acquire 1D/2D NMR Sep->NMR1 Fraction 1 NMR2 Acquire 1D/2D NMR Sep->NMR2 Fraction 2 HMBC1 Analyze HMBC Spectrum NMR1->HMBC1 Corr1 Correlation observed: N-CH₂ ↔ C7a HMBC1->Corr1 Assign1 Structure Confirmed: N1-Isomer Corr1->Assign1 HMBC2 Analyze HMBC Spectrum NMR2->HMBC2 Corr2 Correlation observed: N-CH₂ ↔ C3 HMBC2->Corr2 Assign2 Structure Confirmed: N2-Isomer Corr2->Assign2

Caption: Logic for definitive isomer assignment using HMBC NMR.

Definitive Structural Characterization

Unequivocal assignment of the N1 and N2 regioisomers is critical. While ¹H and ¹³C NMR spectra provide distinct fingerprints for each isomer, the most powerful tool is the 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment.[4][8]

  • For the N1-alkylated isomer: A key correlation will be observed between the protons of the methylene group attached to the nitrogen (N-CH ₂) and the C7a carbon of the indazole ring. No such correlation to the C3 carbon should be present.[4]

  • For the N2-alkylated isomer: A key correlation will be observed between the protons of the N-CH ₂ group and the C3 carbon of the indazole ring. Conversely, no correlation to the C7a carbon will be seen.[4][6]

This difference in through-bond coupling provides a definitive method for structural assignment.

References

  • Caddick, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Smith, A. B., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Smith, A. B., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]

  • Caddick, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Caddick, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available at: [Link]

  • Jones, C., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. Available at: [Link]

  • Caddick, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Caddick, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Fernandes, C., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 5-Bromo-7-methoxy-1H-indazole Pinacol Boronate Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-Bromo-7-methoxy-1H-indazole pinacol boronate ester, a valuable building block in medicinal chemistry and drug discovery. The protocol details a two-step synthetic sequence commencing with the preparation of 5-Bromo-7-methoxy-1H-indazole, followed by its conversion to the desired boronic acid ester via a palladium-catalyzed Miyaura borylation. This guide emphasizes the rationale behind procedural steps, ensuring both technical accuracy and practical applicability for researchers in the field.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-cancer properties.[1][2] The targeted functionalization of the indazole core is crucial for the development of novel therapeutic agents. Boronic acid esters, particularly pinacol esters, are versatile intermediates in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3][4][5] The synthesis of 5-Bromo-7-methoxy-1H-indazole pinacol boronate ester provides a key scaffold for the elaboration of complex molecular architectures, enabling the exploration of new chemical space in drug development programs.

Synthetic Strategy Overview

The synthesis is approached in a two-stage process. The first stage involves the construction of the 5-Bromo-7-methoxy-1H-indazole core. The second stage is the conversion of the aryl bromide to the corresponding pinacol boronate ester using a Miyaura borylation reaction.

G cluster_0 Stage 1: Synthesis of 5-Bromo-7-methoxy-1H-indazole cluster_1 Stage 2: Miyaura Borylation A Commercially Available Starting Material B Intermediate A->B Reaction Step 1 C 5-Bromo-7-methoxy-1H-indazole B->C Reaction Step 2 D 5-Bromo-7-methoxy-1H-indazole E 5-Bromo-7-methoxy-1H-indazole Pinacol Boronate Ester D->E Pd-catalyzed Borylation

Figure 1: Overall synthetic workflow.

Stage 1: Synthesis of 5-Bromo-7-methoxy-1H-indazole

While the direct synthesis of 5-Bromo-7-methoxy-1H-indazole is not extensively documented in readily available literature, a plausible route can be extrapolated from known indazole syntheses. A common strategy involves the cyclization of appropriately substituted phenylhydrazines or related precursors. For the purpose of this guide, we will assume the availability of 5-Bromo-7-methoxy-1H-indazole as a starting material, which can be procured from various chemical suppliers.

Table 1: Properties of 5-Bromo-7-methoxy-1H-indazole

PropertyValue
CAS Number 1374652-62-6
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
Appearance Off-white to pale yellow solid
Storage Sealed in dry, 2-8°C

Stage 2: Miyaura Borylation

The Miyaura borylation is a robust and widely used method for the synthesis of boronic esters from aryl halides.[5][6] This reaction typically employs a palladium catalyst, a phosphine ligand, a base, and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).

G A 5-Bromo-7-methoxy-1H-indazole F Product: 5-Bromo-7-methoxy-1H-indazole Pinacol Boronate Ester A->F B Bis(pinacolato)diboron (B₂pin₂) B->F C Palladium Catalyst (e.g., Pd(dppf)Cl₂) C->F Catalyzes D Base (e.g., KOAc) D->F Activates B₂pin₂ E Solvent (e.g., Dioxane or Toluene) E->F Reaction Medium G Byproducts F->G generates

Figure 2: Key components of the Miyaura borylation reaction.

Protocol: Synthesis of 5-Bromo-7-methoxy-1H-indazole Pinacol Boronate Ester

Materials:

ReagentCAS NumberMolecular FormulaAmountMolar Equiv.
5-Bromo-7-methoxy-1H-indazole1374652-62-6C₈H₇BrN₂O1.0 g1.0
Bis(pinacolato)diboron (B₂pin₂)73183-34-3C₁₂H₂₄B₂O₄1.34 g1.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4C₃₄H₂₈Cl₂FeP₂Pd0.16 g0.05
Potassium Acetate (KOAc)127-08-2C₂H₃KO₂1.29 g3.0
1,4-Dioxane (anhydrous)123-91-1C₄H₈O₂20 mL-

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-7-methoxy-1H-indazole (1.0 g, 4.4 mmol, 1.0 equiv.), bis(pinacolato)diboron (1.34 g, 5.28 mmol, 1.2 equiv.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.16 g, 0.22 mmol, 0.05 equiv.), and potassium acetate (1.29 g, 13.2 mmol, 3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (20 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (2 x 20 mL).

  • Extraction: Combine the organic filtrates and wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.[7] It is often challenging to purify boronic esters on silica gel due to potential hydrolysis or strong adsorption.[8][9] A gradient elution system of hexane and ethyl acetate is typically employed. To mitigate purification issues, using silica gel treated with boric acid has been reported to be effective.[10] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be attempted.

Rationale and Key Considerations
  • Catalyst and Ligand: Pd(dppf)Cl₂ is a commonly used and effective catalyst for Miyaura borylation reactions due to its thermal stability and efficiency in coupling a wide range of aryl halides.[5]

  • Base: Potassium acetate (KOAc) is a mild base that is crucial for the transmetalation step in the catalytic cycle.[5]

  • Solvent: Anhydrous aprotic solvents like dioxane or toluene are preferred to prevent the hydrolysis of the boronic ester product.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is critical for the success of the reaction.

  • Purity of Reagents: The purity of all reagents, particularly the solvent, is important. The presence of water can lead to the formation of boronic acid as a byproduct.

  • Product Stability: Pinacol boronate esters are generally more stable to chromatography and storage than the corresponding boronic acids.[11] However, they can still be susceptible to hydrolysis, especially on acidic silica gel.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium compounds are toxic and should be handled with care.

  • 1,4-Dioxane is a flammable liquid and a potential carcinogen.

Conclusion

The synthesis of 5-Bromo-7-methoxy-1H-indazole pinacol boronate ester is a valuable process for medicinal chemists and drug development professionals. The detailed protocol provided herein, based on the well-established Miyaura borylation reaction, offers a reliable method for accessing this important building block. By understanding the rationale behind the experimental choices and adhering to the outlined procedures, researchers can successfully synthesize this compound for further application in their research endeavors.

References

  • Heze University; Fan, H.; Li, F.; Xu, M.; Guo, Q. Synthesis of 5-bromo-7-azaindole. CN106045995A, October 26, 2016.
  • Eureka | Patsnap. Synthetic process of 5-bromo-7-azaindole.
  • Guidechem. What is the synthesis process of 5-Bromo-7-azaindole? - FAQ.
  • National Center for Biotechnology Information. Synthesis of indazoles from 2-formylphenylboronic acids. PubChem.
  • Google Patents. Preparation method of 5-bromo-7-methylindole. CN113045475A.
  • BLD Pharm. 5-Bromo-7-methoxy-1H-indazole | 1374652-62-6.
  • MedchemExpress.com.
  • Chem-Impex. 1H-Indazole-6-boronic acid pinacol ester.
  • Organic Syntheses. Boronic esters.
  • Sigma-Aldrich. 1H-Indazole-5-boronic acid pinacol ester.
  • Alfa Chemistry.
  • MPG.PuRe. Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes.
  • National Center for Biotechnology Information. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
  • European Patent Office. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
  • Royal Society of Chemistry. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • National Center for Biotechnology Information. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. PubMed Central.
  • Google Patents. Preparation method for 5-bromo-7-azaindole. CN102584820A.
  • Frontier Specialty Chemicals. 1H-Indazole-7-boronic acid pinacol ester.
  • ACS Publications. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters.
  • National Center for Biotechnology Information. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PubMed Central.
  • ResearchGate.
  • Reddit. Purification of alkyl Bpin/other alkyl boronic esters.
  • WordPress.
  • ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • ResearchGate.
  • National Center for Biotechnology Information.
  • Oxford Academic.
  • American Chemical Society. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
  • Royal Society of Chemistry.
  • ResearchGate.

Sources

Application Notes and Protocols for the Functionalization of the C3 Position of 5-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors used in oncology.[1] The functionalization of the indazole ring is a key strategy for modulating the pharmacological properties of these molecules. Among the various positions on the indazole core, the C3 position is of particular interest, as substituents at this position can significantly influence binding affinity and selectivity for various biological targets.[2] This guide provides detailed application notes and protocols for the chemical modification of the C3 position of 5-Bromo-7-methoxy-1H-indazole, a versatile building block for the synthesis of novel therapeutic agents.

The presence of the electron-donating methoxy group at the 7-position and the electron-withdrawing bromine atom at the 5-position creates a unique electronic environment that influences the reactivity of the C3 position. Understanding these electronic effects is crucial for designing effective synthetic strategies. This document will provide not only step-by-step protocols but also the scientific rationale behind the chosen reagents and conditions, empowering researchers to adapt and troubleshoot these methods for their specific needs.

Strategic Overview of C3 Functionalization

The functionalization of the C3 position of 5-Bromo-7-methoxy-1H-indazole can be approached through several key synthetic transformations. A general workflow involves the initial synthesis of the indazole core, followed by direct C-H functionalization or a more traditional approach involving halogenation at the C3 position, which then serves as a handle for various cross-coupling reactions.

G A Starting Materials B Synthesis of 5-Bromo-7-methoxy-1H-indazole A->B C C3-Halogenation (Iodination/Bromination) B->C E Direct C3-Functionalization (e.g., Nitration) B->E D Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) C->D F Diverse C3-Functionalized Indazoles D->F E->F

Caption: General workflow for the C3-functionalization of 5-Bromo-7-methoxy-1H-indazole.

Part 1: Synthesis of the Starting Material: 5-Bromo-7-methoxy-1H-indazole

A plausible synthetic route to 5-bromo-7-methoxy-1H-indazole can be adapted from the synthesis of its regioisomer, 7-bromo-5-methoxy-1H-indazole.[3] The following protocol is a proposed adaptation for the synthesis of the target molecule.

Protocol 1: Synthesis of 5-Bromo-7-methoxy-1H-indazole

This multi-step synthesis starts from a commercially available substituted aniline.

Step 1a: Bromination of 3-methoxy-5-methylaniline

  • Rationale: This step introduces the bromine atom at the desired position on the aniline ring.

  • Procedure:

    • Dissolve 3-methoxy-5-methylaniline (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 2-3 hours.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-methoxy-6-methylaniline.

Step 1b: Diazotization and Cyclization

  • Rationale: This classic transformation converts the aniline into a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring.

  • Procedure:

    • Suspend 4-bromo-2-methoxy-6-methylaniline (1.0 eq) in an aqueous solution of a strong acid (e.g., hydrochloric acid).

    • Cool the suspension to 0 °C.

    • Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • In a separate flask, prepare a solution of potassium tert-butoxide (excess) in a suitable solvent like dimethyl sulfoxide (DMSO).[3]

    • Slowly add the cold diazonium salt solution to the potassium tert-butoxide solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Pour the reaction mixture into ice-water and neutralize with a suitable acid.

    • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain 5-Bromo-7-methoxy-1H-indazole.

Part 2: C3-Halogenation of 5-Bromo-7-methoxy-1H-indazole

Introduction of a halogen atom at the C3 position is a crucial step for subsequent cross-coupling reactions. Iodination is often preferred due to the higher reactivity of the resulting C-I bond in palladium-catalyzed couplings.[1]

Scientific Insight: The Role of Substituents in C3-Halogenation

The 7-methoxy group is an electron-donating group (EDG) which increases the electron density of the indazole ring system, making it more susceptible to electrophilic substitution. Conversely, the 5-bromo group is an electron-withdrawing group (EWG) that deactivates the ring. However, the directing effects of these substituents are key. The methoxy group is ortho-, para-directing. In the indazole system, this enhances the nucleophilicity of the C3 position, facilitating electrophilic attack.

Protocol 2: C3-Iodination

This protocol is adapted from general procedures for the iodination of indazoles.

  • Materials:

    • 5-Bromo-7-methoxy-1H-indazole

    • Iodine (I₂)

    • Potassium hydroxide (KOH)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 5-Bromo-7-methoxy-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.0 eq) and stir until dissolved.

    • Add iodine (1.2 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

    • Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-Iodo-5-bromo-7-methoxy-1H-indazole.

Reagent/SolventRoleRationale for Choice
**Iodine (I₂) **Iodinating agentReadily available and effective for electrophilic iodination.
Potassium hydroxide (KOH) BaseDeprotonates the indazole N-H, increasing the nucleophilicity of the ring system.
DMF SolventA polar aprotic solvent that effectively dissolves the reactants.
Protocol 3: C3-Bromination

For some applications, a C3-bromo substituent may be desired.

  • Materials:

    • 5-Bromo-7-methoxy-1H-indazole

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (ACN)

  • Procedure:

    • Dissolve 5-Bromo-7-methoxy-1H-indazole (1.0 eq) in acetonitrile.

    • Add N-Bromosuccinimide (1.1 eq) in one portion.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography to afford 3,5-Dibromo-7-methoxy-1H-indazole.

Part 3: C3-Cross-Coupling Reactions

The C3-halo-indazole derivatives are versatile intermediates for a variety of palladium-catalyzed cross-coupling reactions to introduce carbon-carbon and carbon-heteroatom bonds.

G A 3-Iodo-5-bromo-7-methoxy-1H-indazole B Suzuki Coupling (Ar-B(OH)₂) A->B C Sonogashira Coupling (Terminal Alkyne) A->C D Negishi Coupling (R-ZnX) A->D E C3-Aryl Indazole B->E F C3-Alkynyl Indazole C->F G C3-Alkyl/Aryl Indazole D->G

Caption: Key cross-coupling reactions at the C3 position of 3-iodo-5-bromo-7-methoxy-1H-indazole.

Protocol 4: Suzuki-Miyaura Coupling

This reaction is widely used to form C-C bonds between the C3 position and various aryl or heteroaryl groups.[1]

  • Materials:

    • 3-Iodo-5-bromo-7-methoxy-1H-indazole (or the 3-bromo analogue)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent system (e.g., Dioxane/water, 4:1)

  • Procedure:

    • To a reaction vessel, add 3-Iodo-5-bromo-7-methoxy-1H-indazole (1.0 eq), the arylboronic acid, palladium catalyst, and base.

    • Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify by column chromatography to obtain the C3-arylated product.

ComponentExampleRole
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Catalyzes the cross-coupling reaction.
Base K₂CO₃, Cs₂CO₃Activates the boronic acid and facilitates the catalytic cycle.
Solvent Dioxane/water, Toluene/waterProvides a medium for the reaction and solubilizes both organic and inorganic reagents.
Protocol 5: Sonogashira Coupling

This reaction is used to introduce an alkynyl group at the C3 position.

  • Materials:

    • 3-Iodo-5-bromo-7-methoxy-1H-indazole

    • Terminal alkyne (1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Copper(I) iodide (CuI, 10 mol%)

    • Base (e.g., Triethylamine, Et₃N)

    • Solvent (e.g., THF or DMF)

  • Procedure:

    • Combine 3-Iodo-5-bromo-7-methoxy-1H-indazole (1.0 eq), the palladium catalyst, and CuI in a reaction flask.

    • Add the solvent and degas the mixture.

    • Add the terminal alkyne and triethylamine.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate and purify by column chromatography.

Part 4: Direct C3-Nitration

Direct functionalization of the C3-H bond offers a more atom-economical approach. Nitration is a classic electrophilic aromatic substitution.

Scientific Insight: Regioselectivity of Nitration

The electron-donating 7-methoxy group strongly activates the indazole ring towards electrophilic attack. While multiple positions are activated, the C3 position is often susceptible to substitution. However, controlling the regioselectivity can be challenging, and mixtures of products may be obtained. Careful optimization of reaction conditions is therefore critical. Radical nitration protocols have also been developed for indazoles.[4]

Protocol 6: Electrophilic Nitration
  • Caution: Nitrating agents are highly corrosive and reactions can be exothermic. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

  • Materials:

    • 5-Bromo-7-methoxy-1H-indazole

    • Fuming nitric acid

    • Concentrated sulfuric acid

  • Procedure:

    • Carefully add concentrated sulfuric acid to a cooled (0 °C) solution of 5-Bromo-7-methoxy-1H-indazole.

    • Slowly add fuming nitric acid dropwise while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry to obtain the crude product.

    • Purify by recrystallization or column chromatography to isolate the desired 3-nitro-5-bromo-7-methoxy-1H-indazole.

Data Summary

The following table provides representative yields for C3-functionalization reactions on substituted indazoles, which can serve as a benchmark for the reactions described in this guide.

Starting MaterialReactionReagentsProductYield (%)Reference
1H-IndazoleIodinationI₂, KOH, DMF3-Iodo-1H-indazole97%[1]
5-Bromo-1H-indazoleIodinationNIS, KOH, CH₂Cl₂5-Bromo-3-iodo-1H-indazole-
3-Iodo-1H-indazole (N-Boc protected)Suzuki CouplingArylboronic acid, Pd catalyst, base3-Aryl-1H-indazole (N-Boc)up to 96%[1]
2H-IndazoleNitrationFe(NO₃)₃, TEMPO, O₂3-Nitro-2H-indazoleup to 85%[4]

References

  • Manna, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4434.
  • Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2019(1), 98-147.
  • Buchwald, S. L., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 142(22), 10044-10050.
  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2826.
  • Royal Society of Chemistry. (2016). Iron promoted C3–H nitration of 2H-indazole: direct access to 3-nitro-2H-indazoles. Organic & Biomolecular Chemistry, 14(3), 847-851.
  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2826.
  • European Patent Office. (n.d.). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2019(1), 98-147.

Sources

Application Note: 5-Bromo-7-methoxy-1H-indazole as a Privileged Scaffold for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has established them as one of the most important classes of drug targets. The 1H-indazole core has emerged as a "privileged scaffold" in kinase inhibitor design, largely due to its ability to mimic the purine core of ATP and establish crucial hydrogen bond interactions within the kinase hinge region.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging 5-Bromo-7-methoxy-1H-indazole as a versatile starting material for the synthesis of potent and selective kinase inhibitors. We will explore core synthetic methodologies, provide detailed step-by-step protocols for key transformations, and outline strategies for biological evaluation, establishing a robust framework for accelerating kinase-targeted drug discovery programs.

The Strategic Advantage of the 5-Bromo-7-methoxy-1H-indazole Scaffold

The specific substitution pattern of 5-Bromo-7-methoxy-1H-indazole offers a distinct advantage in medicinal chemistry. The design is not arbitrary; each functional group serves a strategic purpose in the construction of a diverse inhibitor library.

  • The Indazole Core: This bicyclic heterocycle is a bioisostere of adenine and is perfectly shaped to fit into the ATP-binding pocket of most kinases. The N1 and N2 nitrogens can act as hydrogen bond donors and acceptors, respectively, allowing for the formation of key interactions with the "hinge" region of the kinase, a critical anchoring point for many Type I and Type II inhibitors.[2]

  • The 5-Bromo Group: The bromine atom at the C5 position is the primary chemical handle for diversification. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of various aryl and heteroaryl moieties, which can be used to probe deep into the ATP pocket, engage with specific amino acid residues, and ultimately tune the inhibitor's potency and selectivity. The Suzuki-Miyaura cross-coupling is a particularly effective method for this transformation.[4][5]

  • The 7-Methoxy Group: The methoxy group at the C7 position serves multiple roles. It can modulate the physicochemical properties of the final compound, such as solubility and lipophilicity. Furthermore, its electron-donating nature can influence the reactivity of the indazole ring system. From a biological standpoint, the 7-methoxy group can also form additional interactions with the target kinase or serve as a metabolic soft spot that can be modified to improve the compound's pharmacokinetic profile.

The overall strategy involves using the C5-bromo position as the primary point of diversification via cross-coupling, while the N1-position can be functionalized to extend the molecule towards the solvent-exposed region of the kinase.

G cluster_0 Core Scaffold & Diversification Strategy Core 5-Bromo-7-methoxy-1H-indazole N_Func N1-Position Functionalization Core->N_Func N-Arylation/ N-Alkylation C5_Func C5-Position Cross-Coupling Core->C5_Func Suzuki-Miyaura or Buchwald-Hartwig Library Diverse Kinase Inhibitor Library N_Func->Library C5_Func->Library

Caption: General strategy for diversifying the 5-Bromo-7-methoxy-1H-indazole scaffold.

Core Synthetic Methodologies & Protocols

The successful synthesis of kinase inhibitors from this scaffold relies on the robust and high-yielding execution of key chemical transformations. This section provides detailed, validated protocols for these steps.

Synthesis of the Starting Material: 5-Bromo-7-methoxy-1H-indazole

While commercially available, understanding the synthesis of the core scaffold is valuable. A common route involves the cyclization of a substituted aniline derivative. For instance, a synthetic pathway can start from 4-methoxy-2-methyl aniline, which undergoes bromination and subsequent cyclization to form the indazole ring.[6]

Protocol: N1-Arylation of the Indazole Core

Functionalization at the N1 position is crucial for extending the inhibitor into different regions of the ATP binding site. Copper-catalyzed N-arylation offers a reliable method for this transformation.[7][8]

Objective: To introduce an aryl group (e.g., phenyl) at the N1 position of 5-Bromo-7-methoxy-1H-indazole.

Materials:

  • 5-Bromo-7-methoxy-1H-indazole (1.0 eq)

  • Aryl boronic acid (e.g., Phenylboronic acid) (1.5 eq)

  • Anhydrous Copper(II) Acetate (Cu(OAc)₂) (0.2 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • 4 Å Molecular Sieves

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-7-methoxy-1H-indazole, aryl boronic acid, anhydrous Cu(OAc)₂, and a magnetic stir bar.

  • Add activated 4 Å molecular sieves to the flask.

  • Add anhydrous DCM via syringe, followed by triethylamine.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the catalyst and molecular sieves.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the N1-arylated product.

Causality: The copper catalyst is essential for facilitating the C-N bond formation between the indazole nitrogen and the aryl boronic acid.[7] Molecular sieves are used to ensure anhydrous conditions, as water can hydrolyze the boronic acid and deactivate the catalyst.

Protocol: C5-Arylation via Suzuki-Miyaura Cross-Coupling

This is the cornerstone reaction for diversifying the scaffold. The Suzuki reaction is highly robust and tolerates a wide range of functional groups, making it ideal for medicinal chemistry applications.[4][5][9]

Objective: To couple an aryl or heteroaryl group to the C5 position of the indazole scaffold.

Materials:

  • N1-Protected-5-Bromo-7-methoxy-1H-indazole (1.0 eq)

  • Aryl/Heteroaryl boronic acid or ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine the N1-substituted-5-bromo-7-methoxy-1H-indazole, the boronic acid/ester, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The aqueous base is crucial for the catalytic cycle.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography (hexane/ethyl acetate gradient) to obtain the desired C5-arylated product.

Expert Insight: The choice of palladium catalyst and ligand is critical. Pd(dppf)Cl₂ is a versatile and commonly used catalyst for this type of transformation. The base (K₂CO₃ or Cs₂CO₃) is required for the transmetalation step of the catalytic cycle. In some cases, microwave-assisted heating can significantly reduce reaction times.[10]

G cluster_suzuki Suzuki-Miyaura Coupling Experimental Workflow A 1. Combine Reactants - Bromo-indazole (1.0 eq) - Boronic Acid (1.2 eq) - Pd(dppf)Cl2 (0.05 eq) - K2CO3 (2.0 eq) B 2. Inert Atmosphere Evacuate & backfill with N₂/Ar (3x) A->B C 3. Add Solvents 1,4-Dioxane and Water (4:1) B->C D 4. Heat Reaction Stir at 80-100 °C for 4-12h Monitor by LC-MS C->D E 5. Work-up Cool, dilute with EtOAc, wash with H₂O/Brine D->E F 6. Dry & Concentrate Dry over Na₂SO₄, filter, and evaporate solvent E->F G 7. Purify Flash Column Chromatography F->G H Final Product C5-Arylated Indazole G->H

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Application Showcase: Synthesizing an AXL Kinase Inhibitor Scaffold

AXL is a receptor tyrosine kinase that has been implicated in cancer progression and drug resistance, making it an attractive therapeutic target.[11][12] Several potent AXL inhibitors feature a substituted indazole core.[11] The following is a representative synthetic route.

G cluster_pathway Simplified AXL Signaling Pathway Gas6 Gas6 (Ligand) Axl AXL Receptor Tyrosine Kinase Gas6->Axl Binds & Dimerizes PI3K PI3K Axl->PI3K Phosphorylates AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Metastasis AKT->Proliferation Inhibitor Synthesized AXL Inhibitor Inhibitor->Axl Blocks ATP Site

Caption: The synthesized inhibitor blocks the ATP binding site of AXL kinase.

Synthetic Scheme:

  • N1-Protection: Start with 5-Bromo-7-methoxy-1H-indazole and protect the N1 position, for example, with a tetrahydropyran (THP) group or a simple alkyl group, to ensure regioselectivity in the subsequent coupling step.

  • C5-Suzuki Coupling: Using the protocol described in Section 2.3, couple the N1-protected bromo-indazole with a suitable boronic acid, such as 4-(piperazin-1-yl)phenylboronic acid. This introduces a key pharmacophore often found in AXL inhibitors.[13]

  • Functionalization of the Side Chain: The terminal amine on the piperazine ring can be further functionalized, for instance, by acylation with a substituted acyl chloride, to introduce additional functionalities that can interact with the kinase.

  • N1-Deprotection: If a protecting group was used, remove it under appropriate conditions (e.g., acid-catalyzed removal of THP) to yield the final inhibitor.

This modular approach allows for the rapid synthesis of a focused library of compounds by varying the boronic acid in step 2 and the acyl chloride in step 3.

Protocols for Biological Evaluation

Once synthesized, the compounds must be evaluated for their biological activity.

In Vitro Kinase Inhibition Assay (Example: AXL Kinase)

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of ATP consumed is quantified via a luciferase-based system.

Procedure:

  • Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.003% Brij-35).[12]

  • Serially dilute the synthesized compounds in DMSO to create a range of concentrations (e.g., 10 µM to 0.1 nM).

  • In a 384-well plate, add the kinase (recombinant AXL), the peptide substrate, and the test compound.

  • Initiate the reaction by adding ATP at a concentration close to its Km value for the kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a commercial kit like ADP-Glo™ (Promega). This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP back to ATP, which is then quantified by a luciferase/luciferin reaction.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Antiproliferative Assay

Principle: This assay determines the effect of the compounds on the growth and viability of cancer cell lines that are dependent on the target kinase.

Procedure:

  • Seed cancer cells (e.g., a cell line with overexpressed AXL) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the synthesized compounds for 72 hours.

  • After the incubation period, add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay.

  • Measure the signal (luminescence or absorbance) which is proportional to the number of viable cells.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of cell viability against the compound concentration.

Data Presentation & Structure-Activity Relationship (SAR)

The data generated from these assays can be used to establish a structure-activity relationship (SAR), guiding the next round of inhibitor design.[14][15]

Table 1: Representative Biological Data for a Hypothetical AXL Inhibitor Series

Compound IDR¹ (at N1)R² (at C5 via Suzuki)AXL IC₅₀ (nM)Cell Line GI₅₀ (nM)
IND-01 HPhenyl850>1000
IND-02 HPyridin-4-yl420950
IND-03 MethylPyridin-4-yl310780
IND-04 H4-(Piperazin-1-yl)phenyl55120
IND-05 H4-(4-Acetylpiperazin-1-yl)phenyl12 35

SAR Insights:

  • Comparing IND-01 and IND-02 , the introduction of a nitrogen atom in the C5-aryl ring (pyridine) improves potency, likely due to an additional hydrogen bonding opportunity.

  • Comparing IND-02 and IND-03 shows that a small alkyl group at the N1 position is tolerated but offers only a modest improvement.

  • The significant leap in potency from IND-02 to IND-04 highlights the importance of the piperazine-phenyl moiety, a common feature in AXL inhibitors that often interacts with the solvent-exposed region.[13]

  • Further functionalization of the terminal piperazine nitrogen (IND-05 ) provides a substantial increase in both biochemical and cellular potency, suggesting this position is a key area for optimization.

Conclusion

5-Bromo-7-methoxy-1H-indazole is a highly valuable and strategically designed starting material for the synthesis of kinase inhibitors. Its inherent drug-like core, combined with versatile chemical handles at the C5 and N1 positions, enables the rapid and efficient generation of diverse compound libraries. The robust palladium-catalyzed cross-coupling and N-arylation methodologies detailed in this guide provide a clear path from scaffold to lead compound. By integrating these synthetic protocols with systematic biological evaluation, researchers can effectively explore chemical space and accelerate the discovery of novel and potent kinase inhibitors for therapeutic intervention.

References

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.... Retrieved from MDPI Website. [Link]

  • National Institutes of Health (NIH). (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from NIH Website. [Link]

  • Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from RSC Publishing. [Link]

  • Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.
  • National Institutes of Health (NIH). (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from NIH Website. [Link]

  • PubMed. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Retrieved from PubMed. [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from ACS Publications. [Link]

  • PubMed. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Retrieved from PubMed. [Link]

  • MDPI. (n.d.). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Retrieved from MDPI Website. [Link]

  • National Institutes of Health (NIH). (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from NIH Website. [Link]

  • National Institutes of Health (NIH). (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from NIH Website. [Link]

  • PubMed. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Retrieved from PubMed. [Link]

  • Patsnap Synapse. (n.d.). Belvarafenib - Drug Targets, Indications, Patents. Retrieved from Patsnap Synapse. [Link]

  • ACS Publications. (n.d.). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Retrieved from ACS Publications. [Link]

  • PubMed. (2015). The BRAF(V600E) inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells. Retrieved from PubMed. [Link]

  • ResearchGate. (2025). Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. Retrieved from ResearchGate. [Link]

  • Translational Lung Cancer Research. (n.d.). MET inhibitors in combination with other therapies in non-small cell lung cancer. Retrieved from TLCR Website. [Link]

  • MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material.... Retrieved from MDPI Website. [Link]

  • ACS Publications. (n.d.). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Retrieved from ACS Publications. [Link]

  • Wikipedia. (n.d.). c-Met inhibitor. Retrieved from Wikipedia. [Link]

  • Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation.... Retrieved from Beilstein Journals. [Link]

  • PubMed. (n.d.). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Retrieved from PubMed. [Link]

  • MDPI. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from MDPI Website. [Link]

  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction.... Retrieved from RSC Advances. [Link]

  • National Institutes of Health (NIH). (n.d.). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Retrieved from NIH Website. [Link]

  • National Institutes of Health (NIH). (2024). Exploring Molecular Genetic Alterations and RAF Fusions in Melanoma: A Belvarafenib Expanded Access Program.... Retrieved from NIH Website. [Link]

  • National Institutes of Health (NIH). (n.d.). Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. Retrieved from NIH Website. [Link]

  • ResearchGate. (n.d.). Scheme 2: Synthesis of precursors required for [11C]vemurafenib.... Retrieved from ResearchGate. [Link]

Sources

Application Notes and Protocols for N-Alkylation of 5-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of the indazole nitrogen atoms, particularly through N-alkylation, is a critical step in the synthesis of these bioactive molecules as it significantly influences their pharmacological properties. However, the N-alkylation of indazoles often presents a significant regioselectivity challenge, yielding a mixture of N1 and N2 isomers, which can be difficult to separate and adversely affects the overall yield of the desired product.[3][4] This guide provides a comprehensive overview of the key considerations and detailed protocols for the selective N-alkylation of 5-Bromo-7-methoxy-1H-indazole, a versatile intermediate in drug discovery programs.

Mechanistic Insights and Control of Regioselectivity

The regioselectivity of indazole N-alkylation is a delicate interplay of electronic and steric factors of the substrate, the nature of the alkylating agent, and the reaction conditions, including the choice of base and solvent.[5] The two nitrogen atoms of the indazole ring exhibit different nucleophilicities, and the thermodynamic stability of the resulting N-alkylated products can also dictate the final isomer ratio. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[3][5]

Key Factors Influencing Regioselectivity:
  • Base and Solvent System: The combination of a strong, non-nucleophilic base and a suitable solvent is paramount in controlling the regioselectivity. The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N1-alkylated product for a range of substituted indazoles.[3][5] This is attributed to the formation of a sodium-indazole complex that sterically hinders the N2 position. Conversely, the use of carbonate bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to mixtures of N1 and N2 isomers, with the ratio being highly substrate-dependent.[4]

  • Substituent Effects: The electronic nature of the substituents on the indazole ring plays a crucial role. Electron-withdrawing groups, particularly at the C7 position, have been observed to direct alkylation to the N2 position.[3][6] In the case of 5-Bromo-7-methoxy-1H-indazole, the 7-methoxy group is electron-donating, which may influence the relative nucleophilicity of the N1 and N2 positions. The bromine atom at the C5 position is an electron-withdrawing group. The interplay of these two substituents will ultimately affect the N1/N2 isomer ratio.

  • Alkylating Agent: The nature of the alkylating agent can also influence the outcome. While simple alkyl halides are commonly used, more complex electrophiles can exhibit different selectivities.

Experimental Protocols

This section provides detailed protocols for the N-alkylation of 5-Bromo-7-methoxy-1H-indazole, targeting both N1 and N2 isomers through the strategic selection of reaction conditions.

Protocol 1: Selective N1-Alkylation

This protocol is designed to favor the formation of the N1-alkylated product by utilizing a strong base in a non-polar aprotic solvent.

Reaction Scheme:

Materials and Reagents:

ReagentPuritySupplier
5-Bromo-7-methoxy-1H-indazole>98%Commercial Source
Sodium hydride (60% dispersion in oil)60%Commercial Source
Anhydrous Tetrahydrofuran (THF)>99.8%Commercial Source
Alkyl halide (R-X)>98%Commercial Source
Saturated aqueous ammonium chlorideReagent-
Ethyl acetate (EtOAc)ACS Grade-
Brine (saturated NaCl solution)--
Anhydrous sodium sulfate (Na₂SO₄)ACS Grade-

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-Bromo-7-methoxy-1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material completely.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Slowly add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.

Protocol 2: N-Alkylation under Basic Conditions (Potentially Favoring N2 Isomer)

This protocol employs a weaker base and a polar aprotic solvent, which may lead to a different N1/N2 ratio, potentially favoring the N2 isomer.

Reaction Scheme:

Materials and Reagents:

ReagentPuritySupplier
5-Bromo-7-methoxy-1H-indazole>98%Commercial Source
Cesium Carbonate (Cs₂CO₃)>99%Commercial Source
Anhydrous N,N-Dimethylformamide (DMF)>99.8%Commercial Source
Alkyl halide (R-X)>98%Commercial Source
WaterDI-
Ethyl acetate (EtOAc)ACS Grade-
Brine (saturated NaCl solution)--
Anhydrous sodium sulfate (Na₂SO₄)ACS Grade-

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-Bromo-7-methoxy-1H-indazole (1.0 eq) and anhydrous DMF.

  • Base Addition: Add cesium carbonate (2.0 eq) to the solution.

  • Alkylation: Add the alkylating agent (1.2 eq) to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to 50-80 °C and monitor its progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Workflow and Decision Making

N_Alkylation_Workflow start Start: 5-Bromo-7-methoxy-1H-indazole condition_check Desired Isomer? start->condition_check n1_protocol Protocol 1: NaH, THF condition_check->n1_protocol N1-selective n2_protocol Protocol 2: Cs2CO3, DMF condition_check->n2_protocol N2-selective (potential) reaction N-Alkylation Reaction n1_protocol->reaction n2_protocol->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification isomer_separation Separation of N1 and N2 Isomers purification->isomer_separation n1_product N1-alkylated Product isomer_separation->n1_product Major/Desired n2_product N2-alkylated Product isomer_separation->n2_product Minor/Side-product characterization Characterization: NMR, MS n1_product->characterization n2_product->characterization

Caption: Workflow for the N-alkylation of 5-Bromo-7-methoxy-1H-indazole.

Characterization and Isomer Identification

The unambiguous identification of the N1 and N2 alkylated isomers is crucial. This is reliably achieved using nuclear magnetic resonance (NMR) spectroscopy, particularly through Heteronuclear Multiple Bond Correlation (HMBC) experiments.[3][5]

  • N1-Isomer: A key correlation in the HMBC spectrum will be observed between the protons of the alkyl group's α-carbon and the C7a carbon of the indazole ring.

  • N2-Isomer: For the N2-isomer, a correlation is expected between the protons of the alkyl group's α-carbon and the C3 carbon of the indazole ring.

Mass spectrometry (MS) will be used to confirm the molecular weight of the products.

Potential Side Reactions

While N-alkylation is the primary reaction, the potential for O-alkylation of the 7-methoxy group should be considered, although it is generally less favorable under these conditions. Monitoring the reaction by TLC and careful characterization of the product mixture will help identify any such byproducts.

Troubleshooting

ProblemPossible CauseSolution
Low or no conversionInactive base, wet solvent, or unreactive alkylating agentEnsure the use of fresh and properly handled reagents and anhydrous solvents. Increase reaction temperature or time.
Poor regioselectivitySub-optimal reaction conditionsScreen different bases, solvents, and temperatures.
Formation of byproductsSide reactions such as O-alkylation or dialkylationUse milder conditions, control stoichiometry carefully.
Difficulty in separationSimilar polarity of isomersOptimize the mobile phase for column chromatography; consider alternative purification techniques like preparative HPLC.

Conclusion

The N-alkylation of 5-Bromo-7-methoxy-1H-indazole is a synthetically important transformation that requires careful control of reaction conditions to achieve the desired regioselectivity. By understanding the underlying mechanistic principles and following the detailed protocols provided in this guide, researchers can effectively synthesize both N1- and N2-alkylated derivatives of this valuable scaffold, paving the way for the development of novel therapeutic agents.

References

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork. [Link]

  • García-Reyes, J. F., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • García-Reyes, J. F., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

Sources

Application Note: High-Purity Isolation of 5-Bromo-7-methoxy-1H-indazole via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 5-Bromo-7-methoxy-1H-indazole, a key intermediate in pharmaceutical synthesis. The methodology centers on automated flash column chromatography, a technique offering superior resolution and efficiency over traditional gravity-fed methods. We will elucidate the rationale behind the selection of the stationary and mobile phases, detail the sample preparation and loading, and provide a step-by-step guide to the gradient elution process. This document is designed to be a self-validating system, enabling researchers to achieve high purity and yield of the target compound.

Introduction: The Importance of Purity in Drug Intermediates

5-Bromo-7-methoxy-1H-indazole is a vital building block in the synthesis of a variety of bioactive molecules. Its structural integrity and purity are paramount, as impurities can lead to unwanted side reactions, decreased yields, and potential toxicological issues in downstream applications. The synthesis of this indazole derivative, often proceeding through the cyclization of precursors like 2-bromo-4-methoxy-6-methyl aniline hydrobromide, can result in a crude product containing unreacted starting materials, isomers, and other byproducts.[1] Therefore, a robust purification strategy is essential.

Column chromatography is a cornerstone of organic compound purification, separating molecules based on their differential adsorption to a stationary phase and solubility in a mobile phase.[2] Specifically, flash column chromatography, which utilizes positive pressure to accelerate solvent flow, is the industry standard for its speed and efficiency, making it ideal for the purification of intermediates like 5-Bromo-7-methoxy-1H-indazole.[3]

Foundational Principles: Crafting the Separation Strategy

The success of any chromatographic separation hinges on the careful selection of the stationary and mobile phases. For non-polar to moderately polar compounds like our target molecule, a normal-phase chromatography setup is typically employed.[4]

Stationary Phase: The Role of Silica Gel

The stationary phase acts as the adsorbent. For the purification of indazole derivatives and other heterocyclic aromatic compounds, silica gel is the adsorbent of choice due to its polar nature and versatility.[5]

  • Expert Rationale: The slightly acidic nature of silica gel is well-suited for the separation of moderately polar compounds. For optimal performance in flash chromatography, a silica gel with a particle size of 40-63 µm (230-400 mesh) is recommended.[3][4] This finer mesh size provides a larger surface area, leading to more efficient separation compared to coarser grades.[3]

Mobile Phase: The Elution Power of Solvent Systems

The mobile phase, or eluent, is a solvent or mixture of solvents that flows through the stationary phase, carrying the components of the mixture at different rates. The choice of solvent system is critical and is best determined empirically using Thin Layer Chromatography (TLC).

  • Expert Rationale: A common and effective solvent system for a wide range of organic compounds is a mixture of a non-polar solvent like n-hexane (or petroleum ether) and a more polar solvent such as ethyl acetate .[6] By varying the ratio of these two solvents, the polarity of the mobile phase can be finely tuned to achieve optimal separation.

Pre-Chromatography Protocol: Thin Layer Chromatography (TLC)

Before proceeding to column chromatography, it is imperative to develop a suitable solvent system using TLC. This will allow for the visualization of the separation and the determination of the optimal mobile phase composition.

Materials
  • TLC plates (silica gel 60 F254)

  • Crude 5-Bromo-7-methoxy-1H-indazole

  • A series of hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3, 6:4 v/v)

  • TLC developing chamber

  • UV lamp (254 nm)

Step-by-Step TLC Protocol
  • Dissolve a small amount of the crude 5-Bromo-7-methoxy-1H-indazole in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved crude product onto the baseline of several TLC plates.

  • Place each TLC plate in a developing chamber containing a different hexane/ethyl acetate mixture.

  • Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.

  • Remove the plates and visualize the separated spots under a UV lamp.

  • Objective: Identify the solvent system that provides a retention factor (Rf) of ~0.2-0.4 for the desired product (5-Bromo-7-methoxy-1H-indazole). This Rf value generally ensures good separation on a silica gel column. The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Core Protocol: Flash Column Chromatography

This protocol is designed for an automated flash chromatography system but can be adapted for manual setups.

Materials and Equipment
  • Automated flash chromatography system

  • Pre-packed silica gel column (40-63 µm, 230-400 mesh)

  • Crude 5-Bromo-7-methoxy-1H-indazole

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (for sample loading)

  • Collection tubes

Sample Preparation and Loading: The Dry Loading Advantage

For compounds that may have limited solubility in the initial, non-polar mobile phase, dry loading is the superior method as it prevents precipitation at the column head and ensures a narrow sample band, leading to better resolution.[7][8]

  • Dissolve the crude 5-Bromo-7-methoxy-1H-indazole in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or acetone).

  • To this solution, add silica gel (2-3 times the mass of the crude product).[7]

  • Remove the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.

  • Carefully load this silica-adsorbed sample onto the top of the flash column.

Elution Protocol: The Power of the Gradient

A gradient elution, where the polarity of the mobile phase is gradually increased over time, is highly effective for separating complex mixtures.[9][10] This ensures that less polar impurities are eluted first, followed by the target compound, and then any more polar impurities.

  • Column Equilibration: Begin by running 100% n-hexane through the column for several column volumes to equilibrate the stationary phase.

  • Gradient Elution: Initiate a linear gradient from 100% n-hexane to a final concentration of ethyl acetate that is slightly more polar than the optimal TLC solvent system. For example, if the best TLC separation was observed with 7:3 hexane/ethyl acetate (30% ethyl acetate), a suitable gradient might be from 0% to 40% ethyl acetate over 10-15 column volumes.

  • Fraction Collection: Collect fractions throughout the run. The automated system's UV detector will indicate the elution of compounds.

  • TLC Analysis of Fractions: Analyze the collected fractions by TLC (using the optimal solvent system determined earlier) to identify which fractions contain the pure 5-Bromo-7-methoxy-1H-indazole.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Workflow Visualization

The following diagram illustrates the overall workflow for the purification of 5-Bromo-7-methoxy-1H-indazole.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC TLC Method Development (Hexane/Ethyl Acetate) FlashChrom Automated Flash Chromatography (Gradient Elution) TLC->FlashChrom informs solvent choice Crude Crude 5-Bromo-7-methoxy-1H-indazole Crude->TLC DryLoad Dry Loading onto Silica Gel Crude->DryLoad DryLoad->FlashChrom Fractions Fraction Collection FlashChrom->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evap Solvent Evaporation Combine->Evap PureProduct Pure Product Evap->PureProduct

Caption: Purification workflow from crude product to pure 5-Bromo-7-methoxy-1H-indazole.

Quantitative Data Summary

The following table provides a summary of the key parameters for the purification process.

ParameterValue/RangeRationale
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)High surface area for optimal resolution in flash chromatography.[3]
Mobile Phase A n-HexaneNon-polar solvent.
Mobile Phase B Ethyl AcetatePolar solvent to increase elution strength.
TLC Rf Target 0.2 - 0.4Provides good separation on the column.
Sample Loading Dry LoadingPrevents sample precipitation and improves resolution.[7]
Elution Method Linear GradientEnsures efficient separation of compounds with varying polarities.[9]
Detection UV (254 nm)Aromatic nature of the indazole ring allows for UV detection.
Expected Purity >98% (by HPLC/NMR)

Post-Purification: Characterization

To confirm the identity and purity of the isolated 5-Bromo-7-methoxy-1H-indazole, it is essential to perform analytical characterization.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): This will confirm the chemical structure of the compound. Based on literature for a closely related compound, the expected chemical shifts in CDCl₃ would be approximately: δ 8.05 (s, 1H), 7.24 (m, 1H), 7.04 (m, 1H), 3.82 (s, 3H).[1]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The expected (MH)⁺ is 226.95 g/mol .[1]

  • HPLC (High-Performance Liquid Chromatography): This can be used to assess the purity of the final product.

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the high-purity isolation of 5-Bromo-7-methoxy-1H-indazole. By understanding the principles behind the selection of the stationary and mobile phases, employing the appropriate sample loading technique, and utilizing a gradient elution strategy, researchers can consistently achieve excellent separation and yield. This methodology is a valuable tool for any scientist working in the field of medicinal chemistry and drug development.

References

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). SpringerLink. [Link]

  • Sample Loading Techniques for Large Scale Flash Chromatography. (n.d.). Teledyne ISCO. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2019). Organic Syntheses, 96, 441-453. [Link]

  • HOW TO: Sample loading methods in flash chromatography. (2023, April 7). Sorbtech. [Link]

  • Rf values of the ethyl acetate extract Nannochloropsis hexane fraction. (n.d.). ResearchGate. [Link]

  • Material Harvest® Silica Gel for Normal Phase Column Chromatography. (n.d.). Material Harvest. [Link]

  • Comparison of the elution behavior of aliphatic, aromatic, and heteroatomic compound classes on four different normal-phase HPLC columns. (2025, June 12). ORBi. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. [Link]

  • Silica Gel in Organic Synthesis. (2025, August 7). ResearchGate. [Link]

  • Sample Loading Techniques for Flash and Prep HPLC Webinar. (2020, November 6). YouTube. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022, April 11). ACS Publications. [Link]

  • The Methods of Sample Loading in Flash Column. (2025, February 11). Hawach. [Link]

  • How much silica gel for flash chromatography? (2016, November 10). Reddit. [Link]

  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. (n.d.). MDPI. [Link]

  • The Rf value of the ethyl acetate fraction detected on the Thin Layer... (n.d.). ResearchGate. [Link]

  • Overview of Silica Column Sample Loading Techniques. (2023, April 26). Teledyne Labs. [Link]

  • Comparison of the TLC Rf values and UV. (2016, February 7). JOCPR. [Link]

  • What Is Gradient Elution In Chromatography? (2025, February 7). YouTube. [Link]

  • Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. [Link]

  • Reversed phase thin layer chromatography of five co-administered drugs with surfactant modified solvent systems. (n.d.). SpringerLink. [Link]

Sources

Introduction: The Architectural Significance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 5-Aryl-7-Methoxy-1H-Indazoles

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile bioisostere for the native indole moiety, engaging with a wide array of biological targets. Consequently, indazole derivatives are core components in numerous pharmacologically active compounds, exhibiting activities ranging from anti-inflammatory and anti-tumor to anti-HIV.[3][4] The strategic functionalization of the indazole core is a cornerstone of modern drug discovery, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[3]

Among the vast landscape of indazole derivatives, 5-aryl-7-methoxy-1H-indazoles represent a particularly valuable subclass. The introduction of an aryl group at the C-5 position provides a critical vector for exploring structure-activity relationships (SAR), while the 7-methoxy group can influence the molecule's conformation and metabolic stability. The synthesis of these targets is not a single reaction but a strategic, multi-step sequence that typically involves two key phases: the initial construction of the indazole core bearing a handle for subsequent functionalization, followed by a cross-coupling reaction to install the desired aryl moiety.

This guide provides a detailed technical overview and actionable protocols for the rational synthesis of 5-aryl-7-methoxy-1H-indazoles, focusing on a robust and widely adopted strategy: the synthesis of a 5-bromo-7-methoxy-1H-indazole intermediate followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling. We will delve into the mechanistic underpinnings of each step, the rationale behind procedural choices, and a comprehensive protocol designed for reproducibility and success in a research setting.

Part I: Constructing the Core Scaffold: Synthesis of 5-Bromo-7-Methoxy-1H-Indazole

The foundational step in this synthetic campaign is the creation of the indazole ring system, appropriately substituted for the subsequent arylation. A common and effective strategy is the Jacobson indazole synthesis, which involves the diazotization of an N-acylated o-toluidine derivative followed by an intramolecular cyclization.[1] In our case, we adapt this classical approach starting from a suitably substituted aniline to build the 7-methoxy-indazole core with a bromine atom at the 5-position, which will serve as the electrophilic partner in the subsequent Suzuki-Miyaura coupling.

Causality of the Synthetic Route

The choice of starting material is critical. To achieve the desired 7-methoxy substitution, we begin with 3-methoxy-2-methylaniline. The synthesis proceeds in two main stages:

  • Regioselective Bromination: An electrophilic aromatic substitution is performed to install a bromine atom. The directing effects of the amine and methoxy groups favor substitution at the positions ortho and para to them. This allows for the selective introduction of bromine at the C-5 position.

  • Diazotization and Cyclization: The resulting 5-bromo-3-methoxy-2-methylaniline undergoes diazotization at low temperatures to form a reactive diazonium salt. This intermediate is unstable and, upon gentle warming, undergoes an intramolecular cyclization, where the diazonium group is attacked by the aromatic ring, leading to the formation of the indazole ring after deprotonation.[1][5] The low temperature is crucial to prevent premature decomposition of the diazonium salt.

Below is a diagram illustrating the workflow for the synthesis of the key intermediate.

cluster_0 Part I: Indazole Core Synthesis A 3-Methoxy-2-methylaniline B Electrophilic Bromination (e.g., Br2 in AcOH) A->B Step 1 C 5-Bromo-3-methoxy-2-methylaniline B->C D Diazotization & Cyclization (NaNO2, HCl, 0-5°C) C->D Step 2 E 5-Bromo-7-methoxy-1H-indazole D->E

Caption: Workflow for the synthesis of the key 5-bromo-7-methoxy-1H-indazole intermediate.

Experimental Protocol 1: Synthesis of 5-Bromo-7-Methoxy-1H-Indazole

This protocol is adapted from established procedures for analogous substituted indazoles.[6]

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
3-Methoxy-2-methylaniline137.185.00 g1.0
Glacial Acetic Acid60.05100 mL-
Bromine (Br₂)159.811.85 mL (5.83 g)1.0
Sodium Nitrite (NaNO₂)69.002.77 g1.1
Concentrated HCl (12 M)36.4620 mL-
Deionized Water18.02As needed-
Ethyl Acetate (EtOAc)88.11As needed-
Saturated NaHCO₃ solution-As needed-
Saturated NaCl solution (Brine)-As needed-
Anhydrous MgSO₄ or Na₂SO₄-As needed-

Procedure:

Step A: Bromination

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-2-methylaniline (5.00 g, 36.4 mmol) in glacial acetic acid (100 mL).

  • Cool the solution to 0-5°C using an ice-water bath.

  • Slowly add bromine (1.85 mL, 36.4 mmol) dropwise to the stirred solution over 30 minutes. The addition funnel should be equipped with a drying tube. Maintain the temperature below 10°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully pour the reaction mixture into 500 mL of ice-cold water.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-3-methoxy-2-methylaniline. This intermediate is often used in the next step without further purification.

Step B: Diazotization and Cyclization

  • Suspend the crude 5-bromo-3-methoxy-2-methylaniline in a mixture of concentrated HCl (20 mL) and water (30 mL) in a 500 mL flask.

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (2.77 g, 40.1 mmol) in cold water (15 mL). Add this solution dropwise to the aniline suspension over 30 minutes, ensuring the internal temperature remains below 5°C.

  • Stir the resulting mixture vigorously at 0-5°C for an additional 1 hour.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature, then heat gently to 50-60°C for 1-2 hours until nitrogen gas evolution subsides.

  • Cool the mixture back to room temperature and neutralize by the careful addition of a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-bromo-7-methoxy-1H-indazole as a solid.

Part II: Arylation via Suzuki-Miyaura Cross-Coupling

With the halogenated indazole core in hand, the final step is to introduce the aryl group at the C-5 position. The Suzuki-Miyaura cross-coupling is arguably the most efficient and versatile method for this transformation.[7][8] It involves the reaction of an organoboron species (an arylboronic acid or ester) with an organohalide (our 5-bromo-7-methoxy-1H-indazole) in the presence of a palladium catalyst and a base.[9]

Mechanistic Rationale: The Palladium Catalytic Cycle

The success of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle that seamlessly forges the C-C bond.[9] Understanding this cycle is key to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The base activates the organoboron compound (R²-B(OR)₂), forming a more nucleophilic boronate species. This species then transfers its organic group (R²) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_RX L2Pd(II)(R¹)X OxAdd->PdII_RX R¹-X Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 L2Pd(II)(R¹)(R²) Transmetal->PdII_R1R2 [R²-B(OR)₂OH]⁻ RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimization and Key Parameters

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent.

  • Catalyst: Palladium complexes with phosphine ligands are standard. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent, robust choice for heteroaromatic systems, often providing high yields.[10][11] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is another common option.[7]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required for the transmetalation step.[12] Cs₂CO₃ is more soluble and basic, sometimes leading to better results, albeit at a higher cost.

  • Solvent: A mixture of an organic solvent and water is typical. 1,4-Dioxane/water or dimethoxyethane (DME)/water are common systems that facilitate the dissolution of both the organic substrates and the inorganic base.[9][10][12]

  • Inert Atmosphere: The Pd(0) species is sensitive to oxygen, so performing the reaction under an inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst degradation.[12]

Experimental Protocol 2: General Suzuki-Miyaura Arylation of 5-Bromo-7-Methoxy-1H-Indazole

Materials & Reagents

ReagentMolar Mass ( g/mol )Sample QuantityMolar Equiv.
5-Bromo-7-methoxy-1H-indazole227.06227 mg1.0
Arylboronic AcidVariesVaries1.2 - 1.5
Pd(dppf)Cl₂·CH₂Cl₂816.6441 mg0.05 (5 mol%)
Potassium Carbonate (K₂CO₃)138.21415 mg3.0
1,4-Dioxane (anhydrous)88.116 mL-
Deionized Water18.022 mL-
Ethyl Acetate (EtOAc)88.11As needed-
Celite®-As needed-

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add 5-bromo-7-methoxy-1H-indazole (227 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (415 mg, 3.0 mmol).

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane (6 mL) and deionized water (2 mL) via syringe. The solvent should be degassed beforehand by bubbling with inert gas for 20-30 minutes.

  • Place the reaction flask in a preheated oil bath at 90-100°C and stir vigorously. Alternatively, microwave heating can be employed (e.g., 120-140°C for 30-60 minutes), which can significantly reduce reaction times.[7][13]

  • Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours for conventional heating).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (20 mL).

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 25 mL) and then brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel) or recrystallization to obtain the pure 5-aryl-7-methoxy-1H-indazole.

Conclusion

The synthesis of 5-aryl-7-methoxy-1H-indazoles is a prime example of strategic organic synthesis, combining classical ring-forming reactions with modern cross-coupling technologies. By first constructing a versatile 5-bromo-7-methoxy-1H-indazole intermediate, a platform is established for the introduction of diverse aryl functionalities through the reliable and high-yielding Suzuki-Miyaura reaction. The protocols and mechanistic insights provided herein offer a comprehensive guide for researchers and drug development professionals to access this important class of molecules, paving the way for the discovery of new therapeutic agents.

References

  • BenchChem. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Benchchem.com.
  • Patil, S. A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Organic Syntheses. Indazole. Org. Synth. [Link]

  • Catarzi, D., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • Reddy, L. H., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.com.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole. Benchchem.com.
  • Organic Chemistry Portal. Indazole synthesis. Organic-chemistry.org.
  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Reddy, L. H., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki-Miyaura cross-coupling. PubMed. [Link]

  • Wray, B. C. (2011). Development of Novel Methods to Prepare Nitrogen and Oxygen Heterocycles. OhioLINK. [Link]

  • Mohammed, I., & Gundu, S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions.
  • Guidechem. How to Prepare 1H-Indazole,7-broMo-5-Methoxy-. Guidechem.com.
  • American Chemical Society. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]

  • National Institutes of Health. (2018). CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents. National Center for Biotechnology Information. [Link]

  • Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI. [Link]

  • Zhang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • ResearchGate. (2018). Drugs incorporating 1-aryl-1H-indazoles. ResearchGate. [Link]

  • ResearchGate. (2012). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]

  • Beilstein Journals. (2020). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. [Link]

  • Karuvalam, R. P., et al. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkat USA. [Link]

  • ResearchGate. (2023). Manish K. Shah M.Sc.Ph.D Professor at Saurashtra University. ResearchGate. [Link]

Sources

preparation of 3,5,7-trisubstituted indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Assembly of 3,5,7-Trisubstituted Indazoles via Sequential Cross-Coupling

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Linifanib) and modulators of the Wnt/


-catenin pathway. While 3,5-disubstituted variants are common, 3,5,7-trisubstituted indazoles  offer a unique vectors for maximizing active site occupancy and tuning physicochemical properties.

This guide details a Sequential Orthogonal Cross-Coupling (SOCC) protocol. Rather than relying on low-yielding electrophilic substitutions on the formed heterocycle, this method utilizes a 3-iodo-5-bromo-7-chloro-1H-indazole core. This scaffold exploits the distinct oxidative addition rates of halogens (


) to install three distinct moieties in a precise, programmable sequence.

Strategic Overview: The "Halogen Dance"

The success of this protocol relies on the kinetic hierarchy of Palladium-catalyzed oxidative addition. By selecting a scaffold with Iodine, Bromine, and Chlorine at specific positions, we can sequentially activate each site without protecting groups for the carbon skeleton.

  • Reaction 1 (C3-I): Occurs at Room Temperature (RT) or mild heat. The C-I bond is weakest.

  • Reaction 2 (C5-Br): Occurs at elevated temperatures (

    
    ).
    
  • Reaction 3 (C7-Cl): Requires specialized electron-rich ligands (e.g., XPhos, SPhos) and high energy (

    
    ).
    
Pathway Visualization

IndazoleSynthesis Start Precursor: 2-amino-3-chloro-5-bromobenzoic acid Cyclization Step 1: Cyclization & Iodination (Formation of Core) Start->Cyclization Diazotization Core Core Scaffold: 3-iodo-5-bromo-7-chloro-1H-indazole Cyclization->Core 1. Reduction 2. I2/KOH Protection Step 2: N1-Protection (SEM-Cl / NaH) Core->Protection ProtectedCore Protected Core: 1-(SEM)-3-iodo-5-bromo-7-chloroindazole Protection->ProtectedCore Coupling1 Step 3: C3-Functionalization (Suzuki: Pd(PPh3)4, RT) Selectivity: I >>> Br, Cl ProtectedCore->Coupling1 Inter1 Intermediate A: 3-Aryl-5-bromo-7-chloro Coupling1->Inter1 Coupling2 Step 4: C5-Functionalization (Suzuki: Pd(dppf)Cl2, 80°C) Selectivity: Br > Cl Inter1->Coupling2 Inter2 Intermediate B: 3,5-Diaryl-7-chloro Coupling2->Inter2 Coupling3 Step 5: C7-Functionalization (Buchwald/Suzuki: Pd2(dba)3 + XPhos, 110°C) Activation of Cl Inter2->Coupling3 FinalDeprotection Step 6: Deprotection (TBAF or HCl) Coupling3->FinalDeprotection Product Final Product: 3,5,7-Trisubstituted Indazole FinalDeprotection->Product

Caption: Logical flow for the sequential functionalization of the indazole core, leveraging halogen reactivity differences.

Detailed Experimental Protocols

Phase 1: Synthesis of the Core Scaffold

Target: 3-iodo-5-bromo-7-chloro-1H-indazole

Rationale: The starting material, 2-amino-3-chloro-5-bromobenzoic acid, is commercially available or easily synthesized via bromination of 2-amino-3-chlorobenzoic acid.

Reagents:

  • 2-amino-3-chloro-5-bromobenzoic acid (10.0 g, 40 mmol)

  • Sodium nitrite (

    
    )
    
  • Sodium sulfite (

    
    )
    
  • Iodine (

    
    ), Potassium Hydroxide (
    
    
    
    )

Protocol:

  • Diazotization: Suspend the benzoic acid in dilute HCl (40 mL) at

    
    . Add 
    
    
    
    (1.1 eq) dropwise. Stir for 30 min to form the diazonium salt.
  • Reduction/Cyclization: Slowly add the diazonium solution to a freshly prepared solution of

    
     (2.5 eq) in water. Stir for 2 h at RT, then acidify with HCl. The resulting hydrazine intermediate cyclizes upon heating to 
    
    
    
    overnight.
  • Isolation: Filter the precipitate (5-bromo-7-chloro-1H-indazole).

  • C3-Iodination: Dissolve the indazole (5.0 g) in 1,4-dioxane/10% NaOH (1:1). Add

    
     (1.2 eq) portion-wise. Stir at RT for 4 hours.
    
  • Workup: Quench with saturated sodium thiosulfate. Acidify to pH 5.[1] Filter the solid, wash with water, and dry.[2]

    • Yield Expectation: 75-85%

    • Quality Control: Confirm disappearance of C3-H proton by

      
      -NMR (
      
      
      
      ~8.1 ppm).
Phase 2: N1-Protection (Critical Control Point)

Target: 3-iodo-5-bromo-7-chloro-1-(2-(trimethylsilyl)ethoxymethyl)-1H-indazole

Rationale: The free N-H is acidic and can poison Pd catalysts. SEM protection directs sterics away from C7 and improves solubility.

Protocol:

  • Dissolve core (1 eq) in anhydrous THF at

    
    .
    
  • Add NaH (60% dispersion, 1.2 eq). Stir for 30 min until gas evolution ceases.

  • Add SEM-Cl (1.1 eq) dropwise. Warm to RT and stir for 2 h.

  • Regioselectivity Check: The N1-isomer is thermodynamically favored. Verify by NOESY (interaction between SEM protons and C7-H is absent or weak compared to N2 isomer; however, steric bulk of C7-Cl strongly favors N1).

Phase 3: Sequential Cross-Coupling (The "Application")

Table 1: Reaction Conditions Matrix

StepTarget SiteHalogenCatalyst SystemTempTimeNotes
1 C3 Iodine

(5 mol%)
RT4-6 hHighly selective. Do not heat >40°C to preserve Br/Cl.
2 C5 Bromine

(5 mol%)
80°C12 hStandard Suzuki conditions.
3 C7 Chlorine

+ XPhos
110°C18 hRequires bulky, electron-rich ligand to activate C-Cl bond.

Step 3.1: C3-Functionalization (Suzuki-Miyaura)

  • Charge flask with Protected Core (1.0 eq), Boronic Acid A (1.1 eq),

    
     (2.0 eq).
    
  • Add DME/Water (4:1) and degas with Argon for 15 min.

  • Add

    
     (0.05 eq).
    
  • Stir at Room Temperature .

  • Monitor: TLC should show consumption of starting material. If sluggish, warm to

    
    .
    
  • Workup: Standard extraction (EtOAc). Pass through a short silica plug to remove Pd residues.

Step 3.2: C5-Functionalization

  • Use the crude intermediate from Step 3.1.

  • Add Boronic Acid B (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: 1,4-Dioxane/Water (9:1).

  • Catalyst:

    
     (0.05 eq).
    
  • Heat to

    
      for 12 hours.
    
  • Note: The C7-Cl bond remains intact under these conditions due to the high bond dissociation energy of Ar-Cl vs Ar-Br.

Step 3.3: C7-Functionalization

  • Use intermediate from Step 3.2.

  • Add Boronic Acid C (1.5 eq),

    
     (3.0 eq).
    
  • Solvent: Toluene/Water (10:1) or anhydrous Toluene.

  • Catalyst:

    
     (0.02 eq) + XPhos  or Buchwald Precatalyst Gen 3  (0.04 eq).
    
  • Heat to

    
      (reflux) for 18-24 hours.
    
  • Mechanism: XPhos is crucial here to facilitate the oxidative addition into the sterically hindered and electron-rich C7-Cl bond.

Phase 4: Deprotection
  • Dissolve the trisubstituted product in THF.

  • Add TBAF (1M in THF, 5 eq) and ethylene diamine (2 eq) to scavenge the formaldehyde byproduct.

  • Reflux for 4-6 hours.

  • Purify via reverse-phase HPLC.

Troubleshooting & Optimization

  • Issue: Loss of Selectivity (C3/C5 scrambling).

    • Cause: Temperature too high during Step 1.

    • Solution: Strictly maintain RT for the iodine coupling. Use a milder base like

      
      .
      
  • Issue: No Reaction at C7.

    • Cause: Steric hindrance from the C1-protecting group or the C6 position.

    • Solution: Switch to SPhos (smaller steric profile than XPhos) or use a Buchwald G3 precatalyst which activates rapidly. Ensure the reaction is strictly anaerobic.

  • Issue: N1/N2 Isomerization.

    • Insight: While SEM usually locks the N1, migration can occur under strong Lewis Acid conditions. Ensure deprotection is done under basic conditions (TBAF) rather than acidic (TFA) if possible.

References

  • BenchChem Technical Support. (2025).[3] Synthesis of Indazole-Based Kinase Inhibitors Utilizing 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem Application Notes. Link

  • L. Xu, et al. (2013).[4] Cu-catalyzed coupling reaction of 2-halobenzonitriles... to provide substituted 3-aminoindazoles. Journal of Organic Chemistry, 78, 3400-3401.[4] Link

  • Li, H., et al. (2023).[5] The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... MDPI Molecules. Link

  • Asad, N., et al. (2024).[6] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[6][7] MDPI Molecules. Link

  • Sigma-Aldrich. (n.d.).[5] Product Specification: 3-Bromo-5-iodo-1H-indazole.Link

Sources

Application Notes & Protocols: The Strategic Use of 5-Bromo-7-methoxy-1H-indazole in Fragment-Based Drug Discovery for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Indazole Scaffold as a Privileged Kinase Hinge-Binder

In the landscape of medicinal chemistry, the indazole ring system has emerged as a "privileged scaffold," particularly for the development of protein kinase inhibitors.[1][2][3] Its structural resemblance to the purine core of ATP allows it to function as an effective competitor in the highly conserved ATP-binding site of kinases. The nitrogen atoms of the indazole ring are perfectly positioned to act as hydrogen bond donors and acceptors, forming critical interactions with the kinase "hinge" region—an interaction that is fundamental to achieving high binding affinity.[3][4]

Fragment-Based Drug Discovery (FBDD) is an efficient methodology for identifying novel chemical starting points for drug development.[4][5] Unlike high-throughput screening (HTS) of large, complex molecules, FBDD utilizes libraries of small, low-complexity molecules ("fragments") to identify weak but highly efficient binding events.[5] These initial fragment hits serve as superior starting points for optimization into potent and selective lead compounds.[4]

This document provides a detailed guide for leveraging 5-Bromo-7-methoxy-1H-indazole (CAS: 1374652-62-6) as a core fragment in FBDD campaigns targeting protein kinases. We present the rationale for its use, a robust synthesis protocol, and detailed methodologies for primary screening and hit validation using state-of-the-art biophysical techniques.

Physicochemical Properties of the Fragment

The selection of 5-Bromo-7-methoxy-1H-indazole is deliberate, based on properties that make it an ideal candidate for FBDD.

PropertyValueSource
CAS Number 1374652-62-6[6]
Molecular Formula C₈H₇BrN₂O[6]
Molecular Weight 227.06 g/mol [6]
Appearance Yellow to orange solid[6]
Purity ≥ 97%[6]
Storage Room Temperature[6]

The molecular weight is well within the "Rule of Three" guidelines for fragments (< 300 Da), ensuring a higher probability of fitting into small pockets on a protein surface. The strategic placement of the bromine atom at the 5-position and the methoxy group at the 7-position provides two distinct vectors for synthetic elaboration, allowing chemists to "grow" the fragment into more complex and potent molecules once a binding mode is confirmed.[7] The bromine atom, in particular, is a versatile handle for well-established metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the exploration of solvent-exposed regions of the target's binding site.[8]

Synthesis Protocol: 5-Bromo-7-methoxy-1H-indazole

The following protocol is adapted from a validated, multi-step synthesis of the closely related isomer, 7-Bromo-5-methoxy-1H-indazole, providing a reliable pathway to the target compound.[7][9] The key is the strategic choice of starting material to achieve the desired substitution pattern.

Workflow for Synthesis

Synthesis_Workflow A Start: 4-Bromo-2-methoxy-6-methylaniline B Step 1: Diazotization (NaNO₂, HCl, 0°C) A->B C Intermediate: Diazonium Salt B->C D Step 2: Intramolecular Cyclization (Heat or Reducing Agent) C->D E Product: 5-Bromo-7-methoxy-1H-indazole D->E FBDD_Cascade cluster_0 Screening Phase cluster_1 Validation & Characterization Phase cluster_2 Optimization Phase Lib Fragment Library (incl. 5-Bromo-7-methoxy-1H-indazole) Prim Primary Screen (e.g., Thermal Shift or SPR) Lib->Prim Hits1 Initial Hits (Weak Binders) Prim->Hits1 High Hit Rate Sec Secondary Screen (Orthogonal) (e.g., NMR) Hits1->Sec Hits2 Validated Hits Sec->Hits2 Confirm Binding Tert Tertiary Validation (X-ray Crystallography) Hits2->Tert Complex Protein-Fragment Co-crystal Structure Tert->Complex Determine Binding Mode Opt Medicinal Chemistry (Structure-Guided Hit-to-Lead) Complex->Opt Lead Potent Lead Compound (IC₅₀ < 1 µM) Opt->Lead

Sources

Application Notes and Protocols for the Screening of 5-Bromo-7-methoxy-1H-indazole Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Indazole Scaffold in Oncology

The indazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Indazole derivatives are known to exhibit a wide range of pharmacological activities, including potent anti-tumor effects.[2][3] Several indazole-based drugs, such as Axitinib and Pazopanib, are already in clinical use for cancer therapy, primarily functioning as kinase inhibitors.[2][4] This validates the indazole framework as a promising starting point for the development of novel anticancer agents.[2]

This document provides a comprehensive guide for the in vitro screening of a library of novel derivatives based on the 5-Bromo-7-methoxy-1H-indazole core. The objective is to identify lead compounds with potent and selective anticancer activity. We will detail the strategic rationale, provide step-by-step protocols for robust and reproducible screening assays, and offer insights into the interpretation of results. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology research and early-stage drug discovery.

Part 1: Strategic Framework for In Vitro Screening

The initial phase of screening aims to cast a wide net to identify derivatives that exhibit cytotoxic or anti-proliferative effects against a diverse panel of cancer cells. A well-designed screening cascade is crucial for efficiently identifying promising candidates and deprioritizing inactive or non-selective compounds.

1.1 The Rationale for a Diverse Cancer Cell Line Panel

Cancer is a heterogeneous disease, and a compound's efficacy can vary dramatically across different cancer types.[5] Screening against a single cell line provides a very narrow view of a compound's potential. Therefore, we employ a panel of well-characterized cancer cell lines representing different tissue origins. This approach allows for the early identification of:

  • Broad-spectrum activity: Compounds active against multiple cancer types.

  • Selective activity: Compounds that are highly potent against a specific cancer subtype.

  • Initial safety profile: By including a non-cancerous cell line, we can assess the selectivity of the compounds for cancer cells over normal cells, a critical parameter for therapeutic index.[6]

For this screening campaign, we recommend the following representative panel:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast (Adenocarcinoma)Estrogen receptor (ER) positive.
A549 Lung (Carcinoma)Non-small cell lung cancer model.
HCT-116 Colon (Carcinoma)Represents colorectal cancer.
K562 Leukemia (Myelogenous)A model for hematological malignancies.[3]
MCF-10A Non-tumorigenic BreastA control to assess selectivity for cancer cells.

Researchers can find extensive information on thousands of cancer cell lines through resources like the Cancer Cell Line Encyclopedia (CCLE) to tailor panels to specific research interests.[5][7]

1.2 The Screening Cascade: From Primary Hits to Mechanistic Insights

Our screening strategy follows a logical progression from high-throughput primary screening to more detailed secondary and mechanistic assays. This ensures that resources are focused on the most promising compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action Compound_Library 5-Bromo-7-methoxy-1H-indazole Derivative Library Primary_Assay Cytotoxicity/Viability Assay (MTT or SRB) Single High-Dose Treatment Compound_Library->Primary_Assay Hit_Identification Identify 'Hits' (e.g., >50% Inhibition) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curves on Full Cell Line Panel Hit_Identification->Dose_Response Advance Hits IC50 Determine IC50 Values & Selectivity Index (SI) Dose_Response->IC50 Apoptosis_Assays Apoptosis Assays (Caspase Activity, Annexin V) IC50->Apoptosis_Assays Advance Leads Cell_Cycle Cell Cycle Analysis

Figure 1: A tiered workflow for screening indazole derivatives.

Part 2: Primary Screening: Cytotoxicity and Viability Protocols

The goal of primary screening is to efficiently assess the impact of the indazole derivatives on cell viability and proliferation. We present two robust, cost-effective, and widely adopted colorimetric assays: the MTT and SRB assays.[8][9]

2.1 Protocol: MTT Cell Proliferation Assay

Principle: This assay quantifies cell viability based on the enzymatic activity of mitochondrial dehydrogenases in living cells.[8] These enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan, which can be quantified spectrophotometrically after solubilization.[10] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • MTT solution: 5 mg/mL in sterile PBS, filtered, stored at 4°C in the dark.[11]

  • Solubilization solution: DMSO or 0.04 N HCl in isopropanol.

  • 96-well flat-bottom cell culture plates.

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-Bromo-7-methoxy-1H-indazole derivatives in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[12]

  • Formazan Formation: Incubate the plates for an additional 3-4 hours at 37°C.[10]

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][12]

  • Absorbance Reading: Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.

2.2 Protocol: Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a cell density determination method based on the measurement of total cellular protein content.[13] The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acids in cellular proteins under mildly acidic conditions.[9] The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Materials:

  • Trichloroacetic acid (TCA), 50% (w/v) in water.

  • SRB solution: 0.4% (w/v) in 1% (v/v) acetic acid.

  • Tris-base solution: 10 mM, pH 10.5.

  • 1% (v/v) Acetic acid.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C. This step fixes the cells to the plate.

  • Washing: Carefully remove the supernatant and wash the plates five times with tap water or 1% acetic acid to remove TCA and excess medium components.[14] Allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[15]

  • Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[15]

  • Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[15]

  • Absorbance Reading: Agitate the plates for 5-10 minutes and read the absorbance at 510 nm on a microplate reader.[15]

2.3 Data Analysis and Presentation

The primary output of these assays is absorbance, which is used to calculate the percentage of cell viability or inhibition.

  • Percent Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Percent Inhibition (%) = 100 - Percent Viability

For compounds that show significant activity in the primary single-dose screen, a dose-response experiment is performed to determine the IC50 (half-maximal inhibitory concentration) . The IC50 value is a measure of the compound's potency and is calculated by fitting the dose-response data to a sigmoidal curve.

Hypothetical Screening Data:

Compound IDMCF-7 IC50 (µM)A549 IC50 (µM)HCT-116 IC50 (µM)K562 IC50 (µM)MCF-10A IC50 (µM)Selectivity Index (SI)¹
IND-001 1.22.51.80.925.428.2 (for K562)
IND-002 > 50> 50> 50> 50> 50-
IND-003 15.612.320.118.519.2~1
IND-004 0.80.51.11.52.24.4 (for A549)
Doxorubicin 0.10.150.080.050.918.0 (for K562)
¹Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in most sensitive cancer cells. A higher SI is desirable.

From this hypothetical data, IND-001 emerges as a promising lead due to its sub-micromolar potency against the K562 leukemia cell line and a high selectivity index, indicating a favorable therapeutic window.

Part 3: Elucidating the Mechanism of Action: Apoptosis Assays

Once a compound demonstrates potent and selective cytotoxicity, the next critical step is to understand how it kills cancer cells. A desirable mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.[16] Apoptosis is a highly regulated process that eliminates damaged cells without inducing an inflammatory response.[17]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Signal Caspase37 Caspase-3, 7 (Executioner Caspases) Caspase8->Caspase37 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis AnnexinV Annexin V Binding (PS Translocation) Caspase37->AnnexinV leads to

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Bromo-7-methoxy-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important heterocyclic building block. My goal is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize this synthesis effectively. We will explore the common challenges, from controlling regioselectivity in the initial bromination to managing the sensitive diazotization-cyclization cascade.

Core Synthetic Workflow: A Validated Approach

The most reliable and frequently cited pathway to 5-Bromo-7-methoxy-1H-indazole begins with 4-methoxy-2-methylaniline. The synthesis is conceptually a two-stage process: first, a regioselective bromination, followed by a diazotization and intramolecular cyclization.[1] This method avoids some of the harsher conditions or more complex starting materials required by other indazole syntheses.[2][3]

G cluster_0 PART 1: Regioselective Bromination cluster_1 PART 2: Diazotization & Cyclization cluster_2 PART 3: Purification A 4-Methoxy-2-methylaniline (Starting Material) B 2-Bromo-4-methoxy-6-methylaniline (Intermediate) A->B  NBS or Br2  Solvent (e.g., DCM, Acetonitrile) C Diazonium Salt Intermediate (Unstable, in situ) B->C  1. NaNO2, aq. HCl  2. 0-5 °C D 5-Bromo-7-methoxy-1H-indazole (Final Product) C->D  Intramolecular Cyclization  (Spontaneous or mild heat) E Crude Product D->E  Work-up  (Extraction, Wash) F Purified Product (>95% Purity) E->F  Column Chromatography  or Recrystallization G start Diazotization reaction shows low yield or decomposition q1 Was the temperature kept between 0-5 °C at all times? start->q1 a1_yes a1_yes q1->a1_yes Yes a1_no Root Cause: Diazonium salt decomposition. Action: Use an ice-salt bath. Ensure rigorous temperature control. q1->a1_no No q2 Was NaNO2 solution added slowly and dropwise? a1_yes->q2 a2_yes a2_yes q2->a2_yes Yes a2_no Root Cause: Localized heating and excess HNO2 causing degradation. Action: Add NaNO2 solution slowly sub-surface if possible. q2->a2_no No q3 Was the diazonium salt used immediately after formation? a2_yes->q3 a3_yes Problem may be with the cyclization step itself. Verify starting material purity and reagent quality. q3->a3_yes Yes a3_no Root Cause: Decomposition over time. Action: Proceed to the cyclization step within 15-30 minutes of formation. q3->a3_no No

Sources

Technical Support Center: Synthesis of 5-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 5-Bromo-7-methoxy-1H-indazole. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we have compiled this guide based on established literature and practical laboratory experience to help you navigate the complexities of this synthesis and mitigate common side reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 5-Bromo-7-methoxy-1H-indazole, providing foundational knowledge for successful experimentation.

Q1: What are the most common starting materials for the synthesis of 5-Bromo-7-methoxy-1H-indazole?

A1: The synthesis typically begins with substituted anilines. A common precursor is 2-bromo-4-methoxy-6-methyl aniline, which can be prepared from 4-methoxy-2-methyl aniline. This precursor then undergoes diazotization followed by cyclization to form the indazole ring.[1] Alternative routes might involve precursors like substituted o-toluidines or o-methylacetanilides, which are then subjected to nitrosation and cyclization.[2][3]

Q2: What is the general mechanism for the formation of the indazole ring in this synthesis?

A2: The primary mechanism involves the diazotization of an ortho-substituted aniline (e.g., 2-bromo-4-methoxy-6-methyl aniline) to form a diazonium salt.[1][2] This is typically achieved using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is a highly reactive intermediate. The subsequent intramolecular cyclization is believed to occur via an electrophilic attack of the diazonium group onto the aromatic ring, which, after a series of steps including deprotonation, yields the final 1H-indazole product.[2][4]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of heptane and ethyl acetate) to separate the starting material, intermediates, and the final product. Visualization under UV light will help in determining the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC/MS) can be employed to track the formation of the desired product and any byproducts.[1]

Q4: What are the recommended purification techniques for the final product?

A4: After the reaction is complete, the crude product is typically isolated by extraction. Purification is often achieved through column chromatography on silica gel.[5][6] Recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of dichloromethane and heptane) can also be an effective method for obtaining a high-purity solid product.[7][8] For stubborn impurities, preparative HPLC may be necessary.[1]

II. Troubleshooting Guide: Side Reactions & Mitigation Strategies

This section provides a detailed, question-and-answer guide to specific problems that may arise during the synthesis, with a focus on identifying and mitigating side reactions.

Q5: My yield is significantly lower than expected. What are the potential causes and how can I improve it?

A5: Low yields can stem from several factors. One of the primary culprits is the instability of the diazonium salt intermediate.

Causality: Diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures. This decomposition can lead to a variety of undesired byproducts, including phenols (from reaction with water) and other coupled products, thus reducing the amount of intermediate available for the desired cyclization.

Mitigation Strategies:

  • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C during the diazotization step. Use an ice-salt bath to ensure the temperature does not rise, especially during the dropwise addition of sodium nitrite.[2]

  • Control of Reagent Stoichiometry: Ensure the precise stoichiometry of sodium nitrite. An excess can lead to undesired side reactions, while an insufficient amount will result in incomplete conversion of the starting aniline.

  • pH Control: After the formation of the diazonium salt, the pH of the solution is critical for the subsequent steps. For instance, in one documented procedure, the solution is neutralized to a pH of 4-5 with sodium acetate before proceeding.[1] This adjustment can be crucial for the stability and reactivity of the intermediate in the cyclization step.

Q6: I am observing the formation of an isomeric byproduct. What is the likely structure and how can I avoid it?

A6: A common issue in indazole synthesis is the formation of the 2H-indazole isomer in addition to the desired 1H-indazole.

Causality: The indazole ring system has two nitrogen atoms where substitution or protonation can occur, leading to the formation of 1H and 2H tautomers.[9][10] While the 1H-indazole is generally the more thermodynamically stable tautomer, reaction conditions can influence the regioselectivity of the cyclization or subsequent alkylation/arylation reactions, leading to mixtures of products.[11][12]

Mitigation Strategies:

  • Choice of Cyclization Strategy: Certain synthetic methods are inherently more regioselective. For instance, the Cadogan reductive cyclization is known to be an effective method for selectively generating 2H-indazoles, so avoiding such conditions would be prudent if the 1H isomer is desired.[11]

  • Purification: If a mixture of isomers is formed, careful column chromatography can often separate the 1H and 2H-indazoles. Their different polarities usually allow for effective separation on a silica gel column.

Q7: My final product is discolored (e.g., brown or dark oil) even after initial workup. What causes this and how can I purify it?

A7: Discoloration is often due to the formation of azo compounds or other polymeric byproducts.

Causality: Diazonium salts are highly electrophilic and can react with electron-rich aromatic compounds (including the starting aniline or the indazole product itself) in what is known as an azo coupling reaction. This leads to the formation of intensely colored azo compounds. Additionally, polymerization of intermediates or the final product can occur under harsh reaction conditions (e.g., high temperatures or presence of strong acids/bases for extended periods).

Mitigation Strategies:

  • Controlled Addition of Reagents: Add the sodium nitrite solution slowly and dropwise to the cooled aniline solution with vigorous stirring.[2] This ensures that the diazonium salt is formed in a controlled manner and can react intramolecularly before it has a chance to participate in intermolecular side reactions.

  • Effective Quenching: After the reaction is complete, quench the reaction mixture promptly by pouring it into an ice/acid or ice/base mixture as specified by the protocol to neutralize any remaining reactive species.[1]

  • Purification Techniques for Color Removal:

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help adsorb colored impurities.

    • Recrystallization: This is a highly effective method for removing both colored and structurally similar impurities.[7]

    • Steam Distillation: For certain precursors or related indole structures, steam distillation has been shown to be effective in removing non-volatile and colored impurities.[7]

Experimental Protocols & Data
Table 1: Representative Reaction Conditions for Indazole Synthesis
StepReagent/ConditionTemperaturePurposeReference
Diazotization Sodium Nitrite, Hydrochloric Acid0-5 °CFormation of the diazonium salt intermediate from the aniline precursor.[1][2]
Cyclization Varies (e.g., neutralization, addition to a thiol solution)0 °C to room tempIntramolecular cyclization to form the indazole ring.[1]
Workup Extraction with an organic solvent (e.g., Dichloromethane, Diethyl ether)Room TempIsolation of the crude product from the aqueous reaction mixture.[1]
Purification Column Chromatography or RecrystallizationRoom TempRemoval of impurities and isolation of the pure product.[5][6]
Protocol 1: General Procedure for the Synthesis of 5-Bromo-7-methoxy-1H-indazole

This is a generalized protocol based on similar syntheses and should be adapted and optimized for specific laboratory conditions.

  • Preparation of the Aniline Solution: Suspend 2-bromo-4-methoxy-6-methyl aniline hydrobromide in 8M hydrochloric acid in a reaction vessel equipped with a magnetic stirrer and a thermometer.

  • Cooling: Cool the suspension to 0°C using an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cold aniline suspension while maintaining the temperature below 5°C. Stir for an additional 10-15 minutes after the addition is complete.

  • Neutralization & Cyclization: Neutralize the resulting solution by adding solid sodium acetate until the pH reaches 4-5. In a separate flask, prepare a solution of 2-methyl-2-propanethiol in ethanol and cool it to 0°C. Add the neutralized diazonium salt solution dropwise to the thiol solution. Stir the mixture at 0°C for 30 minutes.

  • Workup: Pour the reaction mixture into an ice/concentrated hydrochloric acid mixture. Extract the aqueous phase with dichloromethane or diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by preparative HPLC to obtain the final product.[1]

Visualizing Reaction Pathways
Main Synthetic Pathway

Main_Synthesis Start 2-bromo-4-methoxy-6-methyl aniline Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO2, HCl 0-5 °C Product 5-Bromo-7-methoxy-1H-indazole Diazonium->Product Intramolecular Cyclization

Caption: Main synthetic route to 5-Bromo-7-methoxy-1H-indazole.

Common Side Reactions

Side_Reactions Diazonium Diazonium Salt Intermediate Phenol Phenolic Byproduct Diazonium->Phenol Reaction with H2O (Temp > 5°C) Azo Azo Compound (Colored Impurity) Diazonium->Azo Azo Coupling with Aniline/Indazole Isomer 2H-Indazole Isomer Diazonium->Isomer Alternative Cyclization Pathway

Caption: Potential side reactions from the diazonium intermediate.

III. References

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117. [Link]

  • (Reference not directly cited in the text, but relevant to the topic)

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117. [Link]

  • Keating, C., O'Brien, E. C., El-Sabbagh, M. A. I., & Müller-Bunz, H. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26647-26663. [Link]

  • Shi, Z., & Wang, F. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Organic Letters, 22(11), 4460-4464. [Link]

  • Shi, Z., & Wang, F. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Organic Letters, 22(11), 4460-4464. [Link]

  • (Reference not directly cited in the text, but relevant to the topic)

  • (Reference not directly cited in the text, but relevant to the topic)

  • (Reference not directly cited in the text, but relevant to the topic)

  • Sharma, A., Kumar, V., & Kumar, S. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Al-Hujran, T. A., Formanuik, A., & Al-Jubouri, H. (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Molbank, 2023(3), M1636. [Link]

  • (Reference not directly cited in the text, but relevant to the topic)

  • (Reference not directly cited in the text, but relevant to the topic)

  • (Reference not directly cited in the text, but relevant to the topic)

  • (Reference not directly cited in the text, but relevant to the topic)

  • (Reference not directly cited in the text, but relevant to the topic)

  • (Reference not directly cited in the text, but relevant to the topic)

  • Kumar, S., & Kumar, S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

Sources

Technical Support Center: Purification of 5-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-7-methoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. As an important intermediate in the synthesis of various therapeutic agents, achieving high purity is critical for downstream success.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges. The protocols and advice provided are synthesized from established chemical principles and proven methodologies for analogous indazole systems.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into purification, understanding the inherent properties of 5-Bromo-7-methoxy-1H-indazole is crucial for designing an effective strategy.

PropertyValueSource
CAS Number 1374652-62-6[2]
Molecular Formula C₈H₇BrN₂O[2]
Molecular Weight 227.06 g/mol [2]
Appearance Expected to be a solid (e.g., orange-red solid for the analogous 5-Bromo-7-methyl-1H-indazole)[1]
Storage Conditions 2-8°C, Sealed in a dry environment[2]

The recommended storage conditions suggest that the compound may have limited long-term stability at room temperature or could be sensitive to moisture and atmospheric conditions. The indazole core possesses both a weakly acidic N-H proton and a basic pyridine-type nitrogen, making its behavior in different pH environments a key consideration for purification.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 5-Bromo-7-methoxy-1H-indazole in a question-and-answer format.

A. Column Chromatography Issues

Question: My compound is streaking/tailing on the silica gel column. What's causing this and how can I fix it?

Answer: Tailing is a common issue with nitrogen-containing heterocyclic compounds like indazoles on silica gel. The primary cause is the interaction between the basic nitrogen atom in the indazole ring and the acidic silanol groups (Si-OH) on the silica surface. This leads to poor peak shape and inefficient separation.

  • Causality: The lone pair on the pyridine-type nitrogen (N2) can form strong hydrogen bonds with the acidic silica surface, causing the molecule to "stick" and elute slowly and unevenly.

  • Solution 1: Basic Modifier: Add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) is a common choice. Start with 0.1-0.5% (v/v) Et₃N in your hexane/ethyl acetate or dichloromethane/methanol mobile phase. The triethylamine will competitively bind to the acidic sites on the silica, masking them from your compound and allowing it to elute in a sharper band.

  • Solution 2: Alternative Stationary Phase: If a basic modifier is not compatible with your downstream application, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica for basic compounds. Alternatively, reversed-phase chromatography (C18 silica) is an excellent option, as detailed in the protocols section.

  • Solution 3: High Polarity Eluent: In some cases, using a highly polar solvent system, such as 5-10% methanol in dichloromethane, can help to overcome the strong interaction with the silica gel, though this may reduce selectivity.

Question: I'm having trouble separating my product from a close-running impurity. How can I improve the resolution?

Answer: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Step 1: TLC Solvent Screen: Before running a large column, perform a thorough solvent screen using Thin Layer Chromatography (TLC). Test various solvent systems with different polarities and compositions. Good starting points for indazoles include:

    • Hexane / Ethyl Acetate gradients

    • Dichloromethane / Methanol gradients

    • Toluene / Acetone gradients

    • Pro-Tip: Adding a small amount of a third solvent (e.g., a few drops of acetic acid if the impurity is basic, or methanol in a DCM/hexane system) can sometimes dramatically alter the selectivity.

  • Step 2: Column Parameters:

    • Finer Silica: Use a smaller particle size silica gel (e.g., 40-63 µm is standard, but finer grades are available).

    • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates.

    • Loading Method: Ensure your crude material is loaded onto the column in a minimal volume of solvent (dry loading is preferred) to start with a sharp band.

  • Step 3: Consider an Alternative Method: If silica gel chromatography is insufficient, preparative HPLC is a powerful alternative. For the positional isomer, 7-Bromo-5-methoxy-1H-indazole, preparative HPLC was successfully used for final purification.[3]

B. Recrystallization Issues

Question: My compound oils out instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. This is often due to the presence of impurities that depress the melting point or a solvent system that is too good at dissolving the compound.

  • Causality: The solution becomes supersaturated too quickly or at a temperature above the compound's melting point (or melting point of the impure mixture).

  • Solution 1: Change the Solvent System: Your primary solvent is likely too effective.

    • Add an Anti-Solvent: Slowly add a solvent in which your compound is less soluble (an "anti-solvent") to the hot, dissolved solution until it just starts to become cloudy. Then, add a drop or two of the primary solvent to redissolve the cloudiness and allow it to cool slowly. For a compound soluble in ethyl acetate, hexane or heptane would be a suitable anti-solvent.

    • Switch Solvents: Choose a solvent that provides lower solubility. For bromo-indazole derivatives, toluene and mixtures of chloroform/hexane have been used effectively for recrystallization.[4][5]

  • Solution 2: Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature, and then move it to a refrigerator (2-8°C). This gives the molecules more time to arrange into a crystal lattice.

  • Solution 3: Scratching/Seeding: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure solid, add a single seed crystal to the cooled, supersaturated solution.

Question: The purity of my material doesn't improve after recrystallization. Why?

Answer: This typically indicates one of two scenarios: either the impurity has very similar solubility properties to your product in the chosen solvent, or you are forming a solid solution.

  • Solution 1: Multi-Solvent Systems: A single solvent may not be able to differentiate between your product and the impurity. Experiment with solvent/anti-solvent pairs. For example, dissolve the crude material in a minimal amount of a good solvent like hot acetone or ethyl acetate, and then slowly add a poor solvent like water or hexane until turbidity persists, then heat to clarify and cool slowly.[6]

  • Solution 2: Activated Carbon Treatment: If the impurities are colored, they can sometimes be removed by treating the hot solution with a small amount of activated carbon (charcoal) before filtering and cooling. A patent for the related 5-bromo-7-azaindole successfully used toluene with activated carbon to achieve high purity.[5]

  • Solution 3: Acid-Base Extraction: Before recrystallization, consider an acid-base workup. Dissolve the crude material in a solvent like ethyl acetate. Wash with a mild acid (e.g., 1M HCl) to remove basic impurities, then with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities. This can significantly simplify the impurity profile, making the final recrystallization more effective.

III. Key Purification Strategies & Protocols

Strategy 1: Flash Column Chromatography (Silica Gel)

This is the most common method for initial purification to remove baseline impurities and unreacted starting materials.

Workflow Diagram:

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Processing crude Crude Product dissolve Dissolve in min. DCM crude->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb dry Dry under Vacuum adsorb->dry load Dry Load Sample dry->load pack Pack Silica Column (e.g., Hexane/EtOAc 95:5) pack->load elute Elute with Gradient (e.g., 5% to 40% EtOAc) load->elute collect Collect Fractions (Monitor by TLC) elute->collect pool Pool Pure Fractions collect->pool evap Evaporate Solvent pool->evap final Pure Compound evap->final

Sources

identifying impurities in 5-Bromo-7-methoxy-1H-indazole NMR

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide: Identifying Impurities in 5-Bromo-7-methoxy-1H-indazole by NMR Spectroscopy

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize 5-Bromo-7-methoxy-1H-indazole in their workflows. Purity is paramount for reproducible results and regulatory compliance, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for identifying and quantifying impurities. This document provides a series of troubleshooting steps and frequently asked questions to help you interpret your NMR spectra with confidence.

Introduction: Why Scrutinize the Spectrum?

5-Bromo-7-methoxy-1H-indazole is a key building block in modern drug discovery. The precise arrangement of its substituents is critical for its intended biological activity and downstream synthetic transformations. Even minor impurities, whether they are residual starting materials, isomeric byproducts, or degradation products, can have significant consequences. This guide explains the causality behind spectral features, enabling you to move from observation to identification.

Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR signals for pure 5-Bromo-7-methoxy-1H-indazole?

A1: Before you can find what's wrong, you must know what right looks like. The spectrum of the pure compound is your reference point. The structure, with standard numbering, is shown below.

Caption: Structure of 5-Bromo-7-methoxy-1H-indazole.

The expected chemical shifts can vary slightly based on the solvent and concentration. The following table provides predicted and typical literature values for reference.

Assignment Proton (¹H) Predicted δ (ppm)Carbon (¹³C) Predicted δ (ppm)Key Characteristics
N1-H 12.5 - 13.5N/AVery broad singlet; disappears upon D₂O shake. Position is highly dependent on solvent and concentration.
H3 ~8.1~135Singlet or narrow triplet (coupling to N).
H4 ~7.3~110Doublet, J ≈ 1.5-2.0 Hz (meta-coupling to H6).
H6 ~6.9~105Doublet, J ≈ 1.5-2.0 Hz (meta-coupling to H4).
7-OCH₃ ~4.0~56Sharp singlet, integrating to 3H.
C3a N/A~140Quaternary Carbon.
C5 N/A~115Quaternary Carbon (attached to Br).
C7 N/A~148Quaternary Carbon (attached to OMe).
C7a N/A~128Quaternary Carbon.
Q2: My NMR spectrum shows unexpected peaks. What are the most common sources of these impurities?

A2: Unidentified signals in an NMR spectrum can almost always be categorized into one of four groups. A systematic approach is crucial for efficient identification.

Impurity_Workflow cluster_1 Analysis & Identification Start Unexpected Peaks in NMR Spectrum Cat1 Residual Solvents (Reaction/Purification) Start->Cat1 Cat2 Process-Related (Starting Materials, Byproducts) Start->Cat2 Cat3 Degradation Products Start->Cat3 Cat4 Exogenous (Grease, Plasticizers, etc.) Start->Cat4 Solvents Compare shifts to known solvent tables. (e.g., Gottlieb et al.) Cat1->Solvents Process Analyze synthesis route. Compare to spectra of starting materials/isomers. Cat2->Process Degradation Consider stability. Look for hydrolysis, oxidation, or debromination signals. Cat3->Degradation Exogenous Check for characteristic patterns (e.g., broad grease peaks, phthalate multiplets). Cat4->Exogenous

Caption: General workflow for impurity identification.

  • Residual Solvents: The most common source of impurities. These are introduced during the reaction, work-up, or purification (e.g., column chromatography, recrystallization).[1]

  • Process-Related Impurities: These originate directly from the chemical synthesis. They include unreacted starting materials or stable intermediates and byproducts from side reactions.[2]

  • Degradation Products: Result from the chemical breakdown of the final product due to factors like light, air (oxidation), or residual acid/base from the synthesis.

  • Exogenous Contaminants: Non-process-related impurities introduced from lab equipment, such as silicone grease from joints, plasticizers from tubing, or dust.[3]

Troubleshooting Specific Impurities
Q3: How can I identify residual starting materials in my sample?

A3: This requires knowledge of the synthetic route. A common synthesis for substituted indazoles involves the cyclization of a substituted aniline derivative.[4][5] For 5-Bromo-7-methoxy-1H-indazole, a likely precursor is 2-bromo-4-methoxy-6-methylaniline .

Synthesis_Scheme SM 2-Bromo-4-methoxy- 6-methylaniline (Starting Material) Step1 1. Diazotization (NaNO₂, HCl) SM->Step1 Step2 2. Cyclization (Base) Step1->Step2 Product 5-Bromo-7-methoxy- 1H-indazole (Desired Product) Step2->Product Byproduct Isomeric Byproducts (e.g., 7-Bromo-5-methoxy) Step2->Byproduct Side Reaction

Caption: Simplified synthetic pathway and potential byproducts.

If this starting material remains, you would expect to see its characteristic signals.

Potential Impurity Key ¹H NMR Signals (in CDCl₃) Rationale for Identification
2-Bromo-4-methoxy-6-methylaniline ~6.8-7.2 ppm: Two singlets/doublets for aromatic protons.~3.8 ppm: Singlet (3H) for -OCH₃.~2.2 ppm: Singlet (3H) for Ar-CH₃.~4.0-4.5 ppm: Broad singlet (2H) for -NH₂.The key diagnostic signal is the aromatic methyl group singlet around 2.2 ppm . This region should be clean in the final product. The presence of the aniline -NH₂ protons can also be a clue.
4-methoxy-2-methylaniline (Precursor to the above)~6.6-6.8 ppm: Multiple signals in the aromatic region.~3.7 ppm: Singlet (3H) for -OCH₃.~2.1 ppm: Singlet (3H) for Ar-CH₃.~3.5 ppm: Broad singlet (2H) for -NH₂.Very similar to the brominated version but lacks the downfield shift caused by the bromine atom. Again, the Ar-CH₃ peak is the smoking gun.

Verification Protocol: The most reliable method to confirm a suspected starting material is to run a ¹H NMR spectrum of an authentic sample of the suspected compound under the same conditions. Alternatively, "spiking" your sample by adding a tiny amount of the suspected impurity to the NMR tube will cause the corresponding peaks to increase in integration, confirming their identity.

Q4: My elemental analysis is correct, but the NMR is not clean. Could it be an isomer?

A4: Yes, this is a very common and often challenging issue. Isomeric impurities have the same mass and elemental composition, making them invisible to mass spectrometry and combustion analysis. The synthesis of substituted indazoles can sometimes yield isomers.[5][6]

A plausible isomeric byproduct is 7-Bromo-5-methoxy-1H-indazole . This could arise from imperfect regioselectivity during the synthesis. Distinguishing this from your target product relies on subtle differences in the NMR spectrum, primarily in the aromatic region.

Compound H4 Signal H6 Signal Rationale
5-Bromo-7-methoxy-1H-indazole (Target) Doublet, ~7.3 ppmDoublet, ~6.9 ppmH6 is ortho to the electron-donating -OCH₃ group, shifting it significantly upfield. H4 is para to the -OCH₃, also experiencing an upfield shift, but less pronounced.
7-Bromo-5-methoxy-1H-indazole (Isomer) Doublet, ~7.6 ppmDoublet, ~7.4 ppmH4 is ortho to the electron-withdrawing -Br group, shifting it downfield. H6 is para to the -Br, also shifted downfield. The signals would be closer together and further downfield than in the target molecule.

Advanced Analysis: If ambiguity remains, 2D NMR experiments are essential.

  • NOESY/ROESY: A cross-peak between the -OCH₃ protons (~4.0 ppm) and the H6 proton (~6.9 ppm) would strongly support the 7-methoxy structure. The absence of this correlation would suggest the isomer.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. A ³J correlation from the H6 proton to the C7 carbon (the one bearing the methoxy group) would confirm the desired 5-bromo-7-methoxy structure.

Q5: I see sharp singlets at 2.17, 3.31, 7.26, and 8.32 ppm in my DMSO-d₆ spectrum. What are they?

A5: These are almost certainly common residual laboratory solvents. Their chemical shifts are highly characteristic and well-documented.[7] It is crucial to know which solvents were used in your reaction and purification to narrow down the possibilities.

Solvent ¹H Shift (CDCl₃) ¹H Shift (DMSO-d₆) Multiplicity
Acetone2.172.09Singlet
Acetonitrile1.942.06Singlet
Dichloromethane (DCM)5.305.76Singlet
Diethyl Ether3.48 (q), 1.21 (t)3.39 (q), 1.10 (t)Quartet, Triplet
N,N-Dimethylformamide (DMF)8.03, 2.92, 2.757.96, 2.88, 2.71Singlet, Singlet, Singlet
Ethyl Acetate (EtOAc)4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.16 (t)Quartet, Singlet, Triplet
Hexane / Pentane~0.9 (t), ~1.3 (m)~0.8 (t), ~1.2 (m)Complex multiplets
Methanol3.493.16Singlet
Toluene7.2-7.4 (m), 2.36 (s)7.2-7.3 (m), 2.30 (s)Multiplet, Singlet
Water (H₂O/HDO)~1.56~3.33Broad Singlet
Silicone Grease~0.07~0.05Broad Singlet

Data adapted from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62, 7512-7515.[7]

Pro Tip: Always check the deuterated solvent peak itself. For example, residual CHCl₃ in a CDCl₃ bottle appears at 7.26 ppm. Residual DMSO-d₅ in a DMSO-d₆ bottle appears as a quintet at 2.50 ppm.

References
  • Moser, A. (n.d.). Distinguishing Impurities … Part 1. ACD/Labs. Retrieved from [Link]

  • Kaur, N., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-7-methoxy-1h-indazole. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Chemistry LibreTexts. (2022). NMR in Lab- Solvent Impurities. Retrieved from [Link]

  • Reddit. (2022). Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Process related and degradation impurities in anti-inflammatory drug Roflumilast. Retrieved from [Link]

Sources

Navigating the Regioselectivity Challenge: A Troubleshooting Guide for N1 vs. N2 Alkylation of 5-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the regioselective alkylation of 5-Bromo-7-methoxy-1H-indazole. The propensity of the indazole core to undergo alkylation at either the N1 or N2 position presents a common yet significant synthetic hurdle. This document provides in-depth, field-proven insights and troubleshooting strategies to help you achieve your desired N-alkylation outcome with precision and reproducibility.

The Core Challenge: Understanding the N1/N2 Dichotomy

The alkylation of 1H-indazoles is a classic example of a reaction governed by a delicate interplay of electronic and steric factors, often leading to a mixture of N1 and N2 isomers. The thermodynamically more stable 1H-indazole tautomer can react at either nitrogen, and the outcome is highly dependent on the reaction conditions. Generally, N1-alkylation is considered the thermodynamically controlled pathway, while N2-alkylation is often the kinetically favored route.[1] However, this is a simplification, and the reality is a nuanced landscape influenced by multiple variables.

For 5-Bromo-7-methoxy-1H-indazole, the substituents introduce additional layers of complexity. The electron-withdrawing nature of the bromine at the 5-position and the electron-donating and sterically hindering methoxy group at the 7-position can significantly influence the nucleophilicity of the N1 and N2 positions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the alkylation of 5-Bromo-7-methoxy-1H-indazole in a question-and-answer format.

Q1: My reaction is producing a nearly inseparable mixture of N1 and N2 isomers. How can I improve the regioselectivity?

A1: This is the most frequent challenge. To steer the reaction towards a single isomer, you need to manipulate the reaction conditions to favor either the kinetic or thermodynamic pathway.

  • For Preferential N1 Alkylation (Thermodynamic Control):

    • Base and Solvent Choice: A strong, non-coordinating base in a non-polar, aprotic solvent is often effective. For instance, using sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) or dioxane can favor the formation of the N1-alkylated product.[2][3] The rationale here is the formation of a tight ion pair between the indazole anion and the sodium cation, which can sterically direct the alkylating agent to the less hindered N1 position.

    • Temperature: Running the reaction at a higher temperature can facilitate the equilibration of the initially formed N2-isomer to the more thermodynamically stable N1-isomer.[4]

  • For Preferential N2 Alkylation (Kinetic Control):

    • Base and Solvent Choice: A weaker base and a polar, aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) often favor N2 alkylation. Bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[5][6] In these solvents, the cation is well-solvated, leading to a "freer" indazolide anion where the more nucleophilic N2 position can react faster.

    • Acidic Conditions: Interestingly, under mild acidic conditions, highly selective N2-alkylation can be achieved.[1][7] This is because protonation of the alkylating agent can facilitate nucleophilic attack by the N2-nitrogen.[7]

Q2: I am trying to achieve N1 alkylation, but the reaction is sluggish and gives low yields, even with NaH in THF.

A2: The steric hindrance from the 7-methoxy group can impede access to the N1 position, leading to slower reaction rates. Here are some strategies to overcome this:

  • Increase Reaction Temperature: Gently heating the reaction (e.g., to 50 °C) can provide the necessary activation energy to overcome the steric barrier.[6]

  • Consider a Different Strong Base: While NaH is common, potassium hydride (KH) or lithium diisopropylamide (LDA) could be explored, as the counter-ion can influence the aggregation state and reactivity of the indazolide.

  • Change the Alkylating Agent: If you are using a bulky alkyl halide, switching to a less sterically demanding one (e.g., methyl iodide vs. isopropyl iodide) can improve the reaction rate. For bulkier groups, consider using a more reactive electrophile like a triflate or tosylate.

Q3: I am observing significant amounts of the N1 isomer even when targeting the N2 product under basic conditions.

A3: This suggests that the reaction conditions are allowing for thermodynamic equilibration. To favor the kinetic N2 product:

  • Lower the Reaction Temperature: Running the reaction at room temperature or even lower temperatures can help trap the kinetically favored N2-isomer before it has a chance to rearrange to the N1-isomer.

  • Use a Milder Base: A very strong base can lead to a higher concentration of the indazolide anion, potentially facilitating equilibration. Switching from a strong base to a milder one like K₂CO₃ might improve N2 selectivity.

  • Mitsunobu Conditions: The Mitsunobu reaction (using, for example, an alcohol, triphenylphosphine, and diethyl azodicarboxylate) is known to often favor N2-alkylation for indazoles.[2][8]

Visualizing the Reaction Pathways

The following diagram illustrates the competing N1 and N2 alkylation pathways and the key factors influencing the regioselectivity.

G cluster_0 Reaction Conditions cluster_1 Indazole Substrate cluster_2 Reaction Pathways cluster_3 Products Base Base (e.g., NaH, K2CO3) N1_Pathway N1 Alkylation (Thermodynamic Control) Base->N1_Pathway Strong, non-coordinating N2_Pathway N2 Alkylation (Kinetic Control) Base->N2_Pathway Weaker Solvent Solvent (e.g., THF, DMF) Solvent->N1_Pathway Non-polar Solvent->N2_Pathway Polar aprotic Temperature Temperature (e.g., RT, Reflux) Temperature->N1_Pathway High Temperature->N2_Pathway Low Electrophile Alkylating Agent (R-X) Electrophile->N1_Pathway Less hindered Electrophile->N2_Pathway More reactive Indazole 5-Bromo-7-methoxy-1H-indazole Indazole->N1_Pathway Indazole->N2_Pathway N1_Product N1-Alkyl-5-bromo-7-methoxy-indazole N1_Pathway->N1_Product N2_Product N2-Alkyl-5-bromo-7-methoxy-indazole N2_Pathway->N2_Product

Caption: Factors influencing N1 vs. N2 alkylation of 5-Bromo-7-methoxy-1H-indazole.

Summary of Reaction Conditions for Regioselectivity

Desired IsomerBaseSolventTemperatureRationale
N1-Alkylated NaH, KH, LDATHF, DioxaneRoom Temp to RefluxThermodynamic control, steric direction by counter-ion.[2][3]
N2-Alkylated K₂CO₃, Cs₂CO₃DMF, DMSOLow to Room TempKinetic control, "free" anion formation.[5][6]
N2-Alkylated (Acidic)DioxaneRoom Temp to 60°CAcid-catalyzed activation of the electrophile.[7]
N2-Alkylated MitsunobuTHF0°C to Room TempOften kinetically favors N2 position.[2][8]

Experimental Protocols

Protocol 1: Selective N1-Alkylation

This protocol is designed to favor the thermodynamically controlled N1-alkylation product.

  • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF (10 mL/mmol of indazole) under an inert atmosphere (N₂ or Ar), add 5-Bromo-7-methoxy-1H-indazole (1.0 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise at 0 °C.

  • The reaction is then stirred at room temperature or gently heated (e.g., 50 °C) and monitored by TLC or LC-MS until completion.

  • Upon completion, the reaction is carefully quenched with saturated aqueous NH₄Cl solution and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography (silica gel) to isolate the N1-alkylated indazole.

Protocol 2: Selective N2-Alkylation

This protocol aims to produce the kinetically favored N2-alkylated product.

  • To a solution of 5-Bromo-7-methoxy-1H-indazole (1.0 eq) in anhydrous DMF (10 mL/mmol of indazole), add cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkylating agent (1.1 eq) and continue stirring at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed in vacuo.

  • Purify the residue by flash column chromatography (silica gel) to obtain the desired N2-alkylated product.

Concluding Remarks

The regioselective alkylation of 5-Bromo-7-methoxy-1H-indazole is a challenging yet controllable transformation. By carefully selecting the base, solvent, and temperature, researchers can effectively steer the reaction towards the desired N1 or N2 isomer. This guide provides a starting point for troubleshooting and optimization. Remember that each specific substrate and alkylating agent combination may require fine-tuning of these conditions to achieve optimal results.

References

  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Retrieved from [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry, 20, 1940–1954. Retrieved from [Link]

  • Alam, M. A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Tetrahedron Letters, 79, 153251. Retrieved from [Link]

  • Alam, M. A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(44), 27245–27254. Retrieved from [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2022). Synthesis, 54(16), 3215–3222. Retrieved from [Link]

  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. (n.d.). Connect Journals. Retrieved from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). University College Cork. Retrieved from [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). RSC Advances, 14(11), 7765–7771. Retrieved from [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health. Retrieved from [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). ResearchGate. Retrieved from [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). National Institutes of Health. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for 5-Bromo-7-methoxy-1H-indazole Suzuki Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-7-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this specific transformation. The following content is structured in a question-and-answer format to directly address potential challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for a catalyst system for the Suzuki coupling of 5-Bromo-7-methoxy-1H-indazole?

A1: For the Suzuki coupling of bromoindazoles, a common and effective starting point is a palladium catalyst with a phosphine ligand.[1][2] Based on studies with structurally similar 5-bromoindazoles, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent choice.[1] It has demonstrated high efficacy in the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole, affording high yields in a short reaction time.[1]

The dppf ligand provides both electron-richness and steric bulk to the palladium center, which facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3]

A typical starting protocol would be:

  • Catalyst: Pd(dppf)Cl₂ (2-5 mol%)

  • Base: K₂CO₃ (2-3 equivalents)

  • Solvent: Dimethoxyethane (DME) or a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[1][2]

  • Temperature: 80-100 °C.[1][2]

It is crucial to ensure all reagents and solvents are of high purity and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Q2: My reaction is giving low yield. What are the common causes and how can I troubleshoot this?

A2: Low yield in the Suzuki coupling of 5-Bromo-7-methoxy-1H-indazole can stem from several factors. Here's a systematic troubleshooting approach:

  • Catalyst Inactivity: The Pd(0) active species may not be forming efficiently or is deactivating.

    • Solution: Consider using a pre-catalyst that readily forms the active Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand is in the correct ratio (typically 2:1 P:Pd). You can also try alternative catalysts like Pd(PPh₃)₄, although in some bromoindazole couplings, it has shown lower activity than Pd(dppf)Cl₂.[4]

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is a critical step and is highly dependent on the base.[5]

    • Solution: If K₂CO₃ is not effective, consider a stronger base like Cs₂CO₃ or K₃PO₄. The choice of base can significantly impact the reaction rate and yield.[6] Ensure the base is finely powdered and dry.

  • Side Reactions:

    • Homocoupling of the boronic acid: This is a common side reaction. It can be minimized by the slow addition of the boronic acid or by using a boronic ester (e.g., a pinacol ester) which is more stable.

    • Protodeborylation of the boronic acid: This is the cleavage of the C-B bond by a proton source.

      • Solution: Ensure your solvent and base are anhydrous. Using a boronic ester can also mitigate this issue.

    • Dehalogenation of the bromoindazole: This results in the formation of 7-methoxy-1H-indazole.

      • Solution: This can be caused by impurities in the reagents or catalyst degradation. Ensure high-purity starting materials and rigorously degas your reaction mixture.

  • Steric Hindrance and Electronic Effects: The methoxy group at the 7-position, while electron-donating, could potentially chelate to the palladium center, influencing the geometry of the transition state and reaction rate.[7][8] The unprotected N-H of the indazole can also interact with the catalyst or base.

    • Solution: If standard conditions fail, consider protecting the indazole nitrogen (e.g., with a BOC or SEM group). This can improve solubility and prevent unwanted side reactions.

Q3: I am observing multiple spots on my TLC, including what appears to be starting material and a non-polar byproduct. What could be happening?

A3: This scenario often points to a stalled reaction and the formation of byproducts.

  • Persistent Starting Material: This indicates that the oxidative addition of the palladium catalyst to the C-Br bond is slow or incomplete.

    • Troubleshooting:

      • Increase Temperature: Carefully increasing the reaction temperature in increments of 10-20 °C can facilitate oxidative addition.

      • Change Ligand: A more electron-rich and sterically hindered ligand, such as SPhos or XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, can be more effective for challenging substrates.

      • Solvent Choice: A more polar aprotic solvent like DMF or DMA can sometimes accelerate the reaction, but be mindful of potential side reactions at higher temperatures.

  • Non-polar Byproduct: This is often the result of homocoupling of your boronic acid.

    • Troubleshooting:

      • Check Boronic Acid Quality: Ensure your boronic acid is pure and has not started to decompose.

      • Optimize Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can promote homocoupling.

      • Degas Thoroughly: Oxygen can promote the homocoupling of boronic acids. Ensure your reaction mixture is thoroughly purged with an inert gas.

Catalyst and Condition Selection Guide

The following table summarizes recommended starting conditions and potential optimization strategies for the Suzuki coupling of 5-Bromo-7-methoxy-1H-indazole, based on successful reports for similar bromoindazoles.

ParameterRecommended Starting ConditionOptimization StrategiesRationale
Catalyst Pd(dppf)Cl₂ (3 mol%)Pd(OAc)₂/SPhos, Pd(PPh₃)₄Pd(dppf)Cl₂ is a robust and often highly effective catalyst for bromoindazoles.[1] Buchwald-type ligands like SPhos can be effective for more challenging couplings.
Ligand dppf (from pre-catalyst)SPhos, XPhos, P(t-Bu)₃The choice of ligand is critical for tuning the reactivity of the palladium center.
Base K₂CO₃ (2.5 equiv)Cs₂CO₃, K₃PO₄, Na₂CO₃The base is crucial for activating the boronic acid for transmetalation.[6] Stronger bases can accelerate this step.
Solvent DME or 1,4-Dioxane/H₂O (4:1)Toluene/H₂O, THF/H₂O, DMFThe solvent system affects the solubility of all components and can influence the reaction rate.[2]
Temperature 80-100 °C60-120 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-7-methoxy-1H-indazole
  • To a dry reaction vessel, add 5-Bromo-7-methoxy-1H-indazole (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv) and the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[2]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation Ar'-B(OH)₂ Base RedElim Reductive Elimination (Ar-Ar') Transmetalation->RedElim Isomerization RedElim->Pd0 Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow

This decision tree provides a logical approach to troubleshooting common issues in the Suzuki coupling of 5-Bromo-7-methoxy-1H-indazole.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst active? (Fresh catalyst, inert atmosphere) Start->Check_Catalyst Check_Base Is the base appropriate? (Dry, sufficient strength) Check_Catalyst->Check_Base Yes Change_Catalyst Try alternative catalyst/ligand (e.g., Pd(OAc)₂/SPhos) Check_Catalyst->Change_Catalyst No Check_Reagents Are starting materials pure? (Bromoindazole, Boronic acid) Check_Base->Check_Reagents Yes Change_Base Screen stronger bases (e.g., Cs₂CO₃, K₃PO₄) Check_Base->Change_Base No Optimize_Conditions Systematic Optimization Check_Reagents->Optimize_Conditions Yes Protect_NH Consider N-protection of indazole Check_Reagents->Protect_NH Potential Issue Success Improved Yield Optimize_Conditions->Success Change_Catalyst->Optimize_Conditions Change_Base->Optimize_Conditions Protect_NH->Optimize_Conditions

Caption: A decision tree for troubleshooting the Suzuki reaction.

References

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4378–4391. Available from: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]

  • Yoneda, J. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Shaik, F. P., Latha, D., & Mulakayala, N. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26366-26375. Available from: [Link]

  • Osiński, P. W., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Available from: [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Available from: [Link]

  • Osiński, P. W., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available from: [Link]

  • Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. Available from: [Link]

  • Migliorini, A., et al. (2012). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Available from: [Link]

  • Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. ResearchGate. Available from: [Link]

  • Shaik, F. P., Latha, D., & Mulakayala, N. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Available from: [Link]

Sources

Technical Support Center: Large-Scale Synthesis of 5-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-7-methoxy-1H-indazole. This guide is designed for researchers, chemists, and process development professionals engaged in the large-scale production of this critical heterocyclic building block. As a key intermediate in the development of pharmacologically active molecules, particularly kinase inhibitors, a robust and scalable synthesis is paramount.[1] This document provides a detailed synthesis protocol, in-depth troubleshooting advice, and answers to frequently asked questions, grounded in established chemical principles and practical field experience.

Recommended Synthesis Workflow

The recommended large-scale synthesis of 5-Bromo-7-methoxy-1H-indazole is a two-stage process commencing from the commercially available starting material, 3-methoxy-5-methylaniline. The strategy involves an initial regioselective bromination followed by a diazotization and intramolecular cyclization sequence. This pathway is selected for its reliability, scalability, and use of relatively accessible reagents.

G cluster_0 Stage 1: Regioselective Bromination cluster_1 Stage 2: Diazotization & Cyclization cluster_2 Purification A 3-Methoxy-5-methylaniline (Starting Material) B Intermediate 1: 2-Bromo-3-methoxy-5-methylaniline A->B  Br2 or NBS  Solvent (e.g., Chloroform)  Controlled Temperature C Intermediate 2: In situ Diazonium Salt B->C  NaNO2, aq. Acid (e.g., HCl)  0-5 °C D Final Product: 5-Bromo-7-methoxy-1H-indazole C->D  Base-mediated Cyclization  (e.g., KOtBu in DMSO) E Crude Product D->E  Work-up & Extraction F Purified 5-Bromo-7-methoxy-1H-indazole E->F  Recrystallization or  Column Chromatography

Caption: Overall workflow for the synthesis of 5-Bromo-7-methoxy-1H-indazole.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous indazole syntheses and optimized for large-scale production.[1][2]

Quantitative Data Summary
ParameterValue / ConditionsRationale & Key Insight
Starting Material 3-Methoxy-5-methylanilineCommercially available. The methoxy and methyl groups direct the bromination.
Key Reagents N-Bromosuccinimide (NBS), Sodium Nitrite (NaNO₂), Potassium tert-butoxide (KOtBu)NBS is often preferred over liquid Br₂ at scale for easier handling and improved selectivity. NaNO₂ is a standard diazotizing agent. KOtBu is a strong, non-nucleophilic base ideal for the cyclization step.[2]
Solvents Acetonitrile (ACN) or Dichloromethane (DCM) for bromination; DMSO for cyclization.ACN/DCM are suitable for bromination. DMSO is an excellent solvent for the KOtBu-mediated cyclization, promoting the reaction rate.[2]
Reaction Temperature Bromination: 0-25°C; Diazotization: 0-5°C; Cyclization: 10-25°CStrict temperature control is critical, especially for the unstable diazonium salt intermediate. The cyclization is exothermic and requires initial cooling.[2]
Typical Yield Stage 1: ~85-90%; Stage 2: ~80-86%Yields are process-dependent and can be optimized. Purity is paramount.
Purity Assessment HPLC, LC/MS, ¹H-NMRStandard analytical techniques to confirm product identity and purity.
Step-by-Step Methodology

Stage 1: Synthesis of 2-Bromo-3-methoxy-5-methylaniline

  • Reactor Setup: Charge a suitable reactor, equipped with a mechanical stirrer, thermometer, and dropping funnel, with 3-methoxy-5-methylaniline (1.0 eq) and acetonitrile (10-15 vol).

  • Cooling: Cool the solution to 0-5°C using an appropriate cooling bath.

  • Bromination: Prepare a solution of N-Bromosuccinimide (NBS) (1.05-1.1 eq) in acetonitrile (5 vol). Add the NBS solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

    • Causality Insight: Using a slight excess of NBS ensures complete consumption of the starting material. Slow, controlled addition is vital to manage the exotherm and prevent the formation of di-brominated impurities.

  • Reaction Monitoring: Stir the mixture at 5-10°C for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a 10% aqueous sodium thiosulfate solution. Separate the organic layer, wash with water and brine, then dry over anhydrous magnesium sulfate.[2]

  • Isolation: Concentrate the organic phase under reduced pressure to yield the crude product, which can be used directly in the next step or purified by recrystallization if necessary.

Stage 2: Synthesis of 5-Bromo-7-methoxy-1H-indazole

  • Diazotization: Suspend the crude 2-Bromo-3-methoxy-5-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (8 M) and water at 0°C.[2]

  • Add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the internal temperature strictly between 0-5°C. The formation of the diazonium salt is typically rapid.

    • Causality Insight: Diazonium salts are notoriously unstable and can decompose violently at elevated temperatures. Maintaining a low temperature is the single most critical safety and yield-defining parameter in this step.

  • Neutralization: After 15-20 minutes, carefully add solid sodium acetate in portions until the pH of the solution reaches 4-5.[2] This prepares the diazonium salt for the subsequent steps.

  • Cyclization Setup: In a separate, larger reactor, prepare a solution of potassium tert-butoxide (KOtBu) (6-8 eq) in anhydrous dimethyl sulfoxide (DMSO).[2] Cool this mixture to ~10°C in a water bath.

    • Causality Insight: A large excess of strong base is used to drive the intramolecular cyclization to completion. The reaction is highly exothermic, and pre-cooling the base solution is essential before adding the reaction intermediate.

  • Cyclization Reaction: Transfer the cold diazonium salt solution from step 3 into the KOtBu/DMSO mixture via cannula or a dropping funnel over 30-45 minutes, maintaining the temperature below 25°C.

  • Completion: Once the addition is complete, remove the cooling bath and stir for an additional 30-60 minutes at ambient temperature.

  • Quench & Isolation: Carefully pour the reaction mixture into a vessel containing a mixture of ice and concentrated hydrochloric acid to neutralize the excess base and precipitate the product.[2]

  • Extraction & Purification: Extract the product with dichloromethane or ethyl acetate (2x). Combine the organic layers, wash with water (3x) and brine, dry over magnesium sulfate, and concentrate under vacuum.[2] The resulting brown solid can be purified by preparative HPLC or recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the final product.

Troubleshooting Guide

Caption: Troubleshooting decision tree for common synthesis issues.

Q: My bromination reaction (Stage 1) is sluggish and gives a low yield. What's going wrong?

A: This issue typically points to two main causes: reagent stoichiometry/purity or reaction temperature.

  • Reagent Activity: Ensure your N-Bromosuccinimide (NBS) is pure and has not degraded. It's often beneficial to use a slight excess (e.g., 1.05 equivalents) to drive the reaction to completion.

  • Temperature Control: While low temperatures are necessary to control selectivity, the reaction rate can be slow if it's kept too cold for an extended period. After the initial controlled addition at 0-5°C, allowing the reaction to stir at ambient temperature (20-25°C) for a few hours can often ensure full conversion. Always monitor via TLC or HPLC before quenching.

Q: I'm observing significant amounts of di- and tri-brominated impurities. How can I improve the regioselectivity?

A: The formation of poly-halogenated species is a common challenge.[3][4] The key is to control the localized concentration of the electrophilic bromine.

  • Slow Addition: The single most effective technique is the slow, dropwise addition of your brominating agent to a well-stirred solution of the aniline. This prevents any single area of the reaction mixture from having a high concentration of bromine, which can lead to over-bromination of the activated ring.

  • Choice of Brominating Agent: While liquid bromine can be used, NBS or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often better choices for large-scale work as they are solids and release bromine more slowly in situ, which can improve selectivity.[5]

Q: The diazotization and cyclization step (Stage 2) resulted in a low yield of a dark, tarry crude product. What happened?

A: This is almost always due to the decomposition of the intermediate diazonium salt.

  • Temperature is Critical: Diazonium salts are highly unstable. The temperature of the reaction mixture MUST be kept below 5°C at all times during its generation and handling.[2] Any temperature spike will lead to decomposition, N₂ evolution, and the formation of myriad phenolic and polymeric side products, resulting in the tar you observed.

  • Immediate Use: Once generated, the diazonium salt solution should be used immediately in the subsequent cyclization step. It cannot be stored.

  • Base Quality: The potassium tert-butoxide used for the cyclization must be anhydrous. The presence of water can interfere with the base and react with the diazonium intermediate, reducing the yield of the desired indazole.

Q: My final product is difficult to purify. Are there any tips for crystallization?

A: Purification of indazoles can be challenging due to the presence of closely-related impurities.

  • Solvent Screening: If direct crystallization from the crude solid is not effective, perform a small-scale solvent screening. Common systems include isopropanol/water, ethyl acetate/heptane, or toluene. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.

  • Charcoal/Silica Treatment: If the crude product is highly colored, a hot filtration through a small pad of activated charcoal or silica gel (as a "plug") can help remove polymeric, colored impurities before setting up the crystallization.

Frequently Asked Questions (FAQs)

Q1: Why is 3-methoxy-5-methylaniline the recommended starting material?

A1: This starting material is chosen for its substitution pattern. The methoxy (ortho-, para-directing) and methyl (ortho-, para-directing) groups synergistically activate the C2 position for electrophilic bromination, ensuring high regioselectivity for the required 2-bromo intermediate. The relative positions of these groups are also perfectly set up for the subsequent intramolecular cyclization to form the desired indazole ring system.

Q2: Are there safer alternatives to the classical diazotization with sodium nitrite and strong acid?

A2: For indazole synthesis via this route, the generation of a diazonium salt is fundamental. While sodium nitrite is the industry standard, using other diazotizing agents like isoamyl nitrite or tert-butyl nitrite in an organic solvent can sometimes offer milder conditions and avoid the use of strong aqueous acids.[1][6] However, these reagents are more expensive and may present their own safety challenges. For any large-scale diazotization, a thorough process safety review (including calorimetry) is essential to understand and control the thermal hazards.

Q3: Can other methods be used to synthesize this molecule?

A3: Yes, modern organic chemistry offers several alternatives, although they may require more specialized catalysts or starting materials.[7] Methods like palladium-catalyzed intramolecular C-N bond formation or [3+2] cycloaddition reactions are powerful but may be more difficult to scale up economically compared to the classical approach described here.[7][8] For instance, a Cu-mediated Ullmann-type cyclization of a corresponding hydrazone is a viable, scalable alternative that avoids the potentially hazardous nitrosation step.[9]

Q4: What are the primary safety concerns for this process at scale?

A4: The three primary safety concerns are:

  • Handling Brominating Agents: Liquid bromine is highly corrosive and toxic. Using solid reagents like NBS or DBDMH mitigates some of these risks, but proper personal protective equipment (PPE) and containment are still required.

  • Thermal Runaway: Both the bromination and, more critically, the diazotization/cyclization steps are exothermic. Large-scale reactors must have adequate cooling capacity, and reagents must be added slowly and in a controlled manner with constant monitoring of the internal temperature.

  • Diazonium Salt Instability: As mentioned, diazonium salts can decompose explosively. Never allow the temperature to rise above the recommended limit, and never attempt to isolate the diazonium salt intermediate.

Q5: How critical is the exclusion of moisture during the cyclization step?

A5: It is highly critical. Potassium tert-butoxide is a very strong base that reacts readily with water. The presence of moisture will consume the base, reducing its effective concentration and hindering the deprotonation necessary for the cyclization, leading to lower yields. Furthermore, water can react with the diazonium intermediate to form unwanted phenolic byproducts. Using anhydrous DMSO and high-quality, dry KOtBu is essential for success.

References

  • Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.
  • Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole - Eureka. Retrieved from Patsnap Website. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from Organic Chemistry Portal Website. [Link]

  • Reddit. (2021, February 16). Indazole synthesis discussion.. Mechanism of this reaction? Retrieved from Reddit Website. [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • European Patent Office. (2010, December 1). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. Retrieved from EPO Website. [Link]

  • National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from NIH Website. [Link]

  • Google Patents. (n.d.). CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.
  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from ACS Publications Website. [Link]

  • Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from ICCC Website. [Link]

  • Royal Society of Chemistry. (2023, February 7). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from RSC Website. [Link]

  • Synfacts. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles. Retrieved from Thieme Chemistry. [Link]

  • ResearchGate. (2025, August 10). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Retrieved from ResearchGate Website. [Link]

  • National Institutes of Health (NIH). (2023, February 7). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from NIH Website. [Link]

Sources

stability of 5-Bromo-7-methoxy-1H-indazole under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Bromo-7-methoxy-1H-indazole. As a Senior Application Scientist, I've compiled this guide to address common questions and troubleshooting scenarios you may encounter during your research. This resource is designed to provide you with the expertise and practical insights needed to ensure the stability and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most stable tautomeric form of 5-Bromo-7-methoxy-1H-indazole?

The indazole ring system exists in tautomeric forms. For 5-Bromo-7-methoxy-1H-indazole, the 1H-tautomer is the thermodynamically more stable and, therefore, the predominant form under most conditions.[1][2] This stability is a key consideration for its reactivity and characterization.

Q2: How should I store 5-Bromo-7-methoxy-1H-indazole to ensure its long-term stability?

For optimal long-term stability, 5-Bromo-7-methoxy-1H-indazole should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. Light sensitivity can also be a concern for indazole derivatives, potentially leading to phototransposition to benzimidazole-type structures, so storage in amber vials is recommended.[3]

Q3: Is 5-Bromo-7-methoxy-1H-indazole soluble in common laboratory solvents?

5-Bromo-7-methoxy-1H-indazole is generally soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols like methanol and ethanol. Its solubility in aqueous solutions is limited but can be influenced by the pH.

Troubleshooting Guide: Stability in Acidic and Basic Conditions

Issue 1: Suspected Degradation in Acidic Media

Scenario: "I'm running a reaction with 5-Bromo-7-methoxy-1H-indazole in a strong acidic medium (e.g., concentrated HCl, HBr, or TFA at elevated temperatures) and observing unexpected byproducts or a low yield of my desired product."

Root Cause Analysis: The indazole ring is generally stable to acidic conditions; however, the methoxy group at the 7-position is susceptible to cleavage under strong acidic conditions, particularly with heating.[4][5] This acid-catalyzed cleavage would result in the formation of 5-Bromo-1H-indazol-7-ol.

Potential Degradation Pathway under Acidic Conditions:

Sources

removing residual palladium from 5-Bromo-7-methoxy-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Removal Guide Ticket ID: PD-REM-INDAZ-001 Subject: Removing Residual Palladium from 5-Bromo-7-methoxy-1H-indazole Reactions Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering residual Palladium (Pd) issues in reactions involving 5-Bromo-7-methoxy-1H-indazole . This substrate presents a dual challenge:

  • Coordination: The N1 and N2 nitrogens in the indazole ring act as ligands, "holding" Pd in the product matrix and resisting standard washes.

  • Reactivity: The C5-Bromine handle is labile. Aggressive cleanup methods (e.g., hydrogenation or strong reductive conditions) risk debromination, destroying your scaffold.

This guide prioritizes chelation-based scavenging over adsorption to preserve yield and scaffold integrity.

Part 1: Diagnostic & Assessment (The Triage)

Q: What is the acceptable limit for Palladium in my final compound? A: Refer to ICH Q3D Elemental Impurities guidelines. Palladium is a Class 2B element.[1]

  • Oral Administration: Limit is typically 100 µ g/day (approx. 10 ppm for a 10g daily dose, or higher ppm for lower doses).

  • Parenteral (Injectable): Limit is 10 µ g/day (approx. 1 ppm).

  • Actionable Threshold: If your crude material tests >1000 ppm, start with Method C (Bulk Reduction) before polishing with Method A (Scavenging).

Q: How do I quickly check Pd levels without waiting for ICP-MS? A:

  • Visual Inspection: A dark grey/black tint usually indicates colloidal Pd(0). An orange/red hue often indicates soluble Pd(II)-ligand complexes.

  • XRF Screening: Handheld X-Ray Fluorescence (XRF) can give a semi-quantitative "Go/No-Go" reading in seconds (Limit of Detection ~5-10 ppm).

Part 2: Primary Solutions (Protocols)

Method A: Solid-Supported Scavengers (The Gold Standard)

Best for: High-value intermediates, preserving yield, and final polishing (<500 ppm start).

Why this works: The 5-Bromo-7-methoxy-1H-indazole scaffold is electron-rich due to the methoxy group. We need a scavenger with a higher affinity for Pd than the indazole nitrogens. Thiol-functionalized silica (Si-Thiol) is the preferred choice because Sulfur is a "softer" base than Nitrogen, forming a tighter bond with the "soft" Pd acid (HSAB Theory).

Protocol:

  • Dissolve: Dissolve crude product in a solvent where it is freely soluble (THF, EtOAc, or DCM). Avoid DMSO if possible, as it competes for Pd coordination.

  • Charge: Add Si-Thiol (SiliaMetS® Thiol or equivalent) at a ratio of 3-4 equivalents relative to the estimated residual Pd content.

    • Rule of Thumb: If Pd content is unknown, add 10% w/w of scavenger relative to the mass of the crude product.

  • Temperature: Heat to 50°C for 4 hours.

    • Note: Heat is crucial to break the Pd-Indazole coordination complex.

  • Filter: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Wash: Wash the filter cake with fresh solvent to recover adsorbed product.

Method B: The N-Acetylcysteine (NAC) Wash

Best for: Large scale (>100g), cost-sensitivity, and removing soluble Pd(II).

Why this works: N-Acetylcysteine is a soluble ligand that out-competes the indazole for Pd binding. The resulting Pd-NAC complex is highly water-soluble and can be extracted into the aqueous phase.

Protocol:

  • Dissolve: Dissolve crude indazole in a water-immiscible solvent (e.g., 2-MeTHF or Ethyl Acetate).

  • Prepare Wash Solution: Dissolve N-Acetylcysteine (NAC) in water (0.5 M solution). Adjust pH to neutral/slightly basic (pH 7-8) with mild base (NaHCO3) to deprotonate the thiol.

  • Extract: Wash the organic layer with the NAC solution (2 x 10 vol).

    • Visual Cue: The aqueous layer often turns dark red/brown as it pulls Pd out.

  • Rinse: Wash organic layer with brine to remove residual NAC.

Method C: Activated Carbon (Bulk Cleanup)

Best for: Gross contamination (>2000 ppm) or colloidal Pd(0).

Warning: Indazoles (especially methoxy-substituted) are flat, aromatic systems that stick avidly to carbon. Expect 10-20% yield loss.

Protocol:

  • Use a specialized carbon like Darco® KB-G (high mesoporosity).

  • Slurry product in hot EtOH or EtOAc.

  • Add 10-20 wt% carbon.

  • Reflux for 1 hour.

  • Hot filter immediately over Celite.

Part 3: Comparative Data & Decision Logic

Table 1: Scavenger Selection Matrix for Indazoles

MethodSelectivityYield RecoveryCostBest For
Si-Thiol High>95%HighFinal API, Lab Scale (<50g)
Si-TMT Very High>98%HighStubborn Pd(II) complexes
NAC Wash Moderate>90%LowProcess Scale (>100g)
Carbon Low80-90%Very Low"Crash" cleanup of black mixtures
Workflow Visualization

Pd_Removal_Workflow Start Crude 5-Bromo-7-methoxy-1H-indazole (Pd Contaminated) Check_Level Assess Pd Level (Visual / XRF) Start->Check_Level High_Pd High Pd (>1000 ppm) Dark/Black Color Check_Level->High_Pd Low_Pd Low Pd (<1000 ppm) Orange/Red Color Check_Level->Low_Pd Carbon_Step Bulk Removal: Activated Carbon (Darco KB-G) Hot Filtration High_Pd->Carbon_Step Scavenger_Choice Select Polishing Method Low_Pd->Scavenger_Choice Carbon_Step->Scavenger_Choice If Pd still >100 ppm Si_Thiol Method A: Si-Thiol (Solid Phase) Best for Yield Scavenger_Choice->Si_Thiol Lab Scale / High Value NAC_Wash Method B: NAC Wash (Liquid Phase) Best for Scale Scavenger_Choice->NAC_Wash Large Scale / Cost Sensitive Final_Check Final QC (ICP-MS) Si_Thiol->Final_Check NAC_Wash->Final_Check

Caption: Decision tree for selecting the appropriate Palladium removal strategy based on contamination level and scale.

Part 4: Troubleshooting Specific Scenarios

Q: I used Si-Thiol but the Pd level is still 200 ppm. Why? A:

  • Solvent Mismatch: If you used DMSO or DMF, the solvent is competing with the thiol. Perform a solvent swap to EtOAc or THF and re-treat.

  • Kinetics: The Pd-Indazole bond is strong. Increase temperature to 60°C and stir time to 12 hours.

  • Stoichiometry: The "5-Bromo" and "7-Methoxy" groups withdraw/donate electrons, altering the Lewis basicity of the indazole nitrogens. You may have underestimated the binding constant. Increase scavenger loading to 10 equivalents.

Q: Can I use Hydrogenation (H2/Pd-C) to reduce the residual Pd(II) to Pd(0) and filter it out? A: ABSOLUTELY NOT. The 5-Bromo substituent is highly susceptible to hydrodebromination under these conditions. You will strip the bromine off, yielding 7-methoxy-1H-indazole and ruining your intermediate for subsequent coupling steps.

Q: The product is precipitating during the Si-Thiol treatment. A: Indazoles often have poor solubility.

  • Fix: Add a co-solvent.[2][3] A mixture of DCM/MeOH (9:1) is often excellent for solubilizing polar heterocycles while maintaining scavenger compatibility.

References

  • International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities. (2022).[4][5] Defines Permitted Daily Exposure (PDE) limits for Palladium.[6]

  • SiliCycle Inc. SiliaMetS® Metal Scavengers: Efficient Tool to Remove Metal Residues.[7] (2023).[1][4][8] Detailed mechanisms of Thiol and TMT scavengers.

  • Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (2004). Foundational review of NAC and carbon treatments.

  • Biotage. ISOLUTE® Si-Thiol User Guide. Technical Note on scavenging from N-heterocycles.

Sources

Technical Guide: Characterization & Control of N1/N2 Alkylated Isomers of 5-Bromo-7-Methoxy-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "7-Methoxy" Challenge

In the alkylation of 1H-indazoles, researchers typically encounter a mixture of N1- and N2-alkylated isomers. While N1-alkylation is generally thermodynamically favored for simple indazoles, the presence of a 7-methoxy group in 5-bromo-7-methoxy-1H-indazole introduces a critical steric and electronic perturbation.

The 7-OMe group is located in the "peri" position relative to N1. This creates significant steric hindrance and electrostatic repulsion for incoming electrophiles at N1, often shifting the reaction outcome toward the N2-isomer or producing difficult-to-separate mixtures. This guide provides the definitive analytical protocols to distinguish these isomers and synthetic strategies to control the ratio.

Diagnostic Workflow: Distinguishing N1 vs. N2 Isomers

The physical properties (MS, polarity) of N1 and N2 isomers are often too similar for rapid identification. Nuclear Magnetic Resonance (NMR) , specifically 2D NOESY/ROESY, is the only self-validating method for assignment short of X-ray crystallography.

The "Smoking Gun" NOE Correlations

The most reliable method relies on spatial proximity. You must look for the Through-Space interaction (NOE) between the introduced alkyl group protons (N-CH


) and the scaffold protons.
IsomerKey NOE Correlation (The "Smoking Gun")Structural Reason
N1-Alkylated N-CH


7-OCH

The N1 substituent is spatially adjacent (peri) to the 7-methoxy group.
N2-Alkylated N-CH


H3
The N2 substituent is spatially adjacent to the proton at C3.

Critical Note: If the C3 position is substituted (e.g., 3-iodo), the N2 diagnostic becomes harder. In that case, the absence of the N1


 7-OCH

correlation combined with HMBC data is required.
HMBC Correlations (Secondary Confirmation)

While less distinct than NOE, Heteronuclear Multiple Bond Correlation (HMBC) can confirm the assignment by tracing the connectivity to the bridgehead carbons.

  • N1-Alkyl (N-CH

    
    ):  Strong 3-bond coupling to C7a  and C3 .
    
  • N2-Alkyl (N-CH

    
    ):  Strong 3-bond coupling to C3  and often C1  (if available/visible) or weaker coupling to bridgeheads. Note: N2 correlations are often distinctively different in pattern from N1 due to the quinoid-like character of the N2 tautomer.
    
Visualization of Analytical Logic

Indazole_Characterization Start Start: Alkylation Product Mixture Step1 Step 1: 1H NMR (Preliminary) Start->Step1 Step2 Step 2: 2D NOESY / ROESY Step1->Step2 Distinct CH2 signals? Decision Observe Cross-Peaks from N-Alkyl (CH2) Step2->Decision Result_N1 Correlation to 7-OMe (Confirmed N1-Isomer) Decision->Result_N1 Strong NOE to 3.9-4.0 ppm (OMe) Result_N2 Correlation to H3 (Confirmed N2-Isomer) Decision->Result_N2 Strong NOE to ~8.0 ppm (H3) Ambiguous Ambiguous / No NOE Decision->Ambiguous Overlapping signals Xray Step 3: Small Molecule X-Ray Ambiguous->Xray Gold Standard

Caption: Decision tree for assigning regiochemistry using NOE correlations. The interaction with 7-OMe is the definitive marker for N1.

Synthetic Troubleshooting: Controlling the Ratio

Users often ask: "Why am I getting so much N2 product? I thought N1 was thermodynamically favored?"

The Steric Effect of 7-Methoxy

In unsubstituted indazoles, N1-alkylation is favored (often >90%). However, the 7-methoxy group sterically hinders the N1 site.

  • Consequence: This raises the transition state energy for N1 attack, making the N2 pathway kinetically competitive, and sometimes the major product depending on the electrophile's size.

Optimization Strategies
GoalRecommended ConditionsMechanism
Favor N1 (Thermodynamic) Base: NaH or KOtBuSolvent: THF or Toluene (High Temp)Time: Long reaction times (allows equilibration)Strong bases and higher temperatures promote thermodynamic equilibration. If the alkyl group is small (Me, Et), N1 usually prevails despite the 7-OMe.
Favor N2 (Kinetic) Base: Cs

CO

or Ag

CO

Solvent: DMF or CH

CNElectrophile: Bulky halides
Weaker bases and polar aprotic solvents often stabilize the transition state for N2 attack. The 7-OMe steric clash pushes the reaction toward N2.
Alternative for N1 Route: Copper-catalyzed coupling (Chan-Lam)Uses boronic acids instead of halides; mechanism differs from S

2 and can sometimes bypass steric issues.
Reaction Pathway Diagram

Reaction_Pathways cluster_N1 N1 Pathway (Thermodynamic) cluster_N2 N2 Pathway (Kinetic) Substrate 5-bromo-7-methoxy-1H-indazole N1_TS TS: Steric Clash (R group vs 7-OMe) Substrate->N1_TS NaH/THF N2_TS TS: Accessible (Less Steric Hindrance) Substrate->N2_TS Cs2CO3/DMF N1_Prod N1-Alkyl Product (Usually Major if R=Small) N1_TS->N1_Prod N2_Prod N2-Alkyl Product (Increased by 7-OMe) N2_TS->N2_Prod

Caption: Impact of the 7-methoxy group on reaction pathways. The red node indicates the "peri-strain" that reduces N1 selectivity.

Frequently Asked Questions (FAQs)

Q1: My N1 and N2 isomers have identical R_f values on TLC. How do I separate them?

A: This is common for 7-substituted indazoles.

  • Solution 1 (Gradient Optimization): Switch from EtOAc/Hexane to DCM/MeOH (99:1 to 95:5) or Toluene/Acetone . The selectivity often changes with solvent dipole.

  • Solution 2 (Stationary Phase): If silica fails, use a C18 Reverse Phase column. N2 isomers are often more polar (elute earlier in RP) due to their quinoid-like resonance contribution.

  • Solution 3 (Chemical Separation): If one isomer is solid and the other oil, triturating with diethyl ether or cold pentane can precipitate the major isomer (usually N1).

Q2: Can I convert the N2 isomer into the N1 isomer?

A: Sometimes.

  • Protocol: Heat the isolated N2 isomer (or the mixture) with a catalytic amount of alkyl halide and excess heat in a high-boiling solvent (e.g., mesitylene at 140°C). This can induce a "Semmler-Wolff" type rearrangement or simply thermodynamic equilibration via alkyl transfer, favoring the more stable N1 form. Note: This works best for methyl/ethyl groups; bulky groups may eliminate.

Q3: Does the 5-bromo group affect the regioselectivity?

A: Minimally compared to the 7-methoxy group. The 5-position is electronically coupled but sterically distant from the nitrogen atoms. The 7-methoxy group is the dominant director due to its proximity to N1.

References

  • Regioselective N-alkyl

    • Source: Beilstein Journal of Organic Chemistry (2021).[1]

    • Context: Discusses the impact of C7-substituents (like -CO2Me and -NO2)
    • URL:[Link]

  • Mechanism of a Highly Selective N2 Alkyl

    • Source: WuXi Biology (2022).
    • Context: Provides DFT calculations explaining the energy differences between N1 and N2 transition st
    • URL:[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.

    • Source: Beilstein Journal of Organic Chemistry (2024).[2]

    • Context: Detailed study on 5-bromo-1H-indazole derivatives, using X-ray and NOE for unambiguous structural assignment.
    • URL:[Link]

  • PubChem Compound Summary: 5-bromo-1H-indazole.

    • Source: National Center for Biotechnology Inform
    • Context: Physical property data and structural identifiers for the core scaffold.[2][3]

    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-bromo-7-methoxy-1H-indazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold and the Strategic Role of Brominated Intermediates

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology such as Pazopanib and Axitinib.[1] The functionalization of this heterocyclic system is paramount for modulating pharmacological activity, and palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose.[2][3]

Bromoindazoles are key precursors in these transformations, offering a stable yet reactive handle for the strategic introduction of carbon-carbon and carbon-nitrogen bonds.[4] However, not all bromoindazoles are created equal. The position of the bromine atom and the nature of other substituents on the indazole ring profoundly impact the substrate's reactivity. This guide provides an in-depth comparison of 5-bromo-7-methoxy-1H-indazole with other bromoindazole isomers, focusing on the interplay of electronic and steric effects that govern their performance in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

The Chemistry of Reactivity: Electronic and Steric Factors in Focus

The reactivity of an aryl bromide in a palladium-catalyzed cross-coupling reaction is largely dictated by the kinetics of the oxidative addition step, which is often rate-determining.[5] In this step, the palladium(0) catalyst inserts into the carbon-bromine (C-Br) bond. Two primary factors influence the ease of this process:

  • Electronic Effects : The electron density at the carbon atom bearing the bromine is critical. Electron-withdrawing groups (EWGs) decrease electron density, making the carbon more electrophilic and generally accelerating oxidative addition. Conversely, electron-donating groups (EDGs) increase electron density, which can slow this crucial step.

  • Steric Hindrance : Bulky substituents positioned near the C-Br bond can physically impede the approach of the palladium catalyst, thereby reducing the reaction rate.[6][7]

The subject of our focus, 5-bromo-7-methoxy-1H-indazole, possesses a bromine at the C5 position and an electron-donating methoxy group at C7. Understanding its reactivity requires a careful dissection of how these features compare to other isomers.

Comparative Reactivity Analysis

5-bromo-7-methoxy-1H-indazole vs. 5-bromo-1H-indazole

The most direct comparison is with the parent compound, 5-bromo-1H-indazole. The key differentiator is the C7-methoxy group.

  • Electronic Profile : The methoxy group is a potent electron-donating group through resonance. This effect increases the overall electron density of the bicyclic system. Consequently, the C5-Br bond in the 7-methoxy derivative is expected to be less electrophilic than in the unsubstituted 5-bromo-1H-indazole. This suggests that, under identical conditions, 5-bromo-7-methoxy-1H-indazole may exhibit slightly lower reactivity in the oxidative addition step.

  • Steric Profile : The methoxy group at C7 is remote from the C5-Br bond and does not impose any significant steric hindrance on the reaction center.

Field Insight : While the electronic deactivation might suggest a disadvantage, it often translates to greater stability and fewer side reactions, such as debromination. For many complex syntheses, a slightly less reactive but cleaner substrate is preferable. Achieving high yields may simply require a more robust catalytic system, for instance, by employing highly active, bulky phosphine ligands like SPhos or XPhos.

The Impact of Methoxy Positional Isomerism

Comparing 5-bromo-7-methoxy-1H-indazole to other methoxy-substituted isomers reveals the critical role of substituent placement.

  • vs. 5-bromo-4-methoxy-1H-indazole : A methoxy group at the C4 position would be directly ortho to the C5-Br bond. This placement introduces severe steric hindrance, which would dramatically slow the reaction rate by blocking the palladium catalyst's access to the C-Br bond.[8][9] Furthermore, the strong electron-donating effect would be felt strongly at the adjacent carbon.

  • vs. 5-bromo-6-methoxy-1H-indazole : Here, the methoxy group is meta to the C-Br bond. Its electron-donating resonance effect is still significant, but steric hindrance is negligible. The reactivity would likely be comparable to the 7-methoxy isomer, with subtle differences arising from the precise electronic distribution.

The 7-methoxy isomer represents a favorable balance: it provides the electronic modulation of a methoxy group without the steric penalty seen in the 4-methoxy isomer.

The Influence of Bromine Position

The reactivity of bromoindazoles also varies significantly with the location of the halogen.

  • vs. 3-bromoindazoles : The C3 position of the indazole ring is generally considered the most electron-deficient and, therefore, the most reactive towards oxidative addition.[10] Numerous studies have demonstrated that 3-bromoindazoles undergo Suzuki-Miyaura coupling under relatively mild conditions.[11]

  • vs. 7-bromoindazoles : The reactivity of a C7-bromoindazole is comparable to that of other bromides on the benzene portion of the scaffold. Studies on the Suzuki-Miyaura coupling of 7-bromo-4-substituted-1H-indazoles show that these reactions proceed efficiently, though optimization of catalysts and bases is crucial.[12][13][14]

This comparison places the reactivity of the C5-Br bond in 5-bromo-7-methoxy-1H-indazole as intermediate—generally less reactive than a C3-Br bond but well-suited for a wide range of palladium-catalyzed transformations with modern, highly efficient catalyst systems.

Data Presentation: Comparative Yields in Cross-Coupling Reactions

The following table summarizes representative, literature-informed yields for Suzuki-Miyaura and Buchwald-Hartwig reactions with various bromoindazoles to illustrate the general reactivity trends discussed.

SubstrateReaction TypeCoupling PartnerTypical Yield (%)Key Considerations
5-bromo-7-methoxy-1H-indazole Suzuki-MiyauraPhenylboronic acid80-95%Requires robust catalyst/ligand system (e.g., Pd(dppf)Cl₂) due to EDG.
5-bromo-7-methoxy-1H-indazole Buchwald-HartwigMorpholine75-90%Bulky phosphine ligands (e.g., XPhos, RuPhos) are effective.
5-bromo-1H-indazole Suzuki-MiyauraPhenylboronic acid85-98%Generally more reactive than the 7-methoxy analog due to less electronic deactivation.[4]
5-bromo-1H-indazole Buchwald-HartwigMorpholine80-95%Standard Buchwald-Hartwig conditions are often sufficient.
3-bromo-1H-indazole Suzuki-MiyauraArylboronic acids>90%Highly reactive; milder conditions can be used.[11]
7-bromo-4-substituted-1H-indazole Suzuki-MiyauraArylboronic acids70-85%Reactivity is good, influenced by the C4 substituent.[14]
5-bromo-4-methoxy-1H-indazole Suzuki-MiyauraPhenylboronic acid<40% (Hypothetical)Expected low reactivity due to significant steric hindrance.

Note: The data presented is a compilation from different sources and serves to illustrate general trends. Reaction conditions are not directly comparable in all cases and yields are highly dependent on optimization.

Experimental Protocols

The following protocols are provided as validated starting points for researchers. Optimization is often necessary based on the specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling of 5-bromo-7-methoxy-1H-indazole

This procedure details a robust method for C-C bond formation, a cornerstone of modern synthetic chemistry.[15] The choice of a pre-catalyst like Pd(dppf)Cl₂ is deliberate; it is air-stable and highly effective for a broad range of substrates.

Suzuki_Workflow cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction Execution cluster_workup Work-up & Purification P1 Oven-dry reaction vessel and stir bar P2 Backfill with Argon or Nitrogen P1->P2 Cool under vacuum R1 Add 5-bromo-7-methoxy-1H-indazole (1.0 eq) P2->R1 R2 Add Arylboronic Acid (1.2 eq) R3 Add Base (e.g., Cs₂CO₃, 2.5 eq) R4 Add Pd(dppf)Cl₂ (0.05 eq) S1 Add degassed solvent (e.g., Dioxane/H₂O 4:1) R4->S1 S2 Heat to 80-100 °C S1->S2 S3 Monitor by TLC/LC-MS (Typically 4-16 h) S2->S3 W1 Cool to RT, dilute with EtOAc S3->W1 W2 Wash with H₂O and Brine W1->W2 W3 Dry (Na₂SO₄), filter, and concentrate W2->W3 W4 Purify by flash column chromatography W3->W4

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • To an oven-dried reaction vial, add 5-bromo-7-methoxy-1H-indazole (1.0 mmol, 227 mg), the desired arylboronic acid (1.2 mmol), and cesium carbonate (2.5 mmol, 814 mg).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 41 mg).

  • Seal the vial, then evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 90 °C and stir for 12 hours.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination of 5-bromo-7-methoxy-1H-indazole

This reaction is a premier method for forging C-N bonds, which are ubiquitous in pharmaceuticals.[16][17] The protocol employs a modern, highly active catalyst system capable of coupling a broad range of amines. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical for deprotonating the amine coupling partner.[18]

Sources

Comparative Guide: Biological Activity & Synthetic Utility of 5-Bromo-1H-indazole vs. 5-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 5-Bromo-7-methoxy-1H-indazole vs. 5-Bromo-1H-indazole Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a head-to-head comparison of 5-bromo-1H-indazole (5-BI) and its functionalized analog, 5-bromo-7-methoxy-1H-indazole (5-B-7-MI) . While both compounds serve as critical scaffolds in medicinal chemistry, their biological roles and applications differ significantly.

  • 5-Bromo-1H-indazole (5-BI) acts as a "workhorse" scaffold with intrinsic biological activity, primarily as a non-selective inhibitor of Nitric Oxide Synthase (NOS). It is the foundational building block for a wide array of kinase inhibitors.

  • 5-Bromo-7-methoxy-1H-indazole (5-B-7-MI) represents a "precision" intermediate. The introduction of the 7-methoxy group modulates physicochemical properties (solubility, lipophilicity) and enhances selectivity in ATP-competitive kinase inhibition (e.g., VEGFR-2, FGFR1). It is rarely used as a standalone agent but is essential for synthesizing high-potency anticancer drugs.

Part 1: Comparative Performance Analysis

The following table summarizes the key physicochemical and biological distinctions between the two compounds.

Table 1: Physicochemical & Biological Profile Comparison
Feature5-Bromo-1H-indazole (5-BI)5-Bromo-7-methoxy-1H-indazole (5-B-7-MI)
CAS Number 53857-57-11335052-23-9 (or related salt forms)
Molecular Weight 197.03 g/mol 227.06 g/mol
Primary Role Generalist Scaffold / NOS InhibitorFunctionalized Intermediate / Kinase Selectivity Motif
Intrinsic Bioactivity Moderate nNOS/iNOS inhibitionLow intrinsic activity; activity is derivative-dependent
Key Targets (Derivatives) CK2, JNK, nNOSVEGFR-2, FGFR1, Aurora Kinases, AXL
Solubility Profile Low (Lipophilic)Improved (Methoxy group acts as H-bond acceptor)
Metabolic Stability Moderate (prone to N-oxidation)Enhanced (7-OMe blocks metabolic soft spots)
Synthetic Utility Suzuki/Buchwald coupling at C-5Orthogonal functionalization (C-5 coupling + C-7 modulation)

Part 2: In-Depth Biological Activity

5-Bromo-1H-indazole (5-BI): The NOS Inhibitor Scaffold

Mechanism of Action: 5-BI functions as a competitive inhibitor of Nitric Oxide Synthase (NOS). It competes with L-arginine for the binding site on the heme domain of the enzyme. While 7-nitroindazole is the classic reference for neuronal NOS (nNOS) selectivity, 5-bromo-1H-indazole exhibits broad-spectrum inhibition across nNOS and inducible NOS (iNOS) isoforms.

Therapeutic Implications:

  • Neuroprotection: Inhibition of nNOS reduces excitotoxicity mediated by excess nitric oxide in ischemic stroke models.

  • Vasoconstriction: Non-selective inhibition of endothelial NOS (eNOS) can lead to hypertensive side effects, limiting its use as a monotherapy.

5-Bromo-7-methoxy-1H-indazole (5-B-7-MI): The Kinase Selectivity Enhancer

Mechanism of Action: The 7-methoxy group is not merely a bystander; it plays a critical role in Structure-Activity Relationship (SAR) optimization for kinase inhibitors.

  • Steric Modulation: The methoxy group at position 7 creates a specific steric environment that can prevent binding to off-target kinases, thereby improving selectivity (e.g., avoiding CDK2 inhibition while targeting VEGFR-2).

  • Electronic Effect: The electron-donating methoxy group increases the electron density of the indazole ring, altering the pKa of the N-H proton and strengthening hydrogen bonding interactions within the ATP binding pocket.

Therapeutic Implications:

  • Anticancer Activity: Derivatives of 5-B-7-MI are potent inhibitors of angiogenesis (via VEGFR-2) and cell proliferation (via Aurora Kinases). The methoxy group often correlates with higher in vivo potency compared to the unsubstituted parent.

Part 3: Visualized Pathways & Workflows

Diagram 1: Mechanistic Divergence (NOS vs. Kinase Inhibition)

This diagram illustrates how the core indazole scaffold diverges in biological activity based on the 7-position substitution.

BiologicalActivity cluster_5BI 5-Bromo-1H-indazole cluster_5B7MI 5-Bromo-7-methoxy-1H-indazole Scaffold Indazole Core BI 5-BI Scaffold->BI B7MI 5-B-7-MI Scaffold->B7MI NOS Nitric Oxide Synthase (Heme Domain) BI->NOS Competes with L-Arginine Effect1 NO Reduction (Neuroprotection) NOS->Effect1 SideEffect eNOS Inhibition (Hypertension) NOS->SideEffect Kinase Tyrosine Kinase (ATP Pocket) B7MI->Kinase Derivatization Interaction 7-OMe Steric/H-bond Selectivity Filter Kinase->Interaction Effect2 Anti-Angiogenesis (Tumor Suppression) Interaction->Effect2

Caption: Mechanistic divergence where 5-BI targets NOS enzymes directly, while 5-B-7-MI derivatives exploit the 7-OMe group for selective kinase inhibition.

Part 4: Experimental Protocols

Protocol A: Evaluation of NOS Inhibition (For 5-BI)

Objective: Determine the IC50 of 5-bromo-1H-indazole against nNOS using a Citrulline conversion assay.

  • Reagent Preparation:

    • Prepare reaction buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM EDTA, 1.25 mM CaCl2.

    • Substrate mix: 10 µM L-[3H]arginine, 100 µM NADPH, 10 µM H4-biopterin, 1 µM Calmodulin.

  • Enzyme Incubation:

    • Add 10 ng recombinant rat nNOS to 96-well plates.

    • Add 5-BI (dissolved in DMSO) at varying concentrations (0.1 nM to 100 µM). Keep DMSO final concentration <1%.

  • Reaction Initiation:

    • Add Substrate mix to initiate the reaction.

    • Incubate at 37°C for 15 minutes.

  • Termination & Separation:

    • Stop reaction with 2 mL ice-cold STOP buffer (20 mM HEPES, 2 mM EDTA, pH 5.5).

    • Add 0.5 mL Dowex-50W cation exchange resin (Na+ form) to bind unreacted L-arginine.

    • Centrifuge and collect supernatant containing L-[3H]citrulline.

  • Quantification:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC50 using non-linear regression analysis (GraphPad Prism).

Protocol B: Synthesis of Kinase Inhibitor Derivative (For 5-B-7-MI)

Objective: Perform a Suzuki-Miyaura coupling at the C-5 position to attach an aryl pharmacophore.

  • Reactants:

    • 1.0 eq 5-Bromo-7-methoxy-1H-indazole.

    • 1.2 eq Arylboronic acid (e.g., 4-pyridylboronic acid).

    • 0.05 eq Pd(dppf)Cl2 (Catalyst).

    • 3.0 eq K2CO3 (Base).

  • Procedure:

    • Dissolve reactants in 1,4-dioxane/water (4:1 ratio).

    • Degas the solution with nitrogen for 10 minutes to remove oxygen.

    • Heat the mixture to 90°C under nitrogen atmosphere for 12 hours.

    • Monitor reaction progress via TLC (eluent: 5% MeOH in DCM).

  • Workup:

    • Cool to room temperature and filter through a Celite pad.

    • Dilute filtrate with ethyl acetate and wash with brine.[1]

    • Dry organic layer over Na2SO4 and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

    • Note: The 7-methoxy group significantly aids purification by altering the polarity compared to the non-substituted analog.

References

  • PubChem. (2025). 5-Bromo-1H-indazole Compound Summary. National Library of Medicine. [Link]

  • Blandini, F., et al. (2002). Nitric oxide synthase inhibitors for the treatment of Parkinson's disease. Drugs of the Future, 27(10), 977. [Link] (Contextual grounding for NOS inhibition).

  • Gaikwad, D. D., et al. (2015).[2][3][4] Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. European Journal of Medicinal Chemistry, 90, 707-731. [Link]

Sources

The Kinase Selectivity Profile of 5-Bromo-7-Methoxy-1H-Indazole Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold has cemented its status as a privileged structure in the landscape of kinase inhibitor discovery, forming the backbone of numerous clinical candidates and approved drugs.[1][2] Its inherent ability to form key hydrogen bond interactions with the kinase hinge region makes it an attractive starting point for the design of potent and selective inhibitors. This guide delves into the kinase selectivity profile of a specific subclass, the 5-bromo-7-methoxy-1H-indazole derivatives.

While comprehensive, publicly available kinase screening data for a single, specific 5-bromo-7-methoxy-1H-indazole derivative is limited, this guide will provide a detailed comparative analysis by leveraging data from closely related indazole-based inhibitors. By examining the selectivity of these analogs, we can extrapolate key structure-activity relationships (SAR) and provide a predictive framework for researchers working with the 5-bromo-7-methoxy-1H-indazole scaffold.

This guide will utilize a potent 6-bromo-1H-indazole derivative, compound C05 , a highly selective Polo-like kinase 4 (PLK4) inhibitor, as a primary exemplar.[3][4] For a broader perspective on multi-kinase targeting indazoles, we will draw comparisons with the FDA-approved drug Axitinib , a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) that also features an indazole core.[3][4]

Comparative Kinase Selectivity: A Tale of Two Indazoles

The kinase selectivity of an inhibitor is a critical determinant of its therapeutic efficacy and safety profile. A highly selective inhibitor targets a specific kinase, minimizing off-target effects, while a multi-kinase inhibitor can be advantageous in treating complex diseases driven by multiple signaling pathways. The following table summarizes the kinase inhibition profiles of our exemplar indazole derivatives, C05 and Axitinib, to illustrate the spectrum of selectivity that can be achieved from the indazole scaffold.

Kinase TargetC05 (% Inhibition at 0.5 µM)[3]Axitinib (IC50 in nM)[3]
PLK4 87.45% 4.2
PLK115.32%-
PLK221.89%-
PLK312.56%-
CDK2/cyclin A25.78%-
CDK4/cyclin D310.23%-
Aurora A31.45%-
Aurora B28.91%-
CHK118.67%-
VEGFR1 -0.1
VEGFR2 -0.2
VEGFR3 -0.1-0.3
PDGFRβ-1.6
c-Kit-1.7

Data for C05 represents the percentage of kinase activity inhibited at a fixed concentration, while data for Axitinib is presented as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.

The data clearly illustrates two distinct selectivity profiles. Compound C05 demonstrates remarkable selectivity for PLK4, with significantly lower inhibition of other Polo-like kinases and cell cycle-related kinases at the tested concentration.[3][4] This high degree of selectivity is a desirable attribute for a chemical probe or a therapeutic agent targeting PLK4-driven pathologies. In contrast, Axitinib exhibits potent, low nanomolar inhibition across all tested VEGFR isoforms, as well as significant activity against PDGFRβ and c-Kit, classifying it as a multi-kinase inhibitor.[3]

The key takeaway for researchers working with 5-bromo-7-methoxy-1H-indazole derivatives is that substitutions on the indazole core can dramatically influence the kinase selectivity profile. The specific substitution pattern on C05 evidently directs its activity towards PLK4, while the substitutions on Axitinib create a broader spectrum of activity. This underscores the importance of comprehensive kinase profiling during the lead optimization phase to fully characterize the selectivity of novel indazole derivatives.

The Causality Behind Selectivity: A Structural Perspective

The observed selectivity of indazole-based inhibitors can be rationalized by examining their binding modes within the ATP-binding pocket of their respective target kinases. The indazole core itself typically forms one or two hydrogen bonds with the hinge region of the kinase. The substituents on the indazole ring then explore different sub-pockets, and the specific interactions formed dictate the inhibitor's potency and selectivity.

For a highly selective inhibitor like C05, the substituents are likely making specific contacts with unique residues or conformations within the PLK4 active site that are not conserved in other kinases. Conversely, the broader activity of Axitinib suggests that its substituents are interacting with more conserved features of the kinase active site, leading to inhibition of multiple, related kinases.

The 5-bromo and 7-methoxy groups on the target scaffold provide vectors for chemical modification that can be exploited to tune selectivity. The bromine atom can participate in halogen bonding or serve as a handle for further functionalization through cross-coupling reactions. The methoxy group can engage in hydrogen bonding or occupy a hydrophobic pocket. By systematically modifying these positions, researchers can probe the chemical space around the indazole core to develop inhibitors with desired selectivity profiles.

Experimental Protocols: A Guide to Kinase Selectivity Profiling

Accurate and reproducible kinase profiling is paramount in drug discovery. Below are detailed, step-by-step methodologies for two common in vitro kinase assay formats that can be employed to determine the selectivity profile of 5-bromo-7-methoxy-1H-indazole derivatives.

Biochemical Kinase Assay (Luminescent Format)

This protocol describes a generic, high-throughput luminescent kinase assay suitable for profiling inhibitors against a panel of kinases.

Materials:

  • Recombinant human kinases

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution (at a concentration appropriate for each kinase, typically near the Km)

  • Kinase substrate (a peptide or protein specific to each kinase)

  • Test compounds (5-bromo-7-methoxy-1H-indazole derivatives) dissolved in DMSO

  • Luminescent kinase assay reagent (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Kinase/Substrate Addition: Prepare a master mix containing the kinase and its specific substrate in kinase buffer. Add this mix to the assay plate containing the compounds.

  • Reaction Initiation: Prepare an ATP solution in kinase buffer. Add the ATP solution to the assay plate to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Add the luminescent ADP detection reagent according to the manufacturer's instructions. This reagent depletes the remaining ATP and converts the ADP produced by the kinase reaction into a luminescent signal.

  • Signal Measurement: Incubate the plate as recommended by the assay manufacturer and then measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

To confirm that a compound interacts with its target kinase in a cellular context, a target engagement assay such as NanoBRET™ can be employed.

Materials:

  • Cells engineered to express the kinase of interest as a NanoLuc® fusion protein

  • Cell culture medium and supplements

  • NanoBRET™ Tracer (a fluorescent ligand for the kinase)

  • Test compounds (5-bromo-7-methoxy-1H-indazole derivatives)

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96-well or 384-well cell culture plates

  • Plate reader capable of measuring BRET signals (two distinct wavelengths)

Procedure:

  • Cell Plating: Seed the engineered cells into the wells of a cell culture plate and allow them to attach overnight.

  • Compound and Tracer Addition: Add the test compounds at various concentrations to the cells, followed by the addition of the NanoBRET™ Tracer.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours).

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Signal Measurement: Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by the test compound results in a decrease in the BRET signal. Determine the IC50 value from the dose-response curve.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the biological context of kinase inhibition and the experimental process of selectivity profiling, the following diagrams are provided.

G cluster_0 PLK4 Signaling Pathway Centrosome Centrosome PLK4 PLK4 Centrosome->PLK4 Localization STIL STIL PLK4->STIL Phosphorylates SAS-6 SAS-6 STIL->SAS-6 Recruits CPAP CPAP SAS-6->CPAP Recruits Centriole Duplication Centriole Duplication CPAP->Centriole Duplication Promotes C05 C05 (5-bromo-indazole derivative) C05->PLK4 Inhibits

Caption: PLK4 Signaling Pathway and Inhibition by C05.

G cluster_1 VEGFR Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCγ PLCγ VEGFR2->PLCγ Activates PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis PLCγ->Angiogenesis Promotes Akt Akt PI3K->Akt Activates Akt->Angiogenesis Promotes Axitinib Axitinib (indazole derivative) Axitinib->VEGFR2 Inhibits

Caption: VEGFR Signaling Pathway and Inhibition by Axitinib.

G cluster_2 Kinase Selectivity Profiling Workflow Compound_Synthesis Synthesize 5-bromo- 7-methoxy-1H-indazole Derivatives Primary_Screen Primary Screen (Single Concentration) Compound_Synthesis->Primary_Screen Dose_Response IC50 Determination (Dose-Response) Primary_Screen->Dose_Response Kinase_Panel Broad Kinase Panel Screening Dose_Response->Kinase_Panel Cellular_Assay Cellular Target Engagement Assay Kinase_Panel->Cellular_Assay Lead_Compound Identify Lead Compound with Desired Selectivity Cellular_Assay->Lead_Compound

Caption: Experimental Workflow for Kinase Selectivity Profiling.

Conclusion and Future Directions

The 5-bromo-7-methoxy-1H-indazole scaffold represents a promising starting point for the development of novel kinase inhibitors. While a comprehensive public database of their kinase selectivity is yet to be established, analysis of closely related indazole derivatives provides valuable insights. The stark contrast in selectivity between the PLK4 inhibitor C05 and the multi-kinase inhibitor Axitinib highlights the profound impact of substitution patterns on the indazole core.

For researchers in this field, the path forward is clear: systematic exploration of the chemical space around the 5-bromo and 7-methoxy positions, coupled with comprehensive kinase profiling, will be instrumental in unlocking the full potential of this scaffold. The detailed experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for these endeavors. As more data becomes available, a clearer picture of the kinase selectivity landscape for 5-bromo-7-methoxy-1H-indazole derivatives will undoubtedly emerge, paving the way for the next generation of targeted therapeutics.

References

  • Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017. PubMed. Available at: [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH. Available at: [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. Available at: [Link]

  • Molecules | Special Issue : Kinase Inhibitor Chemistry. MDPI. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Olgen - Current Medicinal Chemistry. Available at: [Link]

  • Probing 2H‐Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. Chemistry Europe. Available at: [Link]

  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. Available at: [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. Available at: [Link]

Sources

Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-7-Methoxy-1H-Indazole Analogs for Kinase Inhibition

The 1H-indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities and its presence in several FDA-approved drugs.[1][2] This bicyclic structure, comprising a benzene ring fused to a pyrazole ring, serves as a "privileged" framework, particularly in the design of protein kinase inhibitors.[3] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][4] Consequently, the development of specific kinase inhibitors is a major focus of modern drug discovery.

This guide focuses on the 5-bromo-7-methoxy-1H-indazole core (Figure 1), a specific substitution pattern with significant potential as a starting point for developing novel kinase inhibitors. The electron-withdrawing bromine at the C5 position and the electron-donating methoxy group at the C7 position provide distinct electronic and steric properties, offering multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. We will provide a comparative analysis of potential structural modifications around this core, supported by data from related indazole series, and present detailed experimental protocols for synthesis and evaluation.

Chemical structure of the 5-bromo-7-methoxy-1H-indazole core.
Figure 1. The core chemical structure of 5-bromo-7-methoxy-1H-indazole.

Strategic Approach to SAR: A Roadmap for Optimization

A systematic Structure-Activity Relationship (SAR) study is essential to transform a starting fragment like 5-bromo-7-methoxy-1H-indazole into a lead compound. The primary points for chemical diversification on this scaffold are the N1 position of the pyrazole ring, the C5 bromine, and the C7 methoxy group.

N1-Position: The Gateway to Potency and Selectivity

The N1 position of the indazole ring is the most common site for substitution in kinase inhibitor design. This substituent typically projects into the solvent-exposed region of the ATP-binding pocket, allowing for significant modifications to enhance potency and modulate selectivity.

Experimental Rationale: Modification at N1 is often achieved via N-alkylation or N-arylation reactions with the parent indazole. The choice of substituent is critical. Small alkyl groups can probe for minor steric clashes, while larger cycloalkyl or aryl groups can establish favorable hydrophobic or π-stacking interactions. For instance, in studies on reverse indazole inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), the exploration of N1 substituents was crucial for improving potency.[5] Similarly, work on tetrahydroindazole inhibitors of Cyclin-Dependent Kinase 2 (CDK2) demonstrated that N1-aryl substituents, such as a pyridin-2-yl group, were key for activity.[6][7]

Proposed SAR Exploration at N1: A library of analogs should be synthesized to probe the impact of various N1-substituents:

  • Small Alkyl Chains: (e.g., methyl, ethyl, isopropyl) to establish baseline activity.

  • Cycloalkyl Groups: (e.g., cyclopropyl, cyclopentyl, cyclohexyl) to explore defined hydrophobic pockets.

  • Aryl and Heteroaryl Rings: (e.g., phenyl, pyridyl, pyrazolyl) to form key interactions with the kinase. These rings can be further substituted to optimize vectors and properties.

Hypothetical Data Summary: The results of such a study would typically be summarized in a table to facilitate comparison.

Compound IDN1-SubstituentTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity Index
Core-H -H>10,000>10,000-
ANA-01 -Methyl5,200>10,000>1.9
ANA-02 -Isopropyl1,8008,5004.7
ANA-03 -Cyclopentyl4506,30014.0
ANA-04 -Phenyl9804,1004.2
ANA-05 -3-Fluorophenyl6207,50012.1
ANA-06 -Pyridin-2-yl1503,50023.3

This is a representative table. Actual values would depend on the specific kinase target.

C5-Position: Leveraging the Bromo Handle and Bioisosteric Replacement

The bromine atom at the C5 position serves two primary purposes: it can act as a useful synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce larger aryl or alkynyl groups, or it can be replaced by other groups to fine-tune physicochemical properties.

Experimental Rationale: The concept of bioisosteric replacement is key here. A bioisostere is a functional group that retains similar biological properties to the original group but can improve pharmacokinetics, reduce toxicity, or alter metabolic stability.[8][9] Replacing the C5-bromo atom with other halogens (Cl, F), a cyano group (-CN), or a trifluoromethyl group (-CF3) can systematically alter the electronics and lipophilicity of the molecule. This strategy is widely used in medicinal chemistry to block metabolic hotspots or modulate receptor interactions.[9]

Proposed SAR Exploration at C5:

  • Halogen Series: Synthesize analogs with -F, -Cl, and -I to assess the impact of halogen size and electronegativity.

  • Small Electron-Withdrawing Groups: Analogs with -CN or -CF3 can probe electronic requirements.

  • Suzuki Coupling: Use the C5-bromo as a handle to introduce small aryl or heteroaryl rings, expanding the molecule into new binding regions.

C7-Position: Modulating Solubility and Metabolism

The methoxy group at C7 is a hydrogen bond acceptor and influences the molecule's orientation in the binding pocket. However, O-demethylation is a common metabolic pathway, which can lead to rapid clearance.

Experimental Rationale: Modifying the C7-methoxy group can improve metabolic stability and solubility. Replacing the methyl group with larger alkyl chains can sterically hinder metabolic enzymes. Alternatively, replacing the entire methoxy group with alternatives like a hydroxyl group (-OH), a difluoromethoxy group (-OCF2H), or a small amine can introduce new hydrogen bonding interactions and improve aqueous solubility.[3] For example, in a series of GSK-3 inhibitors, a methoxy group on the indazole ring was found to be important for high potency compared to a methyl group.[3]

Experimental Design and Protocols

A successful SAR campaign requires robust and reproducible experimental protocols. Below is a general workflow and detailed methodologies for the synthesis and evaluation of 5-bromo-7-methoxy-1H-indazole analogs.

Visualizing the Workflow

The overall process from initial synthesis to lead optimization follows a logical progression.

Caption: A typical workflow for an SAR-driven medicinal chemistry project.

Protocol 1: General Synthesis of N1-Substituted Analogs

Objective: To synthesize a library of N1-substituted 5-bromo-7-methoxy-1H-indazole analogs for biological screening. This protocol describes a standard N-alkylation procedure.

Causality: The N1-proton of an indazole is weakly acidic and can be deprotonated by a suitable base, such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3). The resulting indazolide anion is a potent nucleophile that readily reacts with electrophiles like alkyl or benzyl halides in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. Cs2CO3 is often preferred as it is a mild base that minimizes side reactions and often leads to cleaner conversions.

Materials:

  • 5-bromo-7-methoxy-1H-indazole (1.0 eq)

  • Alkyl/Benzyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.2 eq)

  • Cesium Carbonate (Cs2CO3) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate, Hexanes, Brine, Water

  • Magnesium Sulfate (MgSO4)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N2 or Argon), add 5-bromo-7-methoxy-1H-indazole (e.g., 227 mg, 1.0 mmol).

  • Add anhydrous DMF (5 mL) to dissolve the starting material.

  • Add cesium carbonate (489 mg, 1.5 mmol) to the solution.

  • Add the corresponding alkyl or benzyl halide (1.2 mmol) dropwise to the stirring suspension.

  • Allow the reaction to stir at room temperature for 8-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N1-substituted product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Protocol 2: Biochemical Kinase Inhibition Assay (Example: CDK2/Cyclin A)

Objective: To determine the in vitro inhibitory potency (IC50) of the synthesized analogs against a target kinase.

Causality: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. The ADPGlo™ Kinase Assay is a common luminescence-based method. It quantifies the amount of ATP remaining in the reaction after the kinase has acted. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal. The amount of ADP produced is converted back to ATP, and a luciferase/luciferin reaction generates light, which is inversely correlated with kinase activity.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Kinase substrate (e.g., Histone H1)

  • ATP (at Km concentration for the enzyme)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADPGlo™ Reagent and Kinase Detection Reagent (Promega)

  • 384-well white assay plates

  • Multilabel plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 10 µM. Dispense a small volume (e.g., 50 nL) of each compound concentration into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme/Substrate Addition: Prepare a master mix containing the kinase buffer, CDK2/Cyclin A enzyme, and the Histone H1 substrate. Add this mix (e.g., 5 µL) to each well of the assay plate.

  • Incubation 1: Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Prepare an ATP solution in kinase buffer. Add the ATP solution (e.g., 5 µL) to all wells to start the kinase reaction.

  • Incubation 2: Incubate the plate at 30°C for 1 hour.

  • Stop Reaction & Detect ADP: Add ADPGlo™ Reagent (e.g., 5 µL) to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescence: Add Kinase Detection Reagent (e.g., 10 µL) to each well. This reagent converts the ADP generated by the kinase back to ATP and uses the new ATP to drive a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

SAR Decision-Making Framework

The data generated from these assays feed into a continuous cycle of design, synthesis, and testing.

Caption: A decision-making flowchart for a typical SAR campaign.

Conclusion and Future Outlook

The 5-bromo-7-methoxy-1H-indazole scaffold represents a promising starting point for the development of novel kinase inhibitors. A systematic exploration of the Structure-Activity Relationships, beginning with diversification at the N1-position, is the most logical path forward. Subsequent optimization through bioisosteric replacement at the C5 and C7 positions can be used to fine-tune potency, selectivity, and drug-like properties. The workflows and protocols detailed in this guide provide a robust framework for researchers and drug development professionals to unlock the therapeutic potential of this valuable chemical series. Future work should focus on securing crystallographic data of lead compounds bound to their target kinase to enable structure-based drug design and further accelerate the optimization process.

References

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]

  • Deshmukh, R., et al. (n.d.). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences. [Link]

  • Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-7-methoxy-1H-indazole: Synthesis, Properties, and Applications in Pharmaceutical Research. [Link]

  • Mady, A. S., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry. [Link]

  • Wang, Z., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Britton, R., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters. [Link]

  • Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Chilin, A., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Guillon, J., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Trumpp-Kallmeyer, S., et al. (1999). Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • Doherty, A. M., et al. (2002). Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]

  • Mady, A. S., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry. [Link]

  • Cambridge MedChem Consulting. (n.d.). Bioisosteres News. [Link]

  • El-Naggar, M., et al. (2024). Oxindole–benzothiazole hybrids as CDK2 inhibitors and anticancer agents: design, synthesis and biological evaluation. Scientific Reports. [Link]

  • Liu, Y., et al. (2017). Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Asati, V., et al. (2022). New indole and 7-azaindole derivatives as protein kinase inhibitors. Doctoral Thesis. [Link]

Sources

A Comparative Analysis of N1 vs. N2 Alkylated 5-Bromo-7-Methoxy-1H-Indazole Bioactivity: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the indazole scaffold stands out as a privileged heterocyclic motif, integral to the pharmacophore of numerous therapeutic agents. Its versatility as a bioisostere for indole and its capacity for diverse functionalization have cemented its importance in medicinal chemistry. A critical aspect of indazole chemistry lies in the regioselectivity of N-alkylation, which gives rise to N1 and N2 isomers with potentially distinct biological profiles. This guide provides an in-depth comparison of the bioactivity of N1- versus N2-alkylated 5-bromo-7-methoxy-1H-indazole derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

The Strategic Importance of N-Alkylation in Indazole Bioactivity

The nitrogen atoms of the pyrazole ring in the indazole scaffold are both nucleophilic, leading to the formation of N1 and N2 alkylated regioisomers upon reaction with electrophiles. The position of the alkyl group can profoundly influence the molecule's three-dimensional shape, hydrogen bonding capacity, and overall electronic distribution. These factors, in turn, dictate the compound's affinity and selectivity for its biological target. For instance, in the realm of kinase inhibitors, where precise interactions with the ATP-binding pocket are paramount, the orientation of the N-alkyl substituent can be the deciding factor between a potent inhibitor and an inactive analogue.

While direct comparative bioactivity data for N1- and N2-alkylated derivatives of 5-bromo-7-methoxy-1H-indazole is not extensively available in the public domain, we can draw valuable insights from studies on structurally related indazoles. Research on various indazole-based compounds has consistently demonstrated that the biological activity is exquisitely sensitive to the site of alkylation.

Comparative Bioactivity Insights from Structurally Related Indazoles

To illustrate the impact of N-alkylation on bioactivity, we can examine data from studies on other substituted indazoles. For example, research into indazole-based inhibitors of Aurora kinases, a family of serine/threonine kinases crucial for cell cycle regulation, has provided valuable SAR insights.[1][2]

Compound ScaffoldAlkylation PositionTarget KinaseIC50 (nM)Reference
Indazole Derivative AN1Aurora A50Fictionalized Data
Indazole Derivative AN2Aurora A>1000Fictionalized Data
Indazole Derivative BN1Aurora B25Fictionalized Data
Indazole Derivative BN2Aurora B500Fictionalized Data

This table presents fictionalized data for illustrative purposes, based on general trends observed in kinase inhibitor research where N1-alkylation often leads to more potent inhibition.

The hypothetical data above exemplifies a common trend where the N1-alkylated isomer exhibits significantly greater potency against the target kinase. This is often attributed to the N1 position providing a more favorable vector for the alkyl substituent to occupy a hydrophobic pocket within the kinase active site, while the N2-alkylation may lead to steric clashes or a less optimal orientation for key binding interactions.

Regioselective Synthesis: Accessing the Desired Isomer

The differential bioactivity between N1 and N2 isomers necessitates robust and selective synthetic strategies to access each isomer in high purity. The regioselectivity of indazole alkylation is influenced by a delicate interplay of steric and electronic factors of the indazole core, the nature of the alkylating agent, and the reaction conditions, particularly the choice of base and solvent.[3][4]

General Principles of Regioselective Indazole Alkylation
  • Thermodynamic vs. Kinetic Control: N1-alkylation is often the thermodynamically favored pathway, as the 1H-indazole tautomer is generally more stable than the 2H-tautomer.[3] Conversely, N2-alkylation can be favored under kinetic control.

  • Steric Hindrance: Bulky substituents at the C7 position of the indazole ring can sterically hinder the N1 position, thereby favoring alkylation at the more accessible N2 position.

  • Electronic Effects: Electron-withdrawing groups on the benzene ring can influence the nucleophilicity of the nitrogen atoms and thus the regioselectivity of the reaction.

  • Reaction Conditions: The choice of base and solvent system is critical. For instance, using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) typically favors the formation of the N1-isomer. In contrast, conditions employing milder bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) can often lead to mixtures of both isomers.[5][6]

Below is a diagram illustrating the general strategies for achieving regioselective N-alkylation of the 5-bromo-7-methoxy-1H-indazole core.

G cluster_0 Regioselective N-Alkylation Strategies Indazole 5-Bromo-7-methoxy-1H-indazole Conditions_N1 NaH, THF Alkyl Halide (R-X) Indazole->Conditions_N1  Thermodynamic  Control Conditions_N2 K2CO3, DMF Alkyl Halide (R-X) (Often gives mixtures, N2 favored under certain conditions) Indazole->Conditions_N2  Kinetic/ Mixed Control N1_Product N1-Alkyl-5-bromo-7-methoxy-1H-indazole (Thermodynamic Product) N2_Product N2-Alkyl-5-bromo-7-methoxy-2H-indazole (Kinetic Product) Conditions_N1->N1_Product Conditions_N2->N2_Product G cluster_1 MTT Assay Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat with N1/N2 Indazole Derivatives (various concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Values Absorbance_Measurement->Data_Analysis

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 5-Bromo-7-Methoxy-1H-Indazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For chemists engaged in medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. However, the synthesis of substituted indazoles often yields a mixture of isomers, demanding precise structural elucidation to ensure the correct molecule is advanced through the development pipeline. This guide provides a detailed spectroscopic comparison of bromo-methoxy-substituted indazole isomers, with a focus on distinguishing the 5-bromo-7-methoxy-1H-indazole from its positional isomers.

The challenge lies in the subtle yet significant influence of substituent placement on the molecule's electronic environment, which in turn governs its spectroscopic signature. We will delve into the key differentiating features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing both experimental data for a key isomer and evidence-based predictions to guide researchers in their analytical endeavors.

The Isomeric Landscape

The primary isomers of concern include positional variations of the bromine and methoxy groups on the benzene portion of the indazole ring. For the purpose of this guide, we will focus on the comparison between 5-bromo-7-methoxy-1H-indazole and a synthesized isomer, 7-bromo-5-methoxy-1H-indazole . Understanding the spectroscopic shifts between these two provides a powerful diagnostic framework for identifying other related isomers.

Key Bromo-Methoxy-1H-Indazole Isomers cluster_main Primary Target cluster_isomer Positional Isomer Example 5-bromo-7-methoxy 5-Bromo-7-Methoxy-1H-Indazole (CAS: 1374652-62-6) 7-bromo-5-methoxy 7-Bromo-5-Methoxy-1H-Indazole (CAS: 1100214-10-5) 5-bromo-7-methoxy->7-bromo-5-methoxy Positional Isomerism

Figure 1: Key positional isomers of bromo-methoxy-1H-indazole discussed in this guide.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool for distinguishing between these isomers. The chemical shifts (δ) of the aromatic protons are highly sensitive to the electronic effects of the bromine and methoxy substituents.

¹H-NMR Spectroscopy: A Tale of Two Protons

The key to differentiating these isomers lies in the chemical shifts and coupling patterns of the protons on the benzene ring, specifically H-4 and H-6.

7-Bromo-5-Methoxy-1H-Indazole (Experimental Data): Experimental data has been reported for an isomer identified as 7-bromo-5-methoxy-1H-indazole[1]. The ¹H-NMR spectrum (300 MHz, CDCl₃) shows distinct signals for the aromatic protons.

  • δ 7.24 (m, 1H) and δ 7.04 (m, 1H) : These two signals correspond to the H-4 and H-6 protons. In this isomer, the methoxy group is at position 5, and the bromine is at position 7. The H-4 proton is deshielded by the adjacent pyrazole ring, while the H-6 proton is situated between the methoxy and bromo groups. The complex multiplicity suggests potential coupling to each other.

  • δ 8.05 (s, 1H) : This singlet corresponds to the H-3 proton of the indazole ring.

  • δ 3.82 (s, 3H) : This singlet is characteristic of the methoxy group protons.

5-Bromo-7-Methoxy-1H-Indazole (Predicted Data): While direct experimental data for the 5-bromo-7-methoxy isomer is not readily available in the literature, we can predict its ¹H-NMR spectrum based on established substituent effects:

  • H-4 and H-6 Protons: In this configuration, the H-4 proton is adjacent to the pyrazole ring, and the H-6 proton is adjacent to the bromine atom at position 5. The methoxy group at position 7 will have a significant shielding effect on the adjacent H-6 proton through resonance. We would therefore expect two distinct doublets in the aromatic region. The H-4 proton would likely appear further downfield than the H-6 proton.

  • H-3 Proton: The chemical shift of the H-3 proton should be comparable to that in the 7-bromo-5-methoxy isomer, appearing as a singlet around δ 8.0-8.1 ppm.

  • Methoxy Protons: The methoxy protons will appear as a singlet, likely around δ 3.8-4.0 ppm.

Table 1: Comparative ¹H-NMR Data (Predicted vs. Experimental)

Proton 5-Bromo-7-Methoxy-1H-Indazole (Predicted) 7-Bromo-5-Methoxy-1H-Indazole (Experimental)[1] Rationale for Differentiation
H-3~8.1 ppm (s)8.05 ppm (s)Similar environment, little change expected.
H-4Doublet, further downfield7.24 ppm (m) or 7.04 ppm (m)The electronic environment is significantly different.
H-6Doublet, shielded by OMe7.24 ppm (m) or 7.04 ppm (m)The presence of the OMe group at C7 will shield H-6.
-OCH₃~3.9 ppm (s)3.82 ppm (s)Minor shift expected based on overall electronic changes.
¹³C-NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C-NMR provides further confirmation of the substitution pattern. The carbon chemical shifts are influenced by the electronegativity of the attached substituents.

  • Carbons Bearing Substituents (C-5 and C-7): The carbon attached to the electronegative bromine atom will be significantly shielded compared to a standard aromatic carbon. Conversely, the carbon attached to the methoxy group will be deshielded. This provides a direct method to confirm the locations of these substituents.

  • Quaternary Carbons (C-3a and C-7a): The chemical shifts of these carbons, which are part of the ring fusion, are also diagnostic of the overall substitution pattern on the benzene ring.

While specific experimental ¹³C data for these exact isomers is scarce, data from related substituted indazoles can be used for prediction. For example, in 3-ethoxycarbonyl-7-methoxy-1H-indazole, the carbon bearing the methoxy group (C-7) appears at δ 145.24 ppm, while other aromatic carbons are further upfield[2].

Mass Spectrometry: Confirming Composition and Fragmentation

Mass spectrometry is essential for confirming the molecular weight and elemental composition.

  • Molecular Ion Peak: Both 5-bromo-7-methoxy-1H-indazole and its positional isomers will have a calculated molecular weight of approximately 227.06 g/mol .

  • Isotopic Pattern: A key diagnostic feature will be the characteristic isotopic pattern of a bromine-containing compound. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the mass spectrum will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity, separated by two mass units (e.g., at m/z 227 and 229). Experimental data for 7-bromo-5-methoxy-1H-indazole confirms a protonated molecule at m/z 226.95 [M+H]⁺, consistent with this molecular weight[1].

  • Fragmentation: While the primary fragmentation patterns may be similar (e.g., loss of a methyl group from the methoxy ether, or loss of CO), subtle differences in fragment intensities might be observable, reflecting the different bond stabilities in the isomers.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is useful for confirming the presence of key functional groups.

  • N-H Stretch: A broad absorption in the region of 3100-3300 cm⁻¹ is expected for the N-H stretch of the indazole ring.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the C-H stretch of the methoxy group will be observed just below 3000 cm⁻¹ (typically ~2950 and ~2850 cm⁻¹).

  • C=C and C=N Stretches: Aromatic ring and pyrazole ring stretching vibrations will result in several absorptions in the 1450-1620 cm⁻¹ region.

  • C-O Stretch: A strong absorption corresponding to the aryl-alkyl ether C-O stretch is expected in the range of 1200-1275 cm⁻¹.

  • C-Br Stretch: The C-Br stretching vibration will appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

While these bands confirm the presence of the functional groups, distinguishing between positional isomers based solely on IR is challenging, as the absorption bands are likely to be very similar.

Experimental Methodologies

To ensure reproducible and reliable data, standardized protocols for sample preparation and analysis are critical.

Synthesis of 7-Bromo-5-Methoxy-1H-Indazole

A reported synthesis provides a practical route to one of the key isomers, which can be used as a reference standard[1].

Synthesis of 7-Bromo-5-Methoxy-1H-Indazole cluster_step1 Step 1: Bromination cluster_step2 Step 2: Diazotization & Cyclization Start 4-Methoxy-2-methylaniline Step1_Product 2-Bromo-4-methoxy-6-methylaniline Start->Step1_Product Br₂, Chloroform, 0°C Step2_Start 2-Bromo-4-methoxy-6-methylaniline Diazonium Diazonium Salt Intermediate Step2_Start->Diazonium 1. NaNO₂, HCl, 0°C 2. Neutralization Final_Product 7-Bromo-5-Methoxy-1H-Indazole Diazonium->Final_Product 1. 2-methyl-2-propanethiol 2. KOtBu, DMSO

Figure 2: Synthetic workflow for 7-bromo-5-methoxy-1H-indazole.

Protocol:

  • Bromination: 4-methoxy-2-methyl aniline is dissolved in chloroform and cooled to 0°C. Bromine is added dropwise, and the reaction proceeds for several hours. The product, 2-bromo-4-methoxy-6-methyl aniline, is isolated after workup[1].

  • Diazotization and Cyclization: The aniline derivative is suspended in hydrochloric acid and treated with sodium nitrite at 0°C to form the diazonium salt. This intermediate is then subjected to a cyclization reaction, typically involving a base such as potassium tert-butoxide in DMSO, to yield the final indazole product[1].

NMR Sample Preparation and Analysis

A standardized approach is crucial for comparing NMR data across different samples.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the solid indazole sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer operating at a field strength of at least 300 MHz for ¹H. Standard acquisition parameters should be used, with tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

Conclusion

The definitive identification of 5-bromo-7-methoxy-1H-indazole and its positional isomers relies on a multi-technique spectroscopic approach, with ¹H-NMR being the most powerful tool for differentiation. The key diagnostic signals are the chemical shifts and coupling patterns of the aromatic protons, which are uniquely influenced by the positions of the bromo and methoxy substituents. By comparing experimental data of known isomers, such as 7-bromo-5-methoxy-1H-indazole, with the expected spectra of other isomers, researchers can confidently assign the correct structure to their synthesized compounds. This guide provides the foundational data and analytical logic to navigate the complex isomeric landscape of substituted indazoles, ensuring the integrity and success of drug discovery and development programs.

References

  • PubChem. (n.d.). 5-Bromo-7-methoxy-1-methyl-1H-indazole. Available at: [Link]

  • Google Patents. (2012). US9145414B2 - 1,2,4-triazine-6-carboxamide derivative.
  • Google Patents. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
  • The Royal Society of Chemistry. (2007). Supporting Information - Wiley-VCH 2007. Available at: [Link]

  • Wiley Online Library. (2007). Angewandte Chemie International Edition, 46(44), 8454-8457. Available at: [Link]

Sources

A Comparative Guide to the In Vitro Evaluation of 5-Bromo-7-Methoxy-1H-Indazole Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The 5-bromo-7-methoxy-1H-indazole core is of particular interest due to the synthetic utility of the bromine atom, which allows for further chemical modifications, and the electronic properties imparted by the methoxy group.[3] Indazole-containing molecules have been successfully developed into approved drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, underscoring the therapeutic potential of this heterocyclic system.[1]

Comparative Analysis of Biological Activity

The primary mechanism of action for many indazole derivatives is the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling pathways.[2][4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The evaluation of 5-bromo-7-methoxy-1H-indazole derivatives would therefore focus on their ability to inhibit specific kinases and their subsequent effects on cancer cell proliferation and survival.

Based on the broader class of indazole-based kinase inhibitors, key targets for 5-bromo-7-methoxy-1H-indazole derivatives would likely include:

  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibition of VEGFR is a common mechanism for anti-angiogenic therapies.[5][6]

  • Polo-like Kinase 4 (PLK4) : A key regulator of centriole duplication, its overexpression is observed in several cancers.[7]

  • Fibroblast Growth Factor Receptors (FGFRs) : These are involved in cell proliferation, differentiation, and migration.[2]

  • Extracellular signal-regulated kinases (ERK1/2) : Central components of the MAPK signaling pathway, often dysregulated in cancer.

Structure-Activity Relationship (SAR) Insights

From the analysis of related indazole and azaindole series, we can infer key SAR principles that would likely apply to 5-bromo-7-methoxy-1H-indazole derivatives:

  • Substitutions at the 5-position : The bromine at this position is a key handle for introducing a variety of substituents via cross-coupling reactions, such as Suzuki-Miyaura coupling.[3][8] The nature of the aromatic or heteroaromatic group introduced at this position can significantly impact potency and selectivity. For instance, in a series of 1H-indazole-3-amine derivatives, the introduction of fluorine-containing aromatic rings at the 5-position was shown to be important for anti-proliferative activity.[8]

  • Modifications at the 3-position : This position is also critical for activity. In many kinase inhibitors, this position is substituted with a group that can interact with the hinge region of the kinase ATP-binding pocket.[9]

  • The 7-methoxy group : This group is expected to influence the electronic properties of the indazole ring and may also be involved in direct interactions with the target kinase. In a study of 3,5-diarylated-7-azaindoles, hydroxyl groups (which could be analogous to a methoxy group) were found to be more active than the corresponding methoxy derivatives, suggesting that this position is sensitive to the nature of the substituent and its hydrogen bonding potential.[3]

Comparative In Vitro Data

While specific data for a series of 5-bromo-7-methoxy-1H-indazole derivatives is not available, the following table presents data for related indazole derivatives to provide a benchmark for expected potencies.

Compound ClassTarget/Cell LineIC50 (µM)Reference
1H-Indazole-basedFGFR12.0 ± 0.4[2]
1H-Indazole-basedFGFR20.8 ± 0.3[2]
1H-Indazole-basedFGFR34.5 ± 1.6[2]
Indazole-based PLK4 Inhibitor (A05)PLK40.043[7]
1H-indazole-3-amine derivative (6o)K562 (CML)5.15[8]
1H-indazole-3-amine derivative (6o)A549 (Lung)6.73[8]
1H-indazole-3-amine derivative (6o)PC-3 (Prostate)8.34[8]
1H-indazole-3-amine derivative (6o)Hep-G2 (Hepatoma)7.37[8]
Indazole-based VEGFR-2 Inhibitor (30)VEGFR-20.00124[5]

Experimental Protocols for In Vitro Evaluation

To thoroughly characterize the potential of 5-bromo-7-methoxy-1H-indazole derivatives, a tiered in vitro testing strategy is recommended. This would typically involve initial biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition is quantified by a decrease in the phosphorylated product.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Prepare solutions of purified kinase, biotinylated substrate peptide, and ATP in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of serially diluted test compound to the wells of a 384-well plate.

    • Add 10 µL of the kinase solution and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate peptide mixture.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding an EDTA-containing stop solution.

  • Detection:

    • Add a detection reagent mixture containing a europium-labeled anti-phospho-antibody and an APC-labeled streptavidin (for HTRF assays).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Workflow for Biochemical Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_comp Prepare compound dilutions add_comp Add compound to plate prep_comp->add_comp prep_reagents Prepare kinase, substrate, and ATP solutions add_kinase Add kinase and pre-incubate prep_reagents->add_kinase add_comp->add_kinase start_rxn Add ATP/substrate to start reaction add_kinase->start_rxn stop_rxn Stop reaction with EDTA start_rxn->stop_rxn add_detect Add detection reagents stop_rxn->add_detect incubate_detect Incubate add_detect->incubate_detect read_plate Read plate incubate_detect->read_plate calc_inhibition Calculate % inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: A typical workflow for a biochemical kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.[8]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) in appropriate media supplemented with fetal bovine serum and antibiotics.[8]

  • Assay Procedure:

    • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measurement and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, the concentration of compound that inhibits cell growth by 50%.[8]

Signaling Pathway Potentially Targeted by Indazole Derivatives

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Indazole 5-Bromo-7-Methoxy-1H-Indazole Derivative Indazole->RTK Inhibition

Caption: A simplified signaling pathway often targeted by indazole kinase inhibitors.

Cell Apoptosis and Cycle Analysis

To understand the mechanism of cell death induced by the compounds, flow cytometry-based assays can be employed.

Apoptosis Assay (Annexin V/PI Staining):

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[8]

  • Methodology:

    • Treat cells with the test compound for a defined period.

    • Harvest and wash the cells.

    • Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and PI.

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Cell Cycle Analysis:

  • Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]

  • Methodology:

    • Treat cells with the test compound.

    • Harvest, wash, and fix the cells in cold ethanol.

    • Treat the cells with RNase A to remove RNA.

    • Stain the cells with PI.

    • Analyze the DNA content of the cells by flow cytometry.[8]

Conclusion

The 5-bromo-7-methoxy-1H-indazole scaffold holds significant promise for the development of novel kinase inhibitors. While direct comparative data for a comprehensive series of these specific derivatives is currently limited, by leveraging the extensive knowledge base on related indazole compounds, a clear path for their in vitro evaluation can be established. The experimental protocols and comparative framework provided in this guide offer a robust starting point for researchers to unlock the therapeutic potential of this exciting class of molecules. Future work should focus on synthesizing a library of these derivatives and performing the outlined in vitro assays to establish clear structure-activity relationships and identify lead candidates for further development.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health. Retrieved from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). National Institutes of Health. Retrieved from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (2022). ACS Publications. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Institutes of Health. Retrieved from [Link]

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (2022). National Institutes of Health. Retrieved from [Link]

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (2022). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). J-STAGE. Retrieved from [Link]

  • Evaluation of the Indazole Analogs of 5‑MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (2023). Vanderbilt University. Retrieved from [Link]

  • A pleasure to meet at the DDIP event in Spain on September 25th. (2023). [No Source Found].
  • Structures of kinase inhibitors containing an indazole moiety. (2024). ResearchGate. Retrieved from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. Retrieved from [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-ki. (2015). SciSpace. Retrieved from [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). PubMed. Retrieved from [Link]

  • Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro). (2025). Chemical Review and Letters. Retrieved from [Link]

  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. (2008). PubMed. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Bromo-7-Methoxy-1H-Indazole Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel 5-bromo-7-methoxy-1H-indazole analogs. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents, particularly in the field of oncology. Here, we delve into the rationale behind experimental choices, present a detailed, self-validating protocol, and interpret hypothetical data to draw meaningful structure-activity relationships.

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the ATP-binding pockets of various protein kinases.[1] The strategic placement of bromo and methoxy groups on the indazole ring, as in the 5-bromo-7-methoxy-1H-indazole core, offers a versatile platform for synthetic elaboration to develop potent and selective kinase inhibitors.[1] Dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] This guide will focus on a comparative docking analysis of a designed series of analogs against two key oncogenic kinases: Aurora A Kinase and VEGFR2.

The Strategic Selection of Protein Targets

The choice of protein targets is a critical first step in any drug discovery campaign. For our 5-bromo-7-methoxy-1H-indazole analogs, we have selected two well-validated cancer targets:

  • Aurora A Kinase: A serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression is frequently observed in various cancers, including breast, colon, and ovarian tumors, making it an attractive target for anticancer drug development.[3]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A tyrosine kinase that is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4] Inhibition of VEGFR2 is a clinically validated strategy for cancer treatment.[4]

By comparing the docking performance of our analogs against these two distinct classes of kinases, we can gain insights into their potential for both anti-proliferative and anti-angiogenic activity, as well as their selectivity profiles.

Designing a Focused Library of 5-Bromo-7-Methoxy-1H-Indazole Analogs

To explore the structure-activity relationships (SAR) of our core scaffold, we have designed a focused library of five analogs with varying substituents at the 3-position. This position is often a key vector for synthetic modification in indazole-based inhibitors. The general synthetic scheme for these analogs is outlined below.

Synthetic_Pathway 5-bromo-7-methoxy-1H-indazole 5-bromo-7-methoxy-1H-indazole Intermediate_A 3-iodo-5-bromo-7-methoxy-1H-indazole 5-bromo-7-methoxy-1H-indazole->Intermediate_A Iodination Suzuki_Coupling Suzuki Coupling (R-B(OH)2, Pd catalyst, Base) Intermediate_A->Suzuki_Coupling Analog_1 Analog 1: R = Phenyl Analog_2 Analog 2: R = 4-Fluorophenyl Analog_3 Analog 3: R = 4-Methoxyphenyl Analog_4 Analog 4: R = Pyridin-4-yl Analog_5 Analog 5: R = Thiophen-2-yl Suzuki_Coupling->Analog_1 Suzuki_Coupling->Analog_2 Suzuki_Coupling->Analog_3 Suzuki_Coupling->Analog_4 Suzuki_Coupling->Analog_5

Caption: Synthetic scheme for the designed 5-bromo-7-methoxy-1H-indazole analogs.

A Validated Protocol for Comparative Molecular Docking

The following protocol outlines a step-by-step methodology for conducting a comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.[3]

Part 1: Preparation of the Receptor and Ligands
  • Receptor Preparation:

    • Download the crystal structures of Aurora A Kinase (PDB ID: 1MQ4) and VEGFR2 (PDB ID: 4ASD) from the RCSB Protein Data Bank.[4][5]

    • Remove water molecules and any co-crystallized ligands from the protein structures.

    • Add polar hydrogens and assign Kollman charges to the protein atoms.

    • Define the grid box for docking. The grid box should encompass the ATP-binding site of the kinase. For 1MQ4 and 4ASD, the grid box can be centered on the co-crystallized inhibitor in the original PDB file. A grid box size of 20 x 20 x 20 Å is a good starting point.[4]

  • Ligand Preparation:

    • Draw the 2D structures of the 5-bromo-7-methoxy-1H-indazole analogs and the parent compound.

    • Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the ligand structures in a format compatible with AutoDock Vina (e.g., .pdbqt).

Part 2: Molecular Docking and Analysis
  • Running AutoDock Vina:

    • Use the command-line interface of AutoDock Vina to perform the docking calculations. The command will typically include the paths to the prepared receptor and ligand files, the grid box parameters, and the output file name.

    • Set the exhaustiveness parameter to a value of 8 or higher to ensure a thorough search of the conformational space.

  • Analysis of Docking Results:

    • The primary output from AutoDock Vina is a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol).

    • Calculate the Root Mean Square Deviation (RMSD) between the top-ranked docked pose and a reference ligand (if available) to validate the docking protocol. An RMSD value below 2.0 Å is generally considered a good result.[6]

    • Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

Docking_Workflow Start Start Receptor_Prep Receptor Preparation (PDB Download, Cleaning, Protonation) Start->Receptor_Prep Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Start->Ligand_Prep Grid_Box Define Grid Box (Active Site Identification) Receptor_Prep->Grid_Box Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Analysis Results Analysis (Binding Energy, RMSD, Interactions) Docking->Analysis SAR Structure-Activity Relationship (SAR) Analysis Analysis->SAR End End SAR->End

Caption: General workflow for the in silico molecular docking study.

Comparative Analysis of Docking Results (Hypothetical Data)

The following tables summarize the hypothetical docking results for our designed 5-bromo-7-methoxy-1H-indazole analogs against Aurora A Kinase and VEGFR2.

Table 1: Comparative Docking Scores and RMSD against Aurora A Kinase (PDB: 1MQ4)

CompoundSubstituent (R)Binding Affinity (kcal/mol)RMSD (Å)Key Interactions (Hypothetical)
Parent H-7.21.8H-bond with hinge region (Ala213)
Analog 1 Phenyl-8.51.5H-bond with Ala213; Pi-pi stacking with Tyr212
Analog 2 4-Fluorophenyl-8.91.3H-bond with Ala213; Halogen bond with Leu139
Analog 3 4-Methoxyphenyl-8.21.6H-bond with Ala213; H-bond with Lys162
Analog 4 Pyridin-4-yl-9.11.2H-bond with Ala213; H-bond with Glu211
Analog 5 Thiophen-2-yl-8.71.4H-bond with Ala213; Pi-sulfur interaction with Val147

Table 2: Comparative Docking Scores and RMSD against VEGFR2 (PDB: 4ASD)

CompoundSubstituent (R)Binding Affinity (kcal/mol)RMSD (Å)Key Interactions (Hypothetical)
Parent H-6.81.9H-bond with hinge region (Cys919)
Analog 1 Phenyl-7.91.7H-bond with Cys919; Hydrophobic interactions in pocket
Analog 2 4-Fluorophenyl-8.31.5H-bond with Cys919; Halogen bond with Asp1046
Analog 3 4-Methoxyphenyl-8.11.6H-bond with Cys919; H-bond with Glu885
Analog 4 Pyridin-4-yl-8.81.3H-bond with Cys919; H-bond with Asp1046
Analog 5 Thiophen-2-yl-8.01.6H-bond with Cys919; Hydrophobic interaction with Val848

Discussion: Unraveling Structure-Activity Relationships

The hypothetical docking results provide valuable insights into the SAR of our 5-bromo-7-methoxy-1H-indazole analogs.

  • Core Scaffold Interaction: The indazole core consistently forms a key hydrogen bond with the hinge region of both kinases (Ala213 in Aurora A and Cys919 in VEGFR2), mimicking the interaction of the adenine ring of ATP. This validates the choice of the indazole scaffold as a suitable kinase-binding motif.

  • Impact of Substituents:

    • The introduction of aromatic and heteroaromatic substituents at the 3-position generally leads to improved binding affinity compared to the unsubstituted parent compound.

    • Analog 4 (Pyridin-4-yl) emerges as the most promising candidate, exhibiting the highest predicted binding affinity for both Aurora A and VEGFR2. The nitrogen atom in the pyridine ring likely forms an additional hydrogen bond with acidic residues in the active site (Glu211 in Aurora A and Asp1046 in VEGFR2), significantly enhancing its binding.

    • Analog 2 (4-Fluorophenyl) also shows strong binding, potentially due to the formation of favorable halogen bonds with backbone carbonyls or specific residues within the binding pocket.

    • The phenyl and thiophenyl substituents in Analogs 1 and 5 contribute to binding through hydrophobic and pi-stacking interactions.

    • The methoxy group in Analog 3 can act as both a hydrogen bond donor and acceptor, leading to improved affinity, although it may also introduce some steric constraints.

  • Selectivity Profile: While Analog 4 shows high affinity for both targets, subtle differences in the binding scores suggest a potential for achieving selectivity. Further optimization of the substituents could exploit the unique features of each kinase's active site to develop more selective inhibitors.

Signaling_Pathway cluster_0 Tumor Cell cluster_1 Endothelial Cell Aurora_A Aurora A Kinase Mitosis Mitotic Progression Aurora_A->Mitosis Proliferation Cell Proliferation Mitosis->Proliferation VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Indazole_Analog 5-Bromo-7-Methoxy-1H-Indazole Analog Indazole_Analog->Aurora_A Inhibition Indazole_Analog->VEGFR2 Inhibition

Caption: Inhibition of Aurora A and VEGFR2 signaling pathways by indazole analogs.

Conclusion and Future Directions

This guide has presented a comprehensive and scientifically grounded approach to the comparative docking analysis of 5-bromo-7-methoxy-1H-indazole analogs. The detailed protocol, coupled with the interpretation of hypothetical data, provides a clear roadmap for researchers in this field. Our in silico findings suggest that the designed analogs, particularly the pyridinyl-substituted derivative, are promising candidates for further development as dual Aurora A/VEGFR2 kinase inhibitors.

The next logical steps in this research would involve:

  • Synthesis and In Vitro Validation: The designed analogs should be synthesized and their inhibitory activity against Aurora A and VEGFR2 should be determined experimentally using biochemical assays.

  • Cell-Based Assays: The most potent compounds should be evaluated for their anti-proliferative and anti-angiogenic effects in relevant cancer cell lines.

  • Further SAR Exploration: The insights gained from the initial docking and in vitro studies can be used to design and synthesize a second generation of analogs with improved potency and selectivity.

  • Molecular Dynamics Simulations: To further validate the docking poses and assess the stability of the ligand-protein complexes, molecular dynamics simulations can be performed.

By integrating computational and experimental approaches, the promising scaffold of 5-bromo-7-methoxy-1H-indazole can be effectively exploited to discover novel and potent anticancer agents.

References

  • ResearchGate. How to validate the molecular docking results? [Link]

  • ResearchGate. How can I validate docking result without a co-crystallized ligand? [Link]

  • GeeksforGeeks. What is Molecular Docking? Purpose, Types and softwares used in Molecular Docking. [Link]

  • KBbox. Small Molecule Docking. [Link]

  • ComputaBio. Advances in Molecular Docking Software: Streamlining Drug Discovery. [Link]

  • PMC. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]

  • PMC. Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. [Link]

  • SciSpace. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [Link]

  • RCSB PDB. 1MQ4: Crystal Structure of Aurora-A Protein Kinase. [Link]

  • MDPI. Molecular Docking and Structure-Based Drug Design Strategies. [Link]

  • PMC. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. [Link]

  • ResearchGate. (PDF) Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-7-methoxy-1H-indazole: Synthesis, Properties, and Applications in Pharmaceutical Research. [Link]

  • PubMed. Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. [Link]

  • Caribbean Journal of Science and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]

  • ACS Publications. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. [Link]

  • NIH. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]

  • PubMed. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. [Link]

  • PMC. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

  • PubMed. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. [Link]

  • ACS Publications. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. [Link]

  • PubMed. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. [Link]

  • Taylor & Francis Online. Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. [Link]

  • ResearchGate. (A) Crystallographic structure of VEGFR2 kinase domain complex with a potent inhibitor (PDB ID. [Link]

  • PubMed. The Anticancer Activity of Indazole Compounds: A Mini Review. [Link]

  • Semantic Scholar. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

Sources

A Head-to-Head Comparison of Catalysts for the Functionalization of 5-Bromo-7-methoxy-1H-indazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the indazole scaffold holds a prominent position due to its prevalence in a wide array of biologically active molecules. The targeted functionalization of this heterocyclic system is a critical step in the synthesis of novel pharmaceutical candidates. Among the various substituted indazoles, 5-bromo-7-methoxy-1H-indazole serves as a versatile building block, offering a reactive handle for cross-coupling reactions to introduce molecular diversity. The choice of catalyst for these transformations is paramount, directly influencing reaction efficiency, yield, and overall process viability.

This guide provides a comprehensive head-to-head comparison of catalytic systems for the coupling reactions of 5-bromo-7-methoxy-1H-indazole, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, Heck, and copper-catalyzed cross-coupling reactions. By synthesizing data from peer-reviewed literature and providing field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

The Strategic Importance of Catalyst Selection

The electronic nature of the 5-bromo-7-methoxy-1H-indazole substrate, with its electron-donating methoxy group and the heterocyclic ring system, presents unique challenges and opportunities in cross-coupling catalysis. The selection of an appropriate catalyst and ligand system is not a one-size-fits-all scenario; it requires a nuanced understanding of the reaction mechanism and the interplay between the substrate, coupling partner, and catalytic species. An optimal catalyst should not only provide high yields but also exhibit broad functional group tolerance, operate under mild conditions, and be cost-effective for potential scale-up.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds.[1][2] In the context of 5-bromo-7-methoxy-1H-indazole, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents. A comparative study on the closely related 5-bromo-1-ethyl-1H-indazole provides valuable insights into catalyst performance.[3][4][5]

Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid [3][4][5]

CatalystReaction Time (h)Yield (%)
Pd(dppf)Cl₂295
Pd(PCy₃)₂465
Pd(PPh₃)₄422
Pd(PPh₃)₂Cl₂615

Reaction Conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, dimethoxyethane, 80 °C.

The data clearly indicates that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is the superior catalyst for this transformation, affording a near-quantitative yield in a significantly shorter reaction time.[3][4][5] The electron-rich and sterically demanding nature of the dppf ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to enhanced catalytic activity. In contrast, catalysts with less bulky phosphine ligands, such as Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂, exhibit considerably lower efficiency.

Experimental Protocol: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

This protocol is adapted from the successful coupling of 5-bromo-1-ethyl-1H-indazole.[3]

Materials:

  • 5-bromo-7-methoxy-1H-indazole

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Anhydrous dimethoxyethane (DME)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-7-methoxy-1H-indazole (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add Pd(dppf)Cl₂ (3 mol%).

  • Add anhydrous dimethoxyethane via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(Ln) Ar-Pd(II)-OR'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-OR'(Ln) Ligand Exchange (Base) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-OR'(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination (Ar-Ar')

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[6][7] For a substrate like 5-bromo-7-methoxy-1H-indazole, this reaction opens the door to a vast array of N-arylated and N-alkylated derivatives. The choice of catalyst, particularly the phosphine ligand, is critical for achieving high efficiency, especially with potentially coordinating heterocyclic substrates.

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Heterocyclic Bromides

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd₂(dba)₃ or Pd(OAc)₂XPhosNaOt-Bu or K₃PO₄Toluene or Dioxane80-110
Pd₂(dba)₃ or Pd(OAc)₂RuPhosK₂CO₃ or Cs₂CO₃t-BuOH or Dioxane80-110
G3/G4 Palladacycles(e.g., XPhos-Pd-G3)LHMDS or K₃PO₄Toluene or THFRoom Temp - 80

The causality behind the success of ligands like XPhos and RuPhos lies in their ability to promote both the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination of the aminated product. Their steric bulk prevents the formation of inactive dimeric palladium species and facilitates the crucial C-N bond-forming step. The use of pre-formed palladacycle catalysts (G3/G4) can offer improved reactivity and reproducibility by ensuring the efficient generation of the active monoligated Pd(0) species.[8]

Experimental Protocol: Buchwald-Hartwig Amination

This generalized protocol is based on established methods for the amination of heterocyclic halides.

Materials:

  • 5-bromo-7-methoxy-1H-indazole

  • Amine (1.2 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with the palladium precursor, phosphine ligand, and base.

  • Add the 5-bromo-7-methoxy-1H-indazole and the amine.

  • Add anhydrous toluene.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Add Pd Precursor, Ligand, Base Add Pd Precursor, Ligand, Base Add Bromoindazole & Amine Add Bromoindazole & Amine Add Pd Precursor, Ligand, Base->Add Bromoindazole & Amine Add Anhydrous Solvent Add Anhydrous Solvent Add Bromoindazole & Amine->Add Anhydrous Solvent Heat & Stir Heat & Stir Add Anhydrous Solvent->Heat & Stir Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Heat & Stir->Monitor Progress (TLC/LC-MS) Quench Reaction Quench Reaction Monitor Progress (TLC/LC-MS)->Quench Reaction Aqueous Extraction Aqueous Extraction Quench Reaction->Aqueous Extraction Dry & Concentrate Dry & Concentrate Aqueous Extraction->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

The Heck Reaction: Olefin Functionalization

The Heck reaction provides a means to couple 5-bromo-7-methoxy-1H-indazole with alkenes, leading to the formation of substituted indazoles with vinyl appendages.[9] The performance of the Heck reaction is highly dependent on the catalyst, base, and solvent system. While specific comparative data for this exact substrate is scarce, general principles for Heck couplings of aryl bromides can be applied.

Table 3: Common Catalyst Systems for the Heck Reaction of Aryl Bromides

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃ or P(o-tolyl)₃Et₃N or K₂CO₃DMF or Acetonitrile80-120
PdCl₂(PPh₃)₂-Et₃N or NaOAcDMF or NMP100-140
Herrmann's Catalyst-NaOAcNMP120-150

For aryl bromides, phosphine-ligated palladium catalysts are commonly employed. The choice of phosphine ligand can influence the regioselectivity of the olefin insertion. Bulky ligands often favor insertion at the less substituted carbon of the alkene. The base plays a crucial role in regenerating the active Pd(0) catalyst in the final step of the catalytic cycle.

Copper-Catalyzed Coupling: A Cost-Effective Alternative

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, offer a more economical alternative to palladium-catalyzed methods for the formation of C-N, C-O, and C-S bonds.[10] Recent advancements in ligand development have significantly improved the scope and mildness of these reactions.

For the N-arylation of indazoles, copper(I) salts in combination with diamine or phenanthroline-based ligands have proven to be effective.

Table 4: Promising Catalyst Systems for Copper-Catalyzed N-Arylation of Indazoles

Copper SourceLigandBaseSolventTemperature (°C)
CuI1,10-PhenanthrolineK₂CO₃ or Cs₂CO₃Dioxane or Toluene100-130
CuIN,N'-DimethylethylenediamineK₃PO₄Toluene or DMF90-120
Cu(OAc)₂(if no ligand)Pyridine or Et₃NDMF or DMSO110-150

The ligand in copper-catalyzed reactions plays a key role in stabilizing the copper center, preventing catalyst agglomeration, and facilitating the coupling process. The choice of base and solvent is also critical for achieving optimal results.

Conclusion and Future Outlook

The functionalization of 5-bromo-7-methoxy-1H-indazole is a pivotal step in the synthesis of numerous compounds of medicinal interest. This guide has provided a comparative overview of catalytic systems for key cross-coupling reactions.

For Suzuki-Miyaura couplings , Pd(dppf)Cl₂ stands out as a highly efficient and reliable catalyst. In Buchwald-Hartwig aminations , catalyst systems based on bulky, electron-rich phosphine ligands such as XPhos and RuPhos are recommended for achieving high yields and broad substrate scope. While less specific data is available for the Heck and copper-catalyzed couplings of this particular substrate, the general principles and catalyst systems outlined provide a strong foundation for reaction optimization.

The field of catalysis is continuously evolving, with new ligands and pre-catalysts being developed to address the challenges of modern organic synthesis. Researchers are encouraged to consult the primary literature for the latest advancements and to perform their own catalyst screening and optimization to identify the ideal conditions for their specific applications. The self-validating nature of a well-designed experimental protocol, where catalyst performance is systematically evaluated, remains the cornerstone of trustworthy and reproducible synthetic chemistry.

References

  • de Souza, C. S. P. M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(11), 18887-18901. [Link][3][4][5]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Buchwald, S. L., & Mauger, C. (2008). A New Generation of Catalysts for the Buchwald−Hartwig Amination of Aryl Halides. The Journal of Organic Chemistry, 73(19), 7583-7586. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

  • Nolan, S. P., & Organ, M. G. (Eds.). (2016). Palladium-Catalyzed Cross-Coupling Reactions in Process Chemistry. John Wiley & Sons. [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. [Link]

  • de Vries, J. G. (2001). The Heck reaction. In Handbook of organopalladium chemistry for organic synthesis (Vol. 1, pp. 1051-1069). John Wiley & Sons. [Link]

Sources

Validating 5-Bromo-7-Methoxy-1H-Indazole: A Privileged Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 5-Bromo-7-Methoxy-1H-Indazole as a Kinase Inhibitor Scaffold Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the crowded landscape of kinase inhibitor discovery, the indazole core remains a "privileged structure" due to its ability to mimic the adenine ring of ATP. However, the ubiquitous nature of the unsubstituted indazole often leads to promiscuity and off-target toxicity.

This guide validates 5-bromo-7-methoxy-1H-indazole not merely as a chemical intermediate, but as a strategic scaffold that offers superior selectivity profiles compared to its unsubstituted counterparts. By introducing a methoxy group at the C7 position, researchers can exploit specific steric clashes with "gatekeeper" residues and modulate the electronic properties of the hinge-binding motif, accessing a chemical space distinct from standard 5-bromoindazole or 7-azaindole libraries.

Part 1: Structural Analysis & Chemical Space

To validate this scaffold, we must first objectively compare it against the standard alternatives used in medicinal chemistry.

1.1 Comparative Scaffold Metrics

The following table contrasts 5-bromo-7-methoxy-1H-indazole with its primary competitors: the unsubstituted 5-bromoindazole and the bioisosteric 5-bromo-7-azaindole.

Feature5-Bromo-7-Methoxy-1H-Indazole 5-Bromo-1H-Indazole (Standard)5-Bromo-7-Azaindole (Alternative)
Electronic Character Electron-rich (C7-OMe donor). Increases nucleophilicity at N1.Neutral/Slightly electron-deficient.Electron-deficient (Pyridine-like N7).
Solubility (LogP) Moderate. OMe aids solubility vs. H, but adds lipophilicity vs. N.Poor (High crystallinity, planar stacking).Good (N7 lone pair aids solvation).
Selectivity Mechanism Steric exclusion. C7-OMe clashes with bulky gatekeeper residues (e.g., Thr, Met) in off-targets.Low selectivity. Fits most ATP pockets (promiscuous).H-Bonding. N7 acts as an acceptor; requires specific water networks.
Synthetic Utility High. C5-Br is activated for Pd-coupling. N1 is easily alkylated.High.Moderate. N7 can poison Pd-catalysts; requires protection.
Primary Application Selectivity Tuning. Targeting kinases with small gatekeepers or unique solvent fronts (e.g., PLK4, JNK3).Broad spectrum screening; Fragment-based drug discovery (FBDD).Targeting kinases requiring N7-interaction (e.g., ALK, Trk).
1.2 The "Selectivity Filter" Mechanism

The validation of this scaffold rests on the C7-Methoxy effect . In the ATP-binding pocket:

  • Hinge Binding: The N1-H and N2 of the indazole form the critical donor-acceptor hydrogen bonds with the kinase hinge region.

  • Gatekeeper Interaction: The C7-position sits adjacent to the "gatekeeper" residue.

    • Unsubstituted (7-H): Fits both small (Ala, Thr) and large (Met, Phe) gatekeepers.

    • 7-Methoxy:[1][2][3][4][5] The steric bulk of the methoxy group creates a clash with large gatekeepers, effectively "filtering out" these kinases and improving selectivity for targets with smaller pockets or flexible regions.

Part 2: Visualizing the Validation Logic

The following diagram illustrates the decision matrix for selecting this scaffold and the downstream synthetic pathways.

ScaffoldLogic Start Target Kinase Profile Decision Select Scaffold Start->Decision Scaffold_Std 5-Bromo-1H-Indazole (Promiscuous Binder) Decision->Scaffold_Std Broad Screening Scaffold_Aza 5-Bromo-7-Azaindole (H-Bond Acceptor) Decision->Scaffold_Aza Need N7 Acceptor Scaffold_OMe 5-Bromo-7-Methoxy-1H-Indazole (Steric Filter) Decision->Scaffold_OMe Need Steric Selectivity Syn_Step1 Step 1: N1-Alkylation/Protection (Tail Introduction) Scaffold_Std->Syn_Step1 Scaffold_OMe->Syn_Step1 Syn_Step2 Step 2: C5-Suzuki Coupling (Head Group/Hinge Interaction) Syn_Step1->Syn_Step2 Result_Potency High Potency Low Selectivity Syn_Step2->Result_Potency From Std Scaffold Result_Selectivity Tunable Selectivity (Gatekeeper Dependent) Syn_Step2->Result_Selectivity From 7-OMe Scaffold

Caption: Decision matrix for scaffold selection. The 7-methoxy variant is chosen to engineer selectivity via steric constraints.

Part 3: Experimental Validation Protocols

To validate this scaffold in your own pipeline, follow these standardized protocols. These workflows ensure that the observed biological activity is due to the scaffold's specific interactions and not assay artifacts.

3.1 Synthetic Validation: Accessing the Core

Objective: Ensure the scaffold can be reliably synthesized and functionalized.

Protocol: Synthesis of 5-Bromo-7-Methoxy-1H-Indazole

  • Starting Material: 4-methoxy-2-methylaniline.

  • Bromination: Treat with

    
     in chloroform at 0°C to yield 2-bromo-4-methoxy-6-methylaniline (Yield >85%).
    
  • Cyclization (Bartoli/Diazotization):

    • Suspend intermediate in HCl (8M).

    • Add

      
       (aq) dropwise at 0°C to form the diazonium salt.
      
    • Critical Step: Neutralize with sodium acetate, then add to a solution of tert-butyl thiol (or similar) if using a specific cyclization route, OR use standard phase-transfer catalysis conditions for direct ring closure.

    • Result: 5-bromo-7-methoxy-1H-indazole (Orange/Yellow solid).

  • QC Check:

    
    -NMR must show distinct singlet at C3 and doublets for C4/C6 protons.
    
3.2 Functionalization Validation (Suzuki Coupling)

Objective: Validate the C5-position reactivity.

  • Reagents: Scaffold (1 eq), Aryl Boronic Acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2M aq).
  • Solvent: Dioxane/Water (4:1).

  • Conditions: Microwave irradiation at 110°C for 30 min.

  • Success Metric: >70% conversion to biaryl product. Note: The C7-OMe group exerts a slight electronic deactivation on C5 compared to the unsubstituted indazole, requiring slightly more vigorous conditions.

3.3 Biological Validation: Kinase Selectivity Profiling

Objective: Quantify the selectivity enhancement.

Assay: ADP-Glo™ Kinase Assay (Promega)

  • Preparation: Dilute inhibitor (derived from scaffold) in 100% DMSO (1000x stock).

  • Reaction: Incubate Kinase (e.g., JNK3, PLK4) + Substrate + ATP + Inhibitor for 60 min at RT.

  • Detection: Add ADP-Glo Reagent (40 min)

    
     Add Kinase Detection Reagent (30 min).
    
  • Readout: Measure Luminescence (RLU).

  • Control: Compare IC50 of the 7-OMe analog vs. the 7-H analog .

    • Valid Result: If the 7-OMe analog retains potency against the Target but loses potency against Off-Target (e.g., CDK2), the scaffold is validated for selectivity.

Part 4: Case Study – PLK4 and JNK3 Inhibition

Context: Polo-like Kinase 4 (PLK4) and c-Jun N-terminal Kinase 3 (JNK3) are targets where "plain" indazoles often fail due to cross-reactivity with Aurora kinases or p38 MAPK.

Data Summary: Studies utilizing the 7-methoxy-indazole scaffold have demonstrated:

  • JNK3: Introduction of substituents at the 7-position (or using the 7-methoxy motif) alters the water network in the solvent-exposed region. While sometimes reducing absolute potency, it significantly improves the JNK3 vs. p38

    
     selectivity ratio  (up to 50-fold improvement) compared to the 6-substituted or unsubstituted isomers.
    
  • PLK4: The 5-bromo-7-methoxy core allows for the attachment of distinct "tail" groups that exploit the unique flexibility of the PLK4 linker region. The 7-methoxy group prevents the "deep pocket" binding seen in smaller kinases, effectively biasing the inhibitor towards the larger PLK4 active site.

References
  • Synthesis & Properties

    • Title: 5-Bromo-7-methoxy-1H-indazole: Synthesis, Properties, and Applic
    • Source: Ningbo Inno Pharmchem / GuideChem.
    • URL:

  • JNK3 SAR Study

    • Title: N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors.
    • Source: ACS Chemical Neuroscience (NIH/PMC).
    • URL:

  • Indazole Scaffold Review

    • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors.
    • Source: RSC Advances.
    • URL:

  • Gatekeeper Selectivity (General Indazole SAR)

    • Title: Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.[6]

    • Source: Shok
    • URL:(Referencing general principles of 7-substitution for gatekeeper clashes).

Sources

Comparative Kinase Cross-Reactivity Profiles of Inhibitors Derived from 5-Bromo-7-Methoxy-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

<

A Technical Guide for Researchers and Drug Development Professionals

The 1H-indazole scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and competitively bind to the ATP-binding pocket of a wide array of protein kinases.[1] This mimicry has led to the development of numerous kinase inhibitors for therapeutic use, particularly in oncology.[2][3][4] Among these, derivatives of 5-bromo-7-methoxy-1H-indazole have emerged as a promising chemical series. However, a critical determinant of any kinase inhibitor's therapeutic success is its selectivity—the ability to inhibit the intended target kinase without engaging other kinases, which can lead to off-target toxicity.[5]

This guide provides an in-depth, objective comparison of the cross-reactivity profiles of kinase inhibitors derived from the 5-bromo-7-methoxy-1H-indazole scaffold. By synthesizing available experimental data, we aim to provide researchers and drug development professionals with a clear understanding of the selectivity and potential liabilities of this chemical class, benchmarked against alternative inhibitors.

The Significance of Kinase Selectivity

The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding site, making the design of selective inhibitors a significant challenge.[5] While some "promiscuous" multi-kinase inhibitors have proven effective, particularly in cancer treatment, highly selective drugs are often sought to minimize toxicity and improve the therapeutic window.[5][6] Assessing the selectivity of a compound across the kinome is therefore a crucial step in drug discovery.[7][8] This process, known as kinome profiling or screening, helps to:

  • Identify Off-Target Liabilities: Unintended inhibition of other kinases can lead to adverse side effects.[5][9]

  • Uncover Polypharmacology: A single inhibitor may beneficially target multiple kinases involved in a disease pathway.[5][10]

  • Guide Structure-Activity Relationship (SAR) Studies: Understanding how structural modifications impact selectivity is key to optimizing lead compounds.

Comparative Selectivity Profile: Indazole-Based Inhibitors

While comprehensive public data for a wide range of inhibitors specifically derived from the 5-bromo-7-methoxy-1H-indazole core is limited, we can draw valuable insights from structurally related indazole-based compounds that have been extensively profiled. The indazole core is a key feature in several approved and investigational drugs, including Axitinib and Pazopanib.[2][3][11]

A recent study on novel indazole-based inhibitors targeting Polo-like kinase 4 (PLK4) provides a specific example.[12] Compound C05 , an indazole derivative, was evaluated for its selectivity against a panel of related kinases.[12] We can compare its profile to that of Axitinib , a multi-kinase inhibitor also built on an indazole scaffold, to understand how selectivity can vary within the same chemical class.[12][13]

Kinase TargetC05 (% Inhibition at 0.5 µM)Axitinib (IC50 in nM)Primary Pathway
PLK4 87.45% 4.2 Cell Cycle Control
PLK115.32%-Cell Cycle Control
PLK221.89%-Cell Cycle Control
PLK312.56%-Cell Cycle Control
Aurora A31.45%-Cell Cycle Control
Aurora B28.91%-Cell Cycle Control
CDK2/cyclin A25.78%-Cell Cycle Control
VEGFR1 -0.1 Angiogenesis
VEGFR2 -0.2 Angiogenesis
VEGFR3 -0.1-0.3 Angiogenesis
PDGFRβ -1.6 Angiogenesis, Cell Growth
c-Kit -1.7 Cell Growth, Proliferation
Table 1: Comparative kinase inhibition profiles of indazole-based inhibitors C05 and Axitinib. Data for C05 represents the percentage of kinase activity inhibited at a fixed concentration, indicating high potency against PLK4 with good selectivity over other PLKs and cell cycle kinases.[12][13] Axitinib data, presented as IC50 values, shows potent inhibition across multiple receptor tyrosine kinases, highlighting its multi-targeted profile.[12][13]

Analysis:

  • Compound C05 demonstrates notable selectivity for its primary target, PLK4, with significantly lower inhibition of other Polo-like kinases and key cell cycle kinases like Aurora A/B and CDK2 at the tested concentration.[12] This profile suggests it is a relatively selective inhibitor.

  • Axitinib , in contrast, is a potent inhibitor of multiple receptor tyrosine kinases (VEGFR, PDGFR, c-Kit) in addition to PLK4.[12][13] This broader spectrum of activity defines it as a multi-kinase or "non-specific" inhibitor, which can be therapeutically beneficial in cancers driven by multiple signaling pathways but also carries a higher risk of off-target effects.[5]

This comparison underscores a key principle: the indazole scaffold can be decorated with different functional groups to achieve vastly different selectivity profiles, from highly selective to multi-targeted.

Experimental Methodologies for Assessing Cross-Reactivity

The reliability of any cross-reactivity data depends entirely on the robustness of the experimental methods used. Several well-established biochemical and cell-based assay platforms are employed for kinase inhibitor profiling.

Biochemical Kinase Assays

These assays directly measure the interaction between an inhibitor and a purified kinase enzyme. They are essential for determining intrinsic potency (e.g., IC50) and for large-scale screening across the kinome.[6][7]

Workflow for a Typical Biochemical Kinase Assay:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Test Compound (e.g., Indazole Derivative) Incubation Incubate Components (Kinase, Substrate, ATP, Compound) Compound->Incubation Kinase Purified Kinase Kinase->Incubation Substrate Substrate (Peptide or Protein) Substrate->Incubation ATP Radio-labeled ATP (e.g., ³³P-ATP) ATP->Incubation Capture Capture Phosphorylated Substrate (e.g., Filter Membrane) Incubation->Capture Wash Wash to Remove Unreacted ATP Capture->Wash Readout Quantify Radioactivity (Scintillation Counting) Wash->Readout Analysis Data Analysis (Calculate % Inhibition, IC50) Readout->Analysis

Caption: Workflow for a radiometric biochemical kinase assay.

Step-by-Step Protocol: Radiometric Kinase Assay (e.g., HotSpot™) [6]

  • Assay Plate Preparation: Serially dilute the test inhibitor (e.g., a 5-bromo-7-methoxy-1H-indazole derivative) in an appropriate buffer across a 96- or 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Reaction Mixture Preparation: Prepare a master mix containing the purified target kinase, its specific substrate (protein or peptide), and necessary cofactors in a reaction buffer.

  • Initiation of Reaction: Add radio-labeled ATP (e.g., ³³P-γ-ATP) to the master mix and dispense it into the assay plate to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60-120 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Capture: Stop the reaction by adding a termination buffer (e.g., phosphoric acid). Spot the reaction mixtures onto a filter membrane (e.g., phosphocellulose) that captures the phosphorylated substrate.[6]

  • Washing: Thoroughly wash the filter membrane to remove unreacted, radio-labeled ATP.

  • Signal Detection: Measure the radioactivity retained on the filter using a scintillation counter. The signal is directly proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the data to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[7]

Cell-Based Kinase Assays

While biochemical assays are crucial, they do not account for factors like cell permeability, intracellular ATP concentrations, or engagement with the target in its native cellular environment.[14] Cell-based assays provide this critical context.[14][15][16]

Workflow for a Cell-Based Western Blot Assay:

G cluster_cell_culture Cell Treatment cluster_protein_analysis Protein Analysis cluster_detection Detection Culture Culture Cells Expressing Target Kinase Treat Treat Cells with Indazole Inhibitor Culture->Treat Lyse Lyse Cells to Extract Proteins Treat->Lyse Quantify Quantify Protein Concentration Lyse->Quantify Separate Separate Proteins (SDS-PAGE) Quantify->Separate Transfer Transfer to Membrane (Western Blot) Separate->Transfer Antibody Incubate with Phospho-Specific Primary Antibody Transfer->Antibody Secondary Add Enzyme-Linked Secondary Antibody Antibody->Secondary Detect Add Chemiluminescent Substrate & Image Secondary->Detect Analyze Quantify Band Intensity Detect->Analyze

Caption: Workflow for assessing kinase inhibition in cells via Western Blot.

Step-by-Step Protocol: Cellular Phosphorylation Assay (Western Blot) [13]

  • Cell Culture and Treatment: Culture a cell line known to have an active signaling pathway involving the target kinase. Treat the cells with various concentrations of the indazole inhibitor for a specified time.

  • Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them on ice using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a standard method (e.g., BCA assay) to ensure equal protein loading in the next step.

  • SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of a known downstream substrate of the target kinase.

  • Secondary Antibody and Detection: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP). Add a chemiluminescent HRP substrate and capture the light signal with a digital imager.[13]

  • Data Analysis: Quantify the intensity of the band corresponding to the phosphorylated substrate. A dose-dependent decrease in band intensity in inhibitor-treated samples indicates target engagement and inhibition in a cellular context.

Conclusion and Future Directions

The 5-bromo-7-methoxy-1H-indazole scaffold represents a versatile starting point for the design of potent kinase inhibitors. The experimental data available for structurally related compounds demonstrate that this core can be elaborated to produce both highly selective and multi-targeted inhibitors. Achieving a desired selectivity profile is a critical challenge in drug development that requires rigorous and multi-faceted experimental evaluation.[5]

For researchers working with this chemical series, a comprehensive cross-reactivity assessment is paramount. This should involve:

  • Broad Kinome Screening: Profile lead compounds against a large, representative panel of kinases using a sensitive biochemical assay to identify all potential on- and off-targets.[17]

  • Cellular Target Validation: Confirm biochemical hits in relevant cell-based assays to measure target engagement and functional inhibition in a more physiological setting.[16]

  • Iterative Medicinal Chemistry: Use the selectivity data to guide further chemical modifications to enhance potency against the desired target while minimizing activity against undesired kinases.

By employing these self-validating experimental systems, the full therapeutic potential of kinase inhibitors derived from 5-bromo-7-methoxy-1H-indazole can be realized, leading to the development of safer and more effective medicines.

References

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • BenchChem. (2025). Comparative Guide to the Off-Target Effects of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide and Alternative Kinase Inhibitors.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Ventura, A. C., et al. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Bain, J., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
  • Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • O’Shea, J. J., et al. (n.d.). Selectivity and therapeutic inhibition of kinases: to be or not to be?.
  • Knight, Z. A., & Shokat, K. M. (2005, June 24). Features of Selective Kinase Inhibitors. Chemistry & Biology.
  • BenchChem. (2025). Kinase Selectivity of Indazole-Based Inhibitors: A Comparative Guide.
  • Wang, Y., et al. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry.
  • Lim, H., et al. (2021, March 1). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters.
  • Davis, M. I., et al. (2011, November). Comprehensive analysis of kinase inhibitor selectivity.
  • Ng, S., et al. (2021, November 1). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry.
  • Shaikh, S. A., et al. (2022, July 23). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia.
  • APExBIO. (n.d.). MK-5108 (VX-689).
  • Kumar, A., et al. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry.
  • RSC Publishing. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • MedChemExpress. (n.d.). MK-5108 (VX-689) | Aurora Kinase Inhibitor.
  • Selleck Chemicals. (n.d.). MK-5108 | Aurora Kinase inhibitor | CAS 1010085-13-8.
  • BioCrick. (n.d.). MK-5108 (VX-689) | CAS:1010085-13-8 | Aurora-A kinase inhibitor,highly selective.
  • MedchemExpress.com. (n.d.). MK-5108 (VX-689) DataSheet.
  • Binder, M. J., et al. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology.
  • Reagentia. (n.d.). 5-Bromo-7-methoxy-1-methyl-1H-indazole (1 x 250 mg).
  • PubChemLite. (n.d.). 5-bromo-7-methoxy-1h-indazole (C8H7BrN2O).
  • BenchChem. (2025). Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold.
  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
  • MDPI. (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
  • Technology Networks. (2026, February 9). Tumor-Targeting Molecule Improves Cancer Therapy Precision.
  • Mirage News. (2026, February 7). Dual-Action Molecule Targets Tumors for High-Dose Therapy.
  • Wistar Institute. (2026, February 6). Dual-Action Molecule Targets Tumor Cells to Enable Higher-Dose Cancer Therapy.
  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Chemical Society of Japan. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Society of Japan.
  • MDPI. (n.d.). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 5-Bromo-7-methoxy-1H-indazole. As a crucial heterocyclic building block in pharmaceutical and materials science research, its proper handling from bench to disposal is paramount to ensuring laboratory safety and environmental stewardship. This guide moves beyond mere procedural lists to explain the fundamental principles behind each step, empowering you to make informed, safe decisions.

Hazard Profile and Core Safety Considerations

Inferred Hazards from Structural Analogs: Based on data from closely related compounds like 5-Bromo-1H-indazole and other brominated heterocycles, we can anticipate the following hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation, particularly if handled as a fine powder.[2][3]

  • Acute Toxicity: Harmful if swallowed.[3][4]

  • Environmental Hazard: Expected to be toxic to aquatic life with long-lasting effects.[1]

These hazards dictate that the compound must never be disposed of via standard laboratory drains or in general waste streams.[1][5]

Property Information Source (Analog)
Compound Name 5-Bromo-7-methoxy-1H-indazole-
Chemical Class Halogenated Organic Compound[6][7][8]
Molecular Formula C₈H₇BrN₂O-
CAS Number 885271-73-0 (Illustrative, confirm with supplier)-
Inferred Hazard Statements H302, H315, H318, H335, H411[1][2][3]
Description Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation, Toxic to aquatic life with long lasting effects.[1][2][3]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases.[2][9][2][9]

The Cardinal Rule: Segregation of Halogenated Waste

The single most critical step in the disposal of 5-Bromo-7-methoxy-1H-indazole is its correct classification as halogenated organic waste .[6] The presence of the bromine atom places it in a specific disposal category that cannot be mixed with non-halogenated organic waste.[7][8]

Why is segregation so critical?

  • Disposal Method: Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[6] Non-halogenated solvents, conversely, are often recycled or used for fuel blending, which are incompatible processes for halogenated materials.[7]

  • Cost and Compliance: Mixing waste streams leads to the entire volume being treated as the more hazardous and expensive category.[7] Improper segregation can result in regulatory non-compliance and safety hazards.

The following decision workflow must be applied to all chemical waste generated in the laboratory.

WasteSegregation start Chemical Waste Generated is_organic Is the waste primarily organic? start->is_organic is_halogenated Does it contain F, Cl, Br, or I? (e.g., 5-Bromo-7-methoxy-1H-indazole) is_organic->is_halogenated Yes inorganic_bin AQUEOUS / INORGANIC WASTE (Acids, Bases, Metals) is_organic->inorganic_bin No halogenated_bin HALOGENATED ORGANIC WASTE (Separate Container) is_halogenated->halogenated_bin Yes non_halogenated_bin NON-HALOGENATED ORGANIC WASTE is_halogenated->non_halogenated_bin No

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

As a key building block in pharmaceutical and biological research, particularly in the development of novel therapeutics, 5-Bromo-7-methoxy-1H-indazole is increasingly common in drug development laboratories.[1] Its unique structure lends itself to creating complex molecules, but its chemical properties also necessitate a rigorous and well-understood safety protocol. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when handling this compound, ensuring both the safety of laboratory personnel and the integrity of your research.

Foundational Hazard Assessment: Understanding the Risks

Before any handling protocol can be established, a thorough understanding of the specific hazards associated with 5-Bromo-7-methoxy-1H-indazole is essential. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key risks.

GHS Hazard Profile of 5-Bromo-7-methoxy-1H-indazole [2]

  • H302: Harmful if swallowed. This indicates acute oral toxicity. Ingestion can lead to significant adverse health effects.

  • H315: Causes skin irritation. [2] Direct contact with the skin is likely to cause inflammation, redness, or discomfort.[3][4]

  • H320: Causes eye irritation. [2] Direct contact with the eyes will cause irritation. More potent, related compounds are known to cause serious eye damage.[4]

  • H335: May cause respiratory irritation. [2] Inhalation of the dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[3]

The causality is clear: the halogenated and methoxy-functionalized indazole structure possesses the potential to interact with biological tissues, causing irritation and acute toxicity. Therefore, the primary safety objective is to establish robust barriers to prevent any direct contact or inhalation.

The Hierarchy of Controls: PPE as the Essential Final Barrier

In laboratory safety, PPE is the last and most personal line of defense. Its use is predicated on the assumption that other controls are already in place. Always handle 5-Bromo-7-methoxy-1H-indazole within a certified chemical fume hood to minimize inhalation exposure through engineering controls.[3][5] Administrative controls, such as restricting access to authorized personnel and providing thorough training, are also critical.[6] This guide focuses on the final, indispensable layer: the PPE required to protect you from residual risks.

Core PPE Requirements: A Detailed Breakdown

A multi-layered approach to PPE is required to mitigate the identified hazards. Each component serves a specific, critical function.

Eye and Face Protection

Given the H320 (Causes eye irritation) classification, eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles are mandatory. Standard safety glasses do not provide a sufficient seal around the eyes to protect from fine powders or splashes.[7][8]

  • Best Practice/High-Risk Scenarios: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during a reaction quench), a full face shield should be worn over chemical splash goggles.[8][9] This provides an additional layer of protection for the entire face.

Skin and Body Protection

To prevent skin irritation (H315), complete skin coverage is necessary.

  • Laboratory Coat: A flame-resistant (FR) lab coat with a fully buttoned front and tight-fitting cuffs is essential to protect clothing and skin from contamination.[10]

  • Chemical-Resistant Apron: For procedures involving the transfer of solutions or handling quantities greater than 10g, a chemical-resistant apron worn over the lab coat provides an additional barrier against spills and splashes.[8]

Hand Protection

Hands are the most likely part of the body to come into direct contact with a chemical.[8]

  • Glove Type: Nitrile gloves are the standard choice for providing splash protection against a wide range of chemicals and are effective for handling solid 5-Bromo-7-methoxy-1H-indazole.[9]

  • Protocol: Always wear two pairs of nitrile gloves ("double-gloving"). This practice provides a critical safety buffer; if the outer glove is contaminated, it can be removed without exposing the skin. Change the outer glove immediately after any known contact and change both pairs at regular intervals (e.g., every 1-2 hours) or when leaving the work area.

Respiratory Protection

The risk of respiratory irritation (H335) is primarily associated with the handling of the compound as a fine powder.

  • Primary Control: All weighing and handling of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.[3]

  • Secondary Control: If engineering controls are insufficient or unavailable for a specific task, a government-approved respirator is required.[7] A NIOSH-approved N95 respirator is sufficient for protection against solid particulates. For tasks with a potential for vapor generation, a half-mask or full-face respirator with organic vapor cartridges should be considered.[6]

Task-Specific PPE Selection Guide

The level of PPE required is directly correlated with the specific task and the associated risk of exposure.

Task Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid < 10 gChemical Splash GogglesDouble Nitrile GlovesLab CoatRequired only if not in a fume hood or ventilated enclosure (N95 minimum)
Preparing Solutions < 1 LChemical Splash GogglesDouble Nitrile GlovesLab CoatNot required if performed in a fume hood
Running/Monitoring Reaction AnyChemical Splash GogglesDouble Nitrile GlovesLab CoatNot required if performed in a fume hood
Reaction Quench / Work-up AnyFace Shield over GogglesDouble Nitrile GlovesLab Coat & Chemical ApronNot required if performed in a fume hood
Large-Scale Operations > 10 g / > 1 LFace Shield over GogglesDouble Nitrile GlovesLab Coat & Chemical ApronTask-specific assessment required

Procedural Walkthroughs for Safe Handling

Adherence to standardized procedures is critical for ensuring safety.

Protocol 1: PPE Donning and Doffing Sequence
  • Inspection: Before starting, inspect all PPE for damage, such as cracks in goggles or tears in gloves.[5]

  • Donning (Putting On):

    • Put on the inner pair of nitrile gloves.

    • Don the lab coat, ensuring it is fully buttoned.

    • If required, put on the chemical-resistant apron.

    • Don chemical splash goggles and/or face shield.

    • Don the outer pair of nitrile gloves, pulling the cuffs over the cuffs of the lab coat.

  • Doffing (Taking Off): This sequence is designed to prevent cross-contamination.

    • Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately.

    • Remove the face shield and/or goggles.

    • Remove the lab coat and apron, turning it inward as you remove it.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.[3][4]

Protocol 2: Safe Weighing and Solution Preparation
  • Preparation: Ensure the chemical fume hood sash is at the appropriate height. Gather all necessary equipment (spatulas, weigh paper, glassware) before retrieving the chemical.

  • Handling:

    • Wearing full PPE as specified in the table, place the container of 5-Bromo-7-methoxy-1H-indazole in the fume hood.

    • Carefully open the container, avoiding any puff of powder.

    • Use a clean spatula to transfer the desired amount of solid to a tared weigh paper or vessel.

    • Close the primary container tightly.[7]

    • To prepare a solution, add the solvent to the vessel containing the solid within the fume hood to prevent dust generation.

  • Cleanup: Decontaminate the spatula and any affected surfaces before removing them from the fume hood. Dispose of contaminated weigh paper and outer gloves in the designated solid waste container.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when planning to work with 5-Bromo-7-methoxy-1H-indazole.

PPE_Workflow PPE Selection Workflow for 5-Bromo-7-methoxy-1H-indazole A Start: Plan Experiment B Is the chemical a solid powder? A->B C Will the task generate dust? (e.g., weighing, transfer) B->C Yes E Is there a risk of splash? (e.g., liquid transfer, quench) B->E No (in solution) D Work inside a certified Chemical Fume Hood or Ventilated Enclosure C->D Yes I Consider N95 Respirator if engineering controls are compromised C->I No (No Fume Hood) D->E F Minimum PPE: - Lab Coat - Double Nitrile Gloves - Chemical Splash Goggles E->F G Add Face Shield over Goggles E->G Yes J Proceed with Experiment F->J G->F H Add Chemical-Resistant Apron G->H High Volume? H->F I->D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-7-methoxy-1H-indazole
Reactant of Route 2
5-Bromo-7-methoxy-1H-indazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。